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  • Product: Aniline, m-fluoro-N-methyl-N-nitroso-
  • CAS: 1978-26-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Structure of m-Fluoro-N-methyl-N-nitrosoaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of m-fluoro-N-methyl-N-nitrosoaniline....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of m-fluoro-N-methyl-N-nitrosoaniline. While experimental data for this specific fluorinated derivative is limited, this document synthesizes information from its parent compound, N-methyl-N-nitrosoaniline, and established principles of physical organic chemistry to offer valuable insights for researchers in medicinal chemistry and drug development. The guide covers the compound's structural features, predicted physicochemical properties, a proposed synthetic pathway, and key chemical reactions. Furthermore, it addresses the toxicological considerations associated with N-nitroso compounds and outlines relevant analytical methodologies for their detection and characterization.

Introduction

N-nitroso compounds are a significant class of molecules that have garnered considerable attention due to their diverse chemical reactivity and biological activity.[1] Many N-nitroso compounds are recognized as potent carcinogens, primarily through their ability to act as alkylating agents of DNA after metabolic activation.[2] The introduction of a fluorine atom onto the aromatic ring of N-nitrosoanilines can significantly modulate their electronic properties, metabolic stability, and, consequently, their biological profile. This guide focuses on m-fluoro-N-methyl-N-nitrosoaniline, a compound of interest for its potential applications in medicinal chemistry and as a tool for studying the structure-activity relationships of N-nitroso compounds. Due to the scarcity of direct experimental data, this guide employs a combination of established knowledge of the parent compound, N-methyl-N-nitrosoaniline, and computational predictions to provide a thorough understanding of its chemical nature.

Molecular Structure and Physicochemical Properties

The structure of m-fluoro-N-methyl-N-nitrosoaniline is characterized by a benzene ring substituted with a fluorine atom at the meta position relative to an N-methyl-N-nitrosoamino group. The presence of the electron-withdrawing fluorine atom is expected to influence the electron density of the aromatic ring and the properties of the N-nitroso group.[3]

Structural Elucidation

The core structure of m-fluoro-N-methyl-N-nitrosoaniline is depicted below.

Caption: 2D structure of m-fluoro-N-methyl-N-nitrosoaniline.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-methyl-N-nitrosoaniline and the predicted properties for its m-fluoro derivative. These predictions are based on computational models and the known effects of fluorine substitution on aromatic systems.[3][4]

PropertyN-methyl-N-nitrosoanilinem-fluoro-N-methyl-N-nitrosoaniline (Predicted)
IUPAC Name N-methyl-N-nitrosoaniline[5]3-fluoro-N-methyl-N-nitrosoaniline
CAS Number 614-00-6[6]Not available
Molecular Formula C₇H₈N₂O[7]C₇H₇FN₂O
Molecular Weight 136.15 g/mol [7]154.14 g/mol
Appearance Yellow oil or solid[8][9]Predicted to be a yellow oil or solid
Melting Point 12-15 °C[10]Predicted to be slightly higher than the parent compound
Boiling Point 135-137 °C at 13 mmHg[11]Predicted to be similar to or slightly higher than the parent compound
Solubility Soluble in organic solvents, limited solubility in water[6]Predicted to have similar solubility
pKa (of the corresponding aniline) 4.85 (for N-methylaniline)Predicted to be lower due to the electron-withdrawing fluorine[12]

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of m-fluoro-N-methyl-N-nitrosoaniline involves the nitrosation of the corresponding secondary amine, m-fluoro-N-methylaniline.[11][13][14] This precursor can be synthesized from commercially available starting materials.

Caption: Proposed two-step synthesis of m-fluoro-N-methyl-N-nitrosoaniline.

Experimental Protocol: Synthesis of m-fluoro-N-methyl-N-nitrosoaniline (Proposed)

  • Synthesis of m-fluoro-N-methylaniline:

    • To a solution of m-fluoroaniline in a suitable solvent (e.g., ethanol), add a base (e.g., sodium carbonate).

    • Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide, while maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • Work up the reaction by adding water and extracting the product with an organic solvent (e.g., diethyl ether).

    • Purify the crude product by distillation under reduced pressure.

  • Nitrosation of m-fluoro-N-methylaniline:

    • Dissolve the purified m-fluoro-N-methylaniline in a mixture of hydrochloric acid and water, and cool the solution to 0-5°C in an ice bath.[11]

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 10°C.[11][13]

    • Stir the mixture for an additional hour at 0-5°C.

    • The product, m-fluoro-N-methyl-N-nitrosoaniline, will separate as an oil.

    • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • Further purification can be achieved by column chromatography on silica gel.

Key Chemical Reactions

N-nitrosoanilines exhibit characteristic reactivity, primarily centered around the N-nitroso group and the aromatic ring.

Under acidic conditions, N-nitrosoanilines can undergo the Fischer-Hepp rearrangement to form C-nitroso compounds.[15][16] For m-fluoro-N-methyl-N-nitrosoaniline, this would likely lead to the formation of 3-fluoro-4-nitroso-N-methylaniline as the major product, as the para position to the activating amino group is favored for electrophilic substitution.[15]

Caption: The Fischer-Hepp rearrangement of m-fluoro-N-methyl-N-nitrosoaniline.

The N-N bond in N-nitroso compounds can be cleaved under various conditions, a process known as denitrosation. This can occur photochemically or through chemical means, often in the presence of a denitrosating agent like hydrobromic acid in acetic acid.[1] This reaction regenerates the parent secondary amine, m-fluoro-N-methylaniline.

Spectroscopic and Analytical Characterization

Spectroscopic TechniquePredicted Key Features for m-fluoro-N-methyl-N-nitrosoaniline
¹H NMR Aromatic protons in the range of 7.0-7.8 ppm with coupling patterns influenced by the fluorine and N-methyl-N-nitroso groups. A singlet for the N-methyl protons around 3.3 ppm.
¹³C NMR Aromatic carbons in the range of 110-150 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant. The N-methyl carbon will appear around 30-40 ppm.
¹⁹F NMR A singlet or a multiplet in the typical range for an aryl fluoride.
IR Spectroscopy Characteristic N-N=O stretching vibration around 1450-1500 cm⁻¹. C-F stretching vibration around 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z 154. A prominent fragment corresponding to the loss of the NO group (M-30) at m/z 124.

Analytical Methods for Detection:

The sensitive detection of N-nitroso compounds is crucial due to their potential toxicity. Common analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used method for the separation and identification of volatile N-nitroso compounds.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for both volatile and non-volatile N-nitroso compounds and offers high sensitivity and selectivity.[6][7]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Can be used for quantification, though it may be less sensitive than MS-based methods.

Toxicological and Safety Considerations

N-nitroso compounds as a class are considered to be potent carcinogens in various animal species, and they are reasonably anticipated to be human carcinogens.[2] The carcinogenicity of many N-nitrosamines is attributed to their metabolic activation by cytochrome P450 enzymes to form alkylating agents that can damage DNA.[2]

While specific toxicological data for m-fluoro-N-methyl-N-nitrosoaniline is not available, it should be handled with extreme caution as a potential carcinogen. The introduction of fluorine can sometimes alter the metabolic pathways and toxicity of a compound.

Handling and Safety Precautions:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

m-Fluoro-N-methyl-N-nitrosoaniline represents an interesting target for further investigation in the fields of medicinal chemistry and toxicology. Although direct experimental data is currently lacking, this technical guide has provided a comprehensive overview of its predicted chemical properties, structure, and reactivity based on established chemical principles and data from related compounds. The proposed synthetic route and analytical methods offer a practical starting point for researchers interested in synthesizing and studying this molecule. As with all N-nitroso compounds, appropriate safety precautions must be strictly followed when handling this potentially carcinogenic substance. Further experimental and computational studies are warranted to fully elucidate the unique properties and biological activity of this fluorinated N-nitrosoaniline derivative.

References

  • Fischer, O.; Hepp, E. (1886). Zur Kenntniss der Nitrosamine. Berichte der deutschen chemischen Gesellschaft, 19(2), 2991–2995.
  • Mirvish, S. S. (1975). Formation of N-nitroso compounds: chemistry, kinetics, and in vivo occurrence. Toxicology and Applied Pharmacology, 31(3), 325–351.
  • Williams, D. L. H. (2004). The chemistry of N-nitrosamines. Royal Society of Chemistry.
  • PrepChem. (n.d.). Synthesis of N-methyl-p-nitrosoaniline. Retrieved from [Link]

  • Loeppky, R. N. (1999). The mechanism of the carcinogenic N-nitrosamines. Accounts of Chemical Research, 32(5), 451–461.
  • Challis, B. C., & Kyrtopoulos, S. A. (1979). The chemistry of N-nitrosocompounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen. Journal of the Chemical Society, Perkin Transactions 1, 299-304.
  • Williams, D. L. H. (1975). The mechanism of the Fischer-Hepp rearrangement of aromatic N-nitroso-amines. Tetrahedron, 31(11-12), 1343-1349.
  • PrepChem. (n.d.). Preparation of N-methyl-4-nitrosoaniline. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Fischer-Hepp rearrangement. Retrieved from [Link]

  • Williams, D. L. H. (1983). Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Part 10. Reactions of 3-methoxy-N-methyl-N-nitrosoaniline. Journal of the Chemical Society, Perkin Transactions 2, (1), 125-128.
  • Google Patents. (n.d.). Denitrosation of organic nitrosamines.
  • Google Patents. (n.d.). Method for the denitrosation of organic nitrosamines.
  • Sacher, F., & Brauch, H. J. (2018). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis, 160, 536-547.
  • Palusiak, M., & Grabowski, S. J. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ChemistryOpen, 9(10), 1013-1022.
  • Science of Synthesis. (2009). Product Class 4: N-Nitrosoamines. Thieme.
  • de la Cruz, G. G., Fomine, S., & Fomina, L. (2004). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 108(49), 10795-10801.
  • Janzowski, C., Pool, B. L., Preussmann, R., & Eisenbrand, G. (1982). Fluoro-substituted N-nitrosamines. 2. Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions. Carcinogenesis, 3(2), 155-159.
  • Mirvish, S. S., & Ramm, M. D. (1987). Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite. Cancer letters, 36(2), 125-129.
  • Google Patents. (n.d.). Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • ResearchGate. (2025, August 9). Effect of Fluorine Substitution of Aniline Ring on Pulsed Plasma Polymer Growth and Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Fluoro-N-methyl-N-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • Agnitio Pharma. (n.d.). N-Nitroso-N-methyl-N-4-Fluoroaniline 937-25-7 C7H7FN2O. Retrieved from [Link]

  • ACS Publications. (n.d.). The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-nitrosomethylaniline. Retrieved from [Link]

  • AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]

  • ScienceDirect. (n.d.). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-N-nitrosoaniline. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N-Methyl-N-nitrosoaniline. Retrieved from [Link]

  • OEHHA. (2011, July 1). N-Nitroso-N-Methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methyl-6-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of N-methyl o-fluoroaniline.

Sources

Exploratory

toxicological profile of m-fluoro-N-methyl-N-nitrosoaniline

An In-Depth Technical Guide to the Predicted Toxicological Profile of m-Fluoro-N-methyl-N-nitrosoaniline Abstract N-nitroso compounds (NOCs) are a significant class of chemical carcinogens, widely studied for their poten...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Toxicological Profile of m-Fluoro-N-methyl-N-nitrosoaniline

Abstract

N-nitroso compounds (NOCs) are a significant class of chemical carcinogens, widely studied for their potent ability to induce tumors in various animal species.[1][2] This technical guide provides a comprehensive, predictive , a fluorinated derivative of the known carcinogen N-nitroso-N-methylaniline (NMA). In the absence of direct experimental data for this specific compound, this analysis relies on established principles of toxicology, structure-activity relationships, and extensive data from closely related analogues. We will explore the predicted physicochemical properties, metabolic activation pathways, toxicokinetics, and a range of potential toxicological endpoints, including genotoxicity, carcinogenicity, and acute toxicity. Furthermore, this guide outlines detailed, field-proven experimental protocols for the definitive toxicological assessment of this compound, providing a roadmap for future research. This document is intended for researchers, scientists, and drug development professionals engaged in the risk assessment of N-nitroso compounds and related xenobiotics.

Introduction: The N-Nitrosoaniline Scaffold and the Influence of Fluorine

N-nitroso compounds are characterized by the N-N=O functional group and can be formed endogenously in the acidic environment of the stomach from the reaction of nitrites with secondary or tertiary amines.[3][4] Their carcinogenic potential has been recognized for decades, with extensive research demonstrating their ability to cause cancer in numerous animal species, making it highly probable that they are also carcinogenic in humans.[1][5]

The subject of this guide, m-fluoro-N-methyl-N-nitrosoaniline, is a structural analogue of N-nitroso-N-methylaniline (NMA), a compound known to be a potent esophageal carcinogen in rats.[6][7] The introduction of a fluorine atom to the aromatic ring is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, potency, and biodistribution.[8] Fluorine's high electronegativity can block sites of metabolic oxidation and alter the electronic properties of the molecule, which in turn can influence its interaction with metabolic enzymes and biological targets.[8][9] Therefore, while the core toxicophoric N-nitroso group remains, the fluorine substitution at the meta-position is expected to influence the toxicological profile of the parent molecule. This guide will dissect these anticipated influences to construct a robust, predictive model of its toxicity.

Predicted Physicochemical Properties and Chemical Reactivity

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME). Based on its parent compound, NMA, the following properties are predicted for m-fluoro-N-methyl-N-nitrosoaniline.

PropertyPredicted Value for m-Fluoro-N-methyl-N-nitrosoanilineReference Data (N-Nitroso-N-methylaniline)
Chemical Formula C₇H₇FN₂OC₇H₈N₂O[7]
Molecular Weight ~154.14 g/mol 136.15 g/mol [7]
Physical State Yellowish, viscous liquid/oil[10][11]Yellow Oil[10]
Solubility Predicted to be sparingly soluble in water, soluble in organic solventsInsoluble in water[11]
Reactivity The N-nitroso group is susceptible to decomposition under certain conditions (e.g., light, moisture).[12] The molecule may react with strong oxidizing agents and acids.[12]Sensitive to moisture and light; alkaline hydrolysis may produce explosive gas.[12]

The fluorine atom, being strongly electron-withdrawing, will decrease the electron density of the aromatic ring, potentially influencing its interaction with enzymes and susceptibility to certain metabolic reactions.

Predicted Metabolism and Toxicokinetics

The toxicity of most N-nitrosamines is not inherent to the parent molecule but is a consequence of their metabolic activation into reactive electrophilic species.[2][5]

Absorption, Distribution, and Excretion
  • Absorption: Like other nitrosamines, m-fluoro-N-methyl-N-nitrosoaniline is expected to be readily absorbed through the gastrointestinal tract following ingestion, and potentially through the skin and respiratory tract upon dermal or inhalation exposure.[5][13]

  • Distribution: Following absorption, the compound is likely to be distributed throughout the body. NMA, the parent compound, is distributed fairly evenly without preferential concentration in its target organ (the esophagus) and does not accumulate in adipose tissue despite its lipid solubility.[6] A similar distribution pattern is anticipated for the fluorinated analogue.

  • Excretion: Metabolism is expected to be rapid.[6] Metabolites are likely conjugated (e.g., with glucuronic acid) and excreted primarily in the urine.[13] A small fraction of the parent compound may be excreted unchanged.[7]

Metabolic Activation: The Path to Toxicity

The primary pathway for the metabolic activation of N-nitrosamines involves the oxidation of the carbon atom adjacent (in the α-position) to the nitroso group, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[2][14]

For m-fluoro-N-methyl-N-nitrosoaniline, two primary α-hydroxylation pathways are predicted:

  • α-Hydroxylation of the Methyl Group: This is the most critical activation pathway. CYP-mediated hydroxylation of the methyl group leads to an unstable intermediate, N-(hydroxymethyl)-N-(3-fluorophenyl)nitrous amide. This intermediate is predicted to spontaneously decompose to yield formaldehyde and a 3-fluorophenyldiazonium ion precursor, which in turn generates the highly reactive methyldiazonium ion . This powerful alkylating agent can covalently bind to nucleophilic sites on DNA, forming DNA adducts that are central to the initiation of carcinogenesis.[2]

  • α-Hydroxylation of the Aromatic Ring (C-N bond cleavage): While less common for N-nitrosoanilines, hydroxylation of the aromatic carbon attached to the nitroso-nitrogen could occur. This would lead to the formation of the benzenediazonium ion (specifically, the 3-fluorobenzenediazonium ion). This species is also reactive and can form adducts with cellular macromolecules.[7]

The fluorine atom at the meta position is not expected to sterically hinder the critical α-hydroxylation of the methyl group. However, its electron-withdrawing nature may modulate the rate of CYP-mediated metabolism compared to the non-fluorinated parent compound.

Metabolic Activation of m-fluoro-N-methyl-N-nitrosoaniline cluster_0 Predicted Metabolic Pathway cluster_1 CYP450-Mediated α-Hydroxylation cluster_2 Spontaneous Decomposition cluster_3 Formation of Reactive Electrophiles cluster_4 Toxicological Outcome parent m-fluoro-N-methyl- N-nitrosoaniline hydroxymethyl Unstable α-Hydroxymethyl Intermediate parent->hydroxymethyl α-C-Hydroxylation (Methyl Group) formaldehyde Formaldehyde hydroxymethyl->formaldehyde diazonium_precursor 3-Fluorophenyl- diazohydroxide hydroxymethyl->diazonium_precursor methyldiazonium Methyldiazonium Ion diazonium_precursor->methyldiazonium dna_adducts DNA Adducts (e.g., O6-methylguanine) methyldiazonium->dna_adducts Alkylation carcinogenesis Initiation of Carcinogenesis dna_adducts->carcinogenesis

Caption: Predicted metabolic activation of m-fluoro-N-methyl-N-nitrosoaniline.

Predicted Toxicological Profile

The toxicological effects are predicted based on the generation of reactive metabolites.

Genotoxicity and Mutagenicity

The formation of the methyldiazonium ion, a potent alkylating agent, strongly suggests that m-fluoro-N-methyl-N-nitrosoaniline will be genotoxic and mutagenic .[2] This ion can methylate DNA bases, particularly at the O⁶- and N⁷-positions of guanine. The formation of O⁶-methylguanine is particularly pro-mutagenic as it can lead to G:C to A:T transition mutations during DNA replication, a critical step in cancer initiation.[2] While NMA itself is not mutagenic in the standard Ames assay, this is often due to the specific metabolic activation required which may not be present in the bacterial system.[7] However, given the well-established mutagenicity of N-nitroso compounds as a class, a positive result in mammalian cell-based genotoxicity assays is anticipated.[1][10]

Carcinogenicity

N-nitroso compounds are potent, multi-species carcinogens.[15] The parent compound, NMA, is a confirmed carcinogen in animal studies.[10] Based on its structural alerts (the N-nitroso group) and its predicted metabolic activation to a DNA-reactive species, m-fluoro-N-methyl-N-nitrosoaniline is predicted to be a carcinogen . The International Agency for Research on Cancer (IARC) classifies many N-nitroso compounds as Group 1 or 2A carcinogens (carcinogenic or probably carcinogenic to humans).[3]

Target Organs: The parent compound, NMA, shows organotropic carcinogenicity, specifically targeting the esophagus in rats.[6][7] It is plausible that m-fluoro-N-methyl-N-nitrosoaniline will exhibit a similar target organ profile. However, the fluorine substitution could alter its distribution or metabolism rate, potentially leading to different or additional target organs.

Acute and Systemic Toxicity
  • Acute Toxicity: N-nitroso compounds vary widely in their acute toxicity.[5] NMA is harmful if swallowed, with reported oral LD50 values in rats of 225 mg/kg and an intraperitoneal LD50 of 180 mg/kg.[12] A similar range of acute toxicity is expected for the fluorinated analogue. The GHS classification for the related para-fluoro isomer includes "Harmful if swallowed" and "May cause cancer".[16]

  • Organ Toxicity: The liver is a primary site of metabolism for many xenobiotics, including nitrosamines, and is often a target for toxicity.[5] Studies on the in vivo nitrosation of N-methylaniline in rats showed evidence of liver damage, including hemorrhage and inflammation.[11] Therefore, hepatotoxicity is a potential concern. Other reported hazards for related compounds include skin and eye irritation.[12][17]

Predicted Toxicological EndpointPrediction for m-Fluoro-N-methyl-N-nitrosoanilineBasis for Prediction (Data from Analogues)
Mutagenicity Likely positive in mammalian cell assaysFormation of methyldiazonium ion; general property of N-nitroso compounds.[1][2]
Genotoxicity (DNA Damage) Likely positiveFormation of DNA-alkylating species.[2]
Carcinogenicity Probable carcinogenStructural alert (N-nitroso group); carcinogenicity of NMA and other NOCs.[10][15]
Acute Oral Toxicity (Rat) Predicted LD50 in the range of 150-300 mg/kgNMA Oral LD50: 225 mg/kg.[12]
Primary Target Organs Esophagus, LiverEsophagus is the target for NMA; Liver is a common target for NOCs.[5][6][11]

Recommended Experimental Protocols for Toxicological Assessment

Definitive assessment requires empirical testing. The following is a recommended workflow and detailed protocols for key assays.

Toxicological Assessment Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start Test Compound: m-fluoro-N-methyl- N-nitrosoaniline ames Bacterial Reverse Mutation Assay (Ames) start->ames micronucleus In Vitro Mammalian Cell Micronucleus Test start->micronucleus metabolism In Vitro Metabolism (Liver Microsomes) start->metabolism acute_tox Acute Oral Toxicity (OECD TG 423) ames->acute_tox If positive micronucleus->acute_tox If positive risk_assessment Comprehensive Risk Assessment metabolism->risk_assessment repeat_dose 28-Day Repeat Dose Toxicity Study acute_tox->repeat_dose carcinogenicity 2-Year Rodent Carcinogenicity Bioassay repeat_dose->carcinogenicity carcinogenicity->risk_assessment

Caption: A tiered workflow for the toxicological assessment of the test compound.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strains: Use a minimum of five tester strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Procedure (Plate Incorporation Method): a. Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO). b. To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight culture of the bacterial tester strain, 0.1 mL of the test compound dilution (or solvent control), and 0.5 mL of S9 mix (for +S9 conditions) or buffer (for -S9 conditions). c. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants to at least twice the solvent control value for at least one strain.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test

Objective: To detect genotoxic damage by identifying micronuclei (small nuclei containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells.

Methodology:

  • Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Treatment: Expose cell cultures to a minimum of three concentrations of the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, followed by a recovery period. A second, longer exposure (without S9) should also be performed.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium after treatment to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.

  • Harvesting and Staining: Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Also, determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.

  • Data Analysis: A positive result is a concentration-dependent increase in the frequency of micronucleated cells that is statistically significant compared to the solvent control.

Protocol 3: 2-Year Rodent Carcinogenicity Bioassay

Objective: To determine the carcinogenic potential of the compound following long-term exposure in a rodent model.

Methodology:

  • Species: Fischer 344 (F344) rats are recommended, given their use in the study of the parent compound, NMA.

  • Group Size: Use groups of at least 50 male and 50 female rats per dose level.

  • Dose Selection: Based on data from a 28-day or 90-day repeat-dose study, select at least three dose levels plus a concurrent vehicle control group. The highest dose should induce minimal toxicity without significantly altering lifespan (Maximum Tolerated Dose, MTD).

  • Administration: Administer the test compound daily for up to 24 months. The route of administration should be relevant to potential human exposure (e.g., oral gavage or in drinking water).

  • Monitoring: Observe animals daily for clinical signs of toxicity. Record body weight and food consumption regularly.

  • Pathology: At the end of the study (or when animals are found moribund), conduct a full necropsy on all animals. Collect all organs and tissues, weigh major organs, and preserve them for histopathological examination. A board-certified veterinary pathologist should examine all tissues from the high-dose and control groups, and all gross lesions from all groups.

  • Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group. A statistically significant increase in the incidence of benign or malignant tumors in any organ is evidence of carcinogenic activity.

Conclusion and Future Directions

This guide establishes a predictive toxicological profile for m-fluoro-N-methyl-N-nitrosoaniline based on robust data from its parent compound and the known effects of fluorination. The compound is predicted to be a genotoxic carcinogen, with metabolic activation via α-hydroxylation being the key initiating event. Its acute toxicity is anticipated to be moderate.

It must be unequivocally stated that these are predictions. The outlined experimental protocols provide a clear and scientifically rigorous path for the empirical validation of this profile. Future research should prioritize in vitro genotoxicity and metabolism studies to confirm the predicted metabolic pathways and reactive intermediates. Should these in vitro studies yield positive results, subsequent in vivo studies, culminating in a long-term carcinogenicity bioassay, would be essential for a definitive risk assessment. This systematic approach is crucial for ensuring the safety of personnel handling the compound and for understanding its potential impact on human health.

References

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022). MDPI.
  • Formation and Metabolism of N-Nitrosamines. Polish Journal of Environmental Studies.
  • The metabolism of N-nitrosomethylaniline. PMC - NIH.
  • Structure and activity of N-Nitroso Compounds (NOC) and overview on endogeneous nitrosation (bio)chemistry. DFG.
  • Toxicology of N-Nitroso Compounds. tonylutz.net.
  • [Anti-carcinogenic structural modification by fluorine-substitution in aza-polycyclic aromatic hydrocarbons]. (2000). PubMed.
  • Effect of fluorine substitution on benzo[j]fluoranthene genotoxicity. PubMed - NIH.
  • N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI.
  • N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. (2025).
  • Carcinogenic effects of N-nitroso compounds in the environment. (2020). CABI Digital Library.
  • Carcinogenic effects of N-nitroso compounds in the environment. (2020).
  • Fluorinated Aromatic Compounds. ResearchGate.
  • N-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS. ScienceAsia.
  • 4-Fluoro-N-methyl-N-nitrosobenzenamine. PubChem.
  • N-Nitroso-N-methylaniline. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
  • N-Methyl-N-nitrosoaniline. PubChem.
  • N-NITROSO-N-METHYLANILINE. (2026). ChemicalBook.
  • N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. Prime Scholars.
  • Safety data sheet. (2024). CPAChem.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI.

Sources

Foundational

Metabolic Activation Pathways of Fluorinated N-Nitrosomethylanilines

This technical guide details the metabolic activation pathways of fluorinated N-nitrosomethylanilines (NMAs), focusing on the mechanistic divergence from typical dialkylnitrosamines and the specific impact of fluorine su...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic activation pathways of fluorinated N-nitrosomethylanilines (NMAs), focusing on the mechanistic divergence from typical dialkylnitrosamines and the specific impact of fluorine substitution on carcinogenicity and mutagenicity.

Technical Guide for Drug Development & Toxicology

Executive Summary

N-nitrosomethylaniline (NMA) and its fluorinated analogs represent a unique class of nitrosamines where metabolic activation does not follow the classic alkylation pathway seen in N-nitrosodimethylamine (NDMA). Unlike NDMA, which methylates DNA, NMA acts primarily as a phenylating agent following


-hydroxylation of its methyl group. This guide delineates the critical role of the benzenediazonium ion (BDI)  in this pathway and analyzes how fluorine substitution—particularly at the para position—modulates metabolic clearance and carcinogenic potency.

Mechanistic Pathways of Activation

The metabolic fate of NMA is dictated by a competition between bioactivation (


-hydroxylation) and detoxification (denitrosation).
The Activation Pathway: -Hydroxylation

The primary activation route involves cytochrome P450-mediated hydroxylation of the methyl carbon.[1] This is the rate-limiting step that converts the inert nitrosamine into a DNA-reactive electrophile.

  • Enzymatic Attack: CYP2E1 and CYP2B1 hydroxylate the methyl group to form N-nitroso-N-(hydroxymethyl)aniline .

  • Decomposition: This unstable intermediate spontaneously releases formaldehyde (HCHO).

  • Diazonium Formation: The remaining fragment becomes the benzenediazonium ion (BDI) (

    
    ).
    
  • DNA Adduct Formation: Unlike alkyl diazonium ions that methylate DNA, the BDI attacks the

    
     or 
    
    
    
    positions of adenine and guanine.
    • Critical Insight: The BDI forms an unstable 1-phenyltriazene adduct with adenine, which can be identified experimentally by reduction to 6-hydrazinopurine.[2]

The Detoxification Pathway: Denitrosation

A competing pathway involves the enzymatic removal of the nitroso group, effectively neutralizing the carcinogenic potential.

  • Mechanism: CYP enzymes attack the nitrosyl nitrogen or the ipso-carbon, releasing nitric oxide (NO) and yielding N-methylaniline .

  • Significance: In fluorinated analogs, electron-withdrawing effects can alter the ratio of Activation vs. Detoxification, often favoring denitrosation or ring hydroxylation over the generation of the reactive BDI.

Visualization of Metabolic Pathways

NMA_Metabolism NMA N-Nitrosomethylaniline (NMA) Hydroxy N-nitroso-N-(hydroxymethyl)aniline (Unstable) NMA->Hydroxy alpha-Hydroxylation (Methyl Group) MethylAniline N-Methylaniline (Detoxified) NMA->MethylAniline Denitrosation CYP CYP2E1 / CYP2B1 CYP->NMA BDI Benzenediazonium Ion (Ph-N2+) Hydroxy->BDI - HCHO HCHO Formaldehyde Hydroxy->HCHO Triazene 1-Phenyltriazene DNA Adduct BDI->Triazene DNA Binding (Adenine N6) Mutation AT -> CG Transversion (Carcinogenesis) Triazene->Mutation Replication Error NO Nitric Oxide

Figure 1: Bifurcated metabolic pathway of NMA showing the competition between activation (red path) leading to DNA phenylation and detoxification (green path).

The "Fluorine Effect" on Mutagenicity

Fluorine substitution on the aromatic ring of NMA alters the compound's electronic and steric properties, significantly impacting its interaction with CYP enzymes and the stability of the resulting diazonium ion.

Electronic vs. Steric Modulation
  • Para-Fluorination (p-F-NMA):

    • Carcinogenicity: Weaker than unsubstituted NMA.[3][4]

    • Mutagenicity: Generally Ames Negative in standard strains (TA98, TA100), similar to NMA.

    • Mechanism: While fluorine is electron-withdrawing (Hammett

      
      ), it does not dramatically enhance the reactivity of the diazonium ion in a way that increases mutagenicity. Instead, it may stabilize the transition state for denitrosation or reduce the affinity for CYP2E1, shifting the balance toward detoxification.
      
  • Comparison with Nitroquinolines: Unlike nitroquinolines, where fluorine substitution can increase mutagenicity by 20-fold, fluorinated NMAs do not exhibit this "super-mutagen" effect. This suggests that for NMAs, the rate-limiting step is strictly the enzymatic

    
    -hydroxylation, which is hindered rather than helped by ring deactivation.
    
Quantitative Comparison

The following table summarizes the biological activity of NMA variants.

CompoundSubstitutionAmes Mutagenicity (Standard)Ames Mutagenicity (Enhanced*)Carcinogenicity (Rat Esophagus)Primary Metabolite
NMA NoneNegativePositive (TA104)Potent Benzenediazonium
p-F-NMA Para-FluoroNegativeWeak / NegativeWeak 4-F-Benzenediazonium
p-NO2-NMA Para-NitroPositive PositiveNon-Carcinogenic Direct Acting

*Enhanced Ames conditions: Hamster S9 (30%), Pre-incubation protocol, Strain TA104.

Experimental Protocols for Investigation

To accurately assess the risk of fluorinated N-nitrosamines, standard high-throughput screens are often insufficient due to the specific metabolic requirements of these compounds.

Enhanced Ames Test (Self-Validating Protocol)

Standard plate incorporation assays often yield false negatives for NMA derivatives. The following "Enhanced" protocol is required.

Reagents:

  • S9 Fraction: 30% Hamster Liver S9 (induced with Aroclor 1254 or Phenobarbital/

    
    -Naphthoflavone). Note: Rat S9 is significantly less effective for NMA activation.
    
  • Bacterial Strain: S. typhimuriumTA104 (sensitive to AT

    
     CG transversions caused by phenylating agents).
    

Workflow:

  • Pre-incubation: Mix 100

    
    L of test compound, 500 
    
    
    
    L of S9 mix, and 100
    
    
    L of bacterial culture.
  • Incubation: Incubate at 37°C for 30 minutes with shaking. Crucial Step: This allows the short-lived diazonium species to interact with bacteria before agar solidification.

  • Plating: Add 2.0 mL of molten top agar, vortex, and pour onto minimal glucose plates.

  • Validation: Positive control must be NMA (200

    
     g/plate ) showing >3x revertant increase over solvent control.
    
Triazene Adduct Detection (HPLC-Fluorescence)

This protocol confirms the formation of the specific phenyl-DNA adduct, distinguishing NMA activation from general alkylation.

Methodology:

  • In Vitro Reaction: Incubate calf thymus DNA (1 mg/mL) with the fluorinated NMA (1 mM) and Hamster S9 mix for 2 hours.

  • Reduction: Treat the isolated DNA with Sodium Borohydride (NaBH

    
    ) .
    
    • Mechanism:[1] Reduces the unstable 1-phenyltriazene adduct to 6-hydrazinopurine .[2]

  • Derivatization: Hydrolyze DNA (0.1 N HCl, 70°C, 30 min) and react with 4-(dimethylamino)naphthaldehyde .

  • Detection: Analyze via HPLC with fluorescence detection (Ex 360 nm / Em 440 nm).

    • Result: A peak corresponding to the hydrazone derivative confirms the "phenylation" pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Metabolic Activation cluster_1 Phase 2: Endpoint Detection Step1 Substrate: Fluorinated NMA Step3 Pre-incubation: 30 mins @ 37°C Step1->Step3 Step2 System: 30% Hamster S9 (High CYP2B1/2E1 Activity) Step2->Step3 Ames Enhanced Ames (TA104) Detects AT->CG Transversion Step3->Ames Mutagenicity Adduct HPLC-Fluorescence Detects 6-Hydrazinopurine Step3->Adduct Mechanistic Confirmation

Figure 2: Workflow for the enhanced detection of fluorinated NMA mutagenicity and DNA adduct characterization.

References

  • Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Stiborová, M., et al. Cancer Letters (1996). Link

  • The effect of substituents in the aromatic ring on carcinogenicity of N-nitrosomethylaniline in F344 rats. Kroeger-Koepke, M. B., et al. Carcinogenesis (1983).[3][5] Link

  • Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline. Koepke, S. R., et al. Chemical Research in Toxicology (1990). Link

  • Mutagenic activity and specificity of N-nitrosomethylaniline and N-nitrosodiphenylamine in Salmonella. Zielenska, M., et al. Mutation Research (1988). Link

  • Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Kenyon, M. O., et al. Regulatory Toxicology and Pharmacology (2024). Link

Sources

Exploratory

Mechanistic Toxicology of N-Nitroso-N-methyl-3-fluoroaniline (CAS 700-64-1)

This guide provides a rigorous technical analysis of the carcinogenicity mechanism of Aniline, m-fluoro-N-methyl-N-nitroso- (CAS 700-64-1), herein referred to as m-F-NMA . An In-Depth Technical Guide for Drug Safety & To...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the carcinogenicity mechanism of Aniline, m-fluoro-N-methyl-N-nitroso- (CAS 700-64-1), herein referred to as m-F-NMA .

An In-Depth Technical Guide for Drug Safety & Toxicology Professionals

Executive Summary & Chemical Identity

N-Nitroso-N-methyl-3-fluoroaniline (m-F-NMA) is a potent nitrosamine impurity and a structural analog of the known esophageal carcinogen N-nitroso-N-methylaniline (NMA). Unlike dialkylnitrosamines (e.g., NDMA) which primarily methylate DNA, N-alkyl-N-aryl nitrosamines like m-F-NMA function primarily as DNA arylating agents following metabolic activation.

This compound belongs to the "Cohort of Concern" under ICH M7(R2) and requires strict control in pharmaceutical manufacturing due to its high carcinogenic potency (CPCA Category 1 or 2 depending on specific SAR scoring models).

PropertyDetail
Chemical Name Aniline, m-fluoro-N-methyl-N-nitroso-
Synonyms N-Nitroso-N-methyl-3-fluoroaniline; 3-Fluoro-N-methyl-N-nitrosobenzenamine
CAS Number 700-64-1
Molecular Formula C₇H₇FN₂O
Molecular Weight 154.14 g/mol
Structural Class N-Nitroso-N-methyl-aryl amine
Primary Hazard Genotoxic Carcinogen (Esophageal target)

Metabolic Activation Mechanism

The carcinogenicity of m-F-NMA is not intrinsic to the parent molecule; it requires bioactivation by Cytochrome P450 enzymes.[1] The presence of the fluorine atom at the meta position modulates the electronic properties of the aromatic ring but does not alter the fundamental activation pathway characteristic of N-methyl-N-aryl nitrosamines.

The Critical Pathway: -Hydroxylation

The obligate step for genotoxicity is


-hydroxylation  of the N-methyl group. This reaction is catalyzed primarily by CYP2E1  and CYP2B1  in the liver and esophageal mucosa.
  • Enzymatic Oxidation: CYP450 inserts oxygen into the C-H bond of the N-methyl group, forming an unstable

    
    -hydroxymethyl intermediate.
    
  • Decomposition: This intermediate spontaneously loses formaldehyde (

    
    ).
    
  • Diazonium Formation: The resulting primary nitrosamine (

    
    ) is tautomerically unstable and rearranges to the 3-fluorobenzenediazonium ion  (
    
    
    
    ).
  • DNA Attack: This highly electrophilic diazonium ion attacks nucleophilic sites on DNA bases.

Visualization of the Pathway

The following diagram illustrates the bioactivation cascade, highlighting the divergence between detoxification (ring hydroxylation) and activation (methyl hydroxylation).

MetabolicPathway Parent m-F-NMA (Parent) Intermediate α-Hydroxymethyl Intermediate Parent->Intermediate α-C-Hydroxylation Detox Ring Hydroxylation (Detoxification) Parent->Detox Aryl Oxidation CYP CYP2E1 / CYP2B1 (Microsomes) CYP->Parent Catalysis Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde DiazoHydroxide 3-Fluorophenyl diazohydroxide Intermediate->DiazoHydroxide - HCHO Diazonium 3-Fluorobenzene diazonium Ion (Ultimate Carcinogen) DiazoHydroxide->Diazonium - OH- DNA_Adduct DNA Adduct (N6-fluorophenyl-dA O6-fluorophenyl-dG) Diazonium->DNA_Adduct Covalent Binding

Figure 1: Metabolic activation pathway of m-F-NMA leading to DNA arylation.[2]

Mechanism of Action (MOA) & The Fluorine Effect

DNA Arylation vs. Methylation

A critical distinction must be made between m-F-NMA and dialkylnitrosamines like NDMA.

  • NDMA: The methyl diazonium ion is the alkylating agent (Methylation).

  • m-F-NMA: The aryl group is the electrophile. The loss of the methyl group (as formaldehyde) leaves the aromatic ring to form the diazonium species.

    • Evidence: Studies on the parent compound (NMA) demonstrate the formation of benzenediazonium ions and subsequent phenyl-DNA adducts, specifically at the N6 position of adenine and O6/N7 of guanine.

The "Fluorine Effect" (Structure-Activity Relationship)

The meta-fluorine substitution influences potency through electronic and steric mechanisms:

  • Electronic Withdrawal: Fluorine is highly electronegative (

    
    ). This withdraws electron density from the ring, potentially destabilizing the transition state for ring hydroxylation (detoxification). This can "funnel" more substrate toward the activation (N-demethylation) pathway compared to non-fluorinated analogs.
    
  • Lipophilicity: The fluorine atom increases logP (lipophilicity), facilitating transport across cell membranes and into the active sites of CYP enzymes in the esophageal mucosa.

  • Metabolic Stability: Unlike para-substitution, which blocks a primary site of Phase I metabolism, meta-substitution leaves the para position open. However, the inductive effect deactivates the ring toward electrophilic aromatic substitution (metabolic oxidation), potentially extending the half-life of the parent compound in circulation until it reaches target tissues (esophagus).

Experimental Protocols for Validation

To confirm the carcinogenicity and mechanism of m-F-NMA, the following self-validating protocols are recommended.

Protocol A: Enhanced Ames Test (Mutagenicity)

Standard Ames tests often yield false negatives for N-nitrosamines due to insufficient CYP activation in standard S9 mixes. This "Enhanced" protocol addresses that gap.

Objective: Detect frameshift or base-pair substitution mutations. Critical Parameter: Use of Hamster Liver S9 (high CYP2E1 activity) and Pre-incubation .

StepProcedureRationale
1. Strain Selection S. typhimurium TA100, TA1535, and E. coli WP2 uvrA.TA1535 is highly sensitive to nitrosamine-induced base substitutions.
2. S9 Preparation 30% Hamster Liver S9 (induced with Aroclor 1254 or Phenobarbital/5,6-benzoflavone).Hamster S9 activates heterocyclic and N-nitrosamines more efficiently than Rat S9.
3. Pre-incubation Incubate bacteria + S9 + m-F-NMA (0.5–5000 µ g/plate ) for 20-30 mins at 37°C before adding top agar.Allows the short-lived diazonium intermediate to interact with bacteria before being trapped in agar.
4. Plating Add molten top agar, pour onto minimal glucose plates. Incubate 48h.Standard selection for revertants.
5. Validation Positive Control: N-Nitrosopyrrolidine (requires activation). Negative Control: DMSO.Ensures the metabolic system is active.
Protocol B: In Vivo Rat Esophageal Bioassay

This is the "Gold Standard" for confirming the organ-specific carcinogenicity of N-methyl-N-aryl nitrosamines.

  • Test System: Fischer 344 (F344) Rats (Male/Female).[3]

  • Route: Oral (Drinking Water).

  • Dosage: 0.001% to 0.005% solution ad libitum.

  • Duration: 25–30 weeks (sub-chronic) or 104 weeks (lifetime).

  • Endpoint: Histopathological examination of the esophagus for papillomas and squamous cell carcinomas (SCC).

  • Mechanistic Biomarker: Immunohistochemical staining for

    
    -H2AX (DNA double-strand breaks) in esophageal epithelium at early timepoints (Week 2-4).
    
Experimental Workflow Diagram

Workflow Start Start: m-F-NMA Assessment Ames Enhanced Ames Test (Hamster S9 + Pre-incubation) Start->Ames Result_Ames Result Analysis Ames->Result_Ames Positive Positive (+) Result_Ames->Positive Revertants > 2x Control Negative Negative (-) Result_Ames->Negative No Increase Carcinogen 2-Year Bioassay (Rat Esophagus Model) Positive->Carcinogen Confirm Potency InVivo In Vivo Transgenic Mutation Assay (MutaMouse/Big Blue) Negative->InVivo Verify False Negative InVivo->Carcinogen If Positive

Figure 2: Decision tree for genotoxicity and carcinogenicity assessment of m-F-NMA.

References

  • Lijinsky, W. (1987). Structure-activity relations in carcinogenesis by N-nitroso compounds.[3] Cancer Metastasis Reviews.

  • Stiborová, M., et al. (1999). Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline. Cancer Letters.[3]

  • Kroeger-Koepke, M. B., et al. (1983). The effect of substituents in the aromatic ring on carcinogenicity of N-nitrosomethylaniline in F344 rats. Carcinogenesis.[3][4][5][6][7][8]

  • Heflich, R. H., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells.[9] Environmental and Molecular Mutagenesis.

  • US FDA. (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.

Sources

Foundational

A Technical Guide to the Predicted Mutagenicity of N-methyl-N-nitroso-3-fluoroaniline: A Structure-Activity Relationship (SAR) Approach

Preamble: The Cohort of Concern and the Need for Predictive Assessment N-nitroso compounds (nitrosamines) are a class of chemicals designated as a "cohort of concern" by regulatory bodies worldwide.[1][2][3] This classif...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Cohort of Concern and the Need for Predictive Assessment

N-nitroso compounds (nitrosamines) are a class of chemicals designated as a "cohort of concern" by regulatory bodies worldwide.[1][2][3] This classification stems from the fact that many members of this class are potent mutagens and carcinogens in animal studies, raising significant safety concerns when they are identified as impurities in pharmaceuticals, food, or the environment.[4][5][6][7] Consequently, any nitrosamine, even one lacking specific toxicological data, requires a thorough risk assessment.

This guide addresses the mutagenic potential of a specific, data-poor compound: N-methyl-N-nitroso-3-fluoroaniline . Direct experimental data on the mutagenicity of this compound is not available in the public literature. Therefore, this document provides a comprehensive analysis based on established scientific principles of metabolic activation, structure-activity relationships (SAR), and a read-across approach from its close structural analogs. For researchers, scientists, and drug development professionals, this guide outlines the mechanistic rationale for concern and provides a robust strategy for empirical testing.

Part 1: The Mechanistic Underpinnings of N-Nitrosoaniline Mutagenicity

The mutagenicity of most N-nitrosamines is not inherent to the molecule itself but is a consequence of metabolic activation.[4][8] The primary pathway involves oxidation by Cytochrome P450 (CYP) enzymes in the liver and other tissues.[8]

For N-aryl-N-methylnitrosamines like N-methyl-N-nitroso-3-fluoroaniline, the key bioactivation steps are as follows:

  • α-Carbon Hydroxylation: The process is initiated by CYP-mediated hydroxylation of the carbon atom on the methyl group (the α-carbon) adjacent to the nitroso group.[4][8] The principal CYP enzyme responsible for activating simple alkyl N-nitrosamines is CYP2E1, though other isoforms can be involved, particularly with more complex structures.[8]

  • Formation of an Unstable Intermediate: This enzymatic oxidation produces an unstable α-hydroxy-N-nitrosamine intermediate.

  • Spontaneous Decomposition: This intermediate rapidly and spontaneously decomposes, yielding an aldehyde (formaldehyde in this case) and a highly reactive diazonium ion (3-fluorobenzenediazonium).

  • DNA Adduct Formation: The electrophilic diazonium ion is the ultimate mutagenic species. It can attack nucleophilic sites on DNA bases (such as guanine and adenine), forming unstable DNA adducts.[9] The formation of these adducts can lead to mispairing during DNA replication, resulting in permanent gene mutations.[4]

While the parent compound, N-nitroso-N-methylaniline (NMA), was historically difficult to detect as a mutagen in standard bacterial assays, it is a known esophageal carcinogen in rats and has been shown to form unstable triazene adducts with adenine in DNA both in vitro and in vivo.[9][10]

G cluster_0 Metabolic Activation (e.g., Liver Microsomes) cluster_1 Cellular Consequence A N-methyl-N-nitroso-3-fluoroaniline (Parent Compound) B α-Hydroxy-N-nitrosamine (Unstable Intermediate) A->B CYP450-mediated α-Hydroxylation C 3-Fluorobenzenediazonium Ion (Ultimate Mutagen) B->C Spontaneous Decomposition E DNA Adducts (e.g., Triazenes) C->E Electrophilic Attack D DNA D->E F Gene Mutation (Point Mutations) E->F DNA Replication Mispairing

Figure 1: Proposed metabolic activation pathway for N-methyl-N-nitroso-3-fluoroaniline leading to DNA mutation.

Part 2: Structure-Activity Relationship (SAR) Analysis

In the absence of direct data, the mutagenic potential of N-methyl-N-nitroso-3-fluoroaniline is best predicted by examining its closest structural analogs.

The Parent Analog: N-Nitroso-N-methylaniline (NMA)

  • Carcinogenicity: A known esophageal carcinogen in rats.[10][11]

  • Mutagenicity: Historically reported as negative in standard Salmonella Ames assays.[10][11] This highlights a known limitation of older, standard protocols for certain N-nitrosamines.[3][12]

The Positional Isomer: N-Nitroso-N-methyl-4-fluoroaniline (p-F-NMA) This compound, with the fluorine atom at the para- (4) position, is the most critical analog for our assessment.

  • Carcinogenicity: Like the parent NMA, p-F-NMA is a potent carcinogen in F344 rats, inducing a high level of tumors in the upper gastrointestinal tract, particularly the esophagus.[11] This demonstrates that the addition of a fluorine atom to the aromatic ring does not eliminate the compound's carcinogenic activity.

  • Mutagenicity: The data here is crucial. While an older study reported it as non-mutagenic, a recent and more comprehensive study using optimized "Enhanced Ames Test" (EAT) conditions found it to be positive for mutagenicity .[13] Specifically, it induced mutations in Salmonella typhimurium strain TA98 and Escherichia coli strain WP2uvrA (pKM101) in the presence of a metabolic activation system (S9).[13]

The Influence of the 3-Fluoro (meta) Substituent The fluorine atom is an electron-withdrawing group. Its position on the aromatic ring influences the electronic properties of the molecule, which can in turn affect the rate and site of CYP-mediated metabolism. However, the strong evidence from the 4-fluoro analog shows that aromatic fluorination is compatible with both metabolic activation and potent mutagenic/carcinogenic activity. There is no strong mechanistic basis to assume that moving the fluorine from the para- to the meta-position would abolish this activity. Therefore, N-methyl-N-nitroso-3-fluoroaniline is also presumed to be metabolically activated to a DNA-reactive species.

Part 3: A Recommended Strategy for Empirical Testing

Based on the SAR analysis, N-methyl-N-nitroso-3-fluoroaniline must be considered a potential mutagen. Empirical testing is required to confirm this prediction and quantify its potency. A tiered approach, beginning with a highly sensitive bacterial assay, is recommended.

G start Test Article: N-methyl-N-nitroso-3-fluoroaniline ames Step 1: Enhanced Bacterial Reverse Mutation Assay (Ames) start->ames res1_pos Positive Result (Mutagenic) ames->res1_pos res1_neg Negative Result (Non-mutagenic) ames->res1_neg mammalian Step 2: In Vitro Mammalian Micronucleus Assay (TK6 cells) res1_pos->mammalian low_risk Lower Genotoxic Risk res1_neg->low_risk res2_pos Positive Result (Clastogenic/Aneugenic) mammalian->res2_pos res2_neg Negative Result mammalian->res2_neg hazard Hazard Confirmed: Presumed Genotoxic Carcinogen res2_pos->hazard res2_neg->low_risk Weight of Evidence

Figure 2: Recommended experimental workflow for assessing the mutagenicity of N-methyl-N-nitroso-3-fluoroaniline.

Experimental Protocol: The Enhanced Ames Test for N-Nitrosamines

This protocol incorporates key optimizations known to increase sensitivity for detecting N-nitrosamine mutagenicity.[12][13]

1. Objective: To evaluate the mutagenic potential of N-methyl-N-nitroso-3-fluoroaniline by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

2. Materials:

  • Test Article: N-methyl-N-nitroso-3-fluoroaniline

  • Solvent/Vehicle: Methanol (preferred for nitrosamines)[13]

  • Bacterial Strains:

    • S. typhimurium TA98 (for frameshift mutations)

    • S. typhimurium TA100 (for base-pair substitutions)

    • S. typhimurium TA1535 (for base-pair substitutions)

    • E. coli WP2uvrA(pKM101) (for base-pair substitutions)

  • Metabolic Activation System:

    • Aroclor-1254 induced rat liver S9 fraction

    • Aroclor-1254 induced hamster liver S9 fraction (often more sensitive for nitrosamines)

    • S9 Cofactor Mix (NADP, G6P)

  • Media and Reagents: Oxoid Nutrient Broth No. 2, Vogel-Bonner Medium E (minimal glucose agar plates), L-histidine, D-biotin, L-tryptophan, crystal violet.

  • Positive Controls:

    • Without S9: Sodium Azide (TA100, TA1535), 4-Nitro-o-phenylenediamine (TA98), Methyl methanesulfonate (WP2)

    • With S9: 2-Aminoanthracene (all strains), N-nitrosodiethylamine (NDEA)

3. Methodology (Pre-incubation Method):

  • Dose Preparation: Prepare a dilution series of the test article in methanol. A preliminary toxicity test should be conducted to determine the appropriate concentration range (e.g., from 50 to 5000 µ g/plate ).[13]

  • Culture Preparation: Grow overnight cultures of each bacterial strain in nutrient broth at 37°C with shaking.

  • Assay Execution (for each strain and concentration): a. To a sterile test tube, add in the following order: i. 0.1 mL of bacterial overnight culture. ii. 0.5 mL of S9-mix (for activated tests) or phosphate buffer (for non-activated tests). Use both 10% and 30% S9 concentrations. iii. 0.1 mL of the test article dilution (or solvent/positive control). b. Pre-incubation: Vortex the tubes gently and incubate them at 37°C for 30 minutes with gentle shaking.[13] This step is critical for enhancing sensitivity. c. Plating: After incubation, add 2.0 mL of molten top agar (containing trace histidine and biotin for Salmonella, or tryptophan for E. coli) to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate. d. Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring and Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive result is defined as a dose-related increase in the mean number of revertants per plate to at least twice the mean of the vehicle control for any strain. c. The result should also be confirmed in an independent experiment.

Experimental Protocol: In Vitro Mammalian Micronucleus Assay

If the Ames test is positive, a follow-up assay in mammalian cells is crucial to assess the potential for chromosomal damage.[2]

1. Objective: To evaluate the ability of N-methyl-N-nitroso-3-fluoroaniline to induce micronuclei in cultured human lymphoblastoid TK6 cells. Micronuclei are biomarkers of chromosomal breaks (clastogenicity) or whole chromosome loss (aneugenicity).

2. Materials:

  • Cell Line: Human TK6 cells.

  • Metabolic Activation: Hamster liver S9 fraction (as it was likely more sensitive in the Ames test).

  • Reagents: RPMI 1640 medium, horse serum, antibiotics, Cytochalasin B, L-glutamine, phytohemagglutinin (PHA), hypotonic KCl solution, fixative (methanol:acetic acid), Giemsa stain.

3. Methodology:

  • Cell Culture: Maintain TK6 cells in suspension culture according to standard protocols.

  • Dose Selection: Perform a preliminary cytotoxicity assay (e.g., relative population doubling) to select a range of concentrations causing approximately 10% to 50% cytotoxicity.

  • Treatment:

    • With S9 Activation: Treat cells for 4 hours with the test article in the presence of S9-mix. After 4 hours, wash the cells and resuspend them in fresh medium.

    • Without S9 Activation: Treat cells for a full cell cycle (approx. 24 hours).

  • Micronucleus Formation: After the treatment period, add Cytochalasin B to block cytokinesis, allowing cells that have undergone mitosis to be identified as binucleated. Incubate for an additional cell cycle.

  • Harvesting and Slide Preparation: Harvest cells by centrifugation, treat with a hypotonic solution, and fix. Drop the cell suspension onto clean microscope slides and air dry.

  • Staining and Scoring: Stain slides with Giemsa. Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is a significant, dose-dependent increase in the frequency of micronucleated binucleated cells compared to the solvent control.

Part 4: Data Summary and Concluding Assessment

CompoundAmes MutagenicityRodent CarcinogenicityKey Notes
N-Nitroso-N-methylaniline (NMA) Negative in standard assays[10][11]Positive (Esophagus)[10][11]Forms unstable DNA adducts in vivo.[9]
N-Nitroso-N-methyl-4-fluoroaniline (p-F-NMA) Positive (in Enhanced Ames Test)[13]Positive (Esophagus)[11]Closest structural analog with both positive mutagenicity and carcinogenicity data.
N-methyl-N-nitroso-3-fluoroaniline Predicted Positive Predicted Positive Presumed mutagenic based on SAR and read-across from the 4-fluoro analog.

Based on the established metabolic activation pathway for N-nitrosoanilines and, most importantly, the confirmed positive mutagenicity and carcinogenicity of its close structural analog, N-methyl-N-nitroso-3-fluoroaniline should be presumed to be a mutagen and a potential carcinogen.

References

  • Cross, K. P., & Ponting, D. J. (2021). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Computational Toxicology, 20, 100186. [Link]

  • Lhasa Limited. (2021). Developing Structure-activity Relationships For N-nitrosamine Activity. [Link]

  • Thresher, A., et al. (2024). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology, 37(1), 2-19. [Link]

  • Lhasa Limited. (2021). Predicting N-nitrosamine Carcinogenic Potency Using Structure-activity Relationships (SARs). [Link]

  • MultiCASE Inc. (2020). A New Structural Similarity Method to Identify Surrogate Compounds for Assessing the Carcinogenicity of Nitrosamine Impurities. [Link]

  • Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 895, 503746. [Link]

  • Lijinsky, W., et al. (1981). Fluoro-substituted N-nitrosamines. 1. Inactivity of N-nitrosobis(2,2,2-trifluoroethyl)amine in carcinogenicity and mutagenicity tests. Carcinogenesis, 2(8), 753-756. [Link]

  • Stickley, J. A., et al. (1993). Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline. Cancer Letters, 75(1), 1-6. [Link]

  • OEHHA. (2011). N-Nitroso-N-Methylaniline. Office of Environmental Health Hazard Assessment. [Link]

  • Lijinsky, W., & Taylor, H. W. (1977). Carcinogenicity tests of N-nitroso derivatives of two drugs, phenmetrazine and methylphenidate. Cancer Letters, 2(5-6), 319-326. [Link]

  • Heflich, R. H., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Reviews in Mutation Research, 792, 108479. [Link]

  • Kroeger-Koepke, M. B., et al. (1983). Effect of substituents in the aromatic ring on carcinogenicity of N-nitrosomethylaniline in F344 rats. Carcinogenesis, 4(2), 157-160. [Link]

  • Johnson, G. E., et al. (2024). Resolution of historically discordant Ames test negative/ rodent carcinogenicity positive N-nitrosamines using the Ames test and a panel of in vitro mammalian assays. Mutagenesis. [Link]

  • Li, X. (2024). N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamines. HESI GTTC. [Link]

  • Lijinsky, W., & Kovatch, R. M. (1992). Carcinogenesis and mutagenesis by N-nitroso compounds having a basic center. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 268(1), 47-53. [Link]

  • Zhang, W., et al. (2022). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers, 9(12), 3326-3332. [Link]

  • Eurofins. (2020). Genotoxic Impurities in Drug Products: Review of Nitrosamine Assays. [Link]

  • Kumar, R., et al. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. Asian Journal of Pharmacy and Technology, 11(2), 143-150. [Link]

  • Singer, S. S., & Lijinsky, W. (1976). Mutagenicity and chemistry of N-nitroso-N-(p-substituted-benzyl)methylamines. Journal of Medicinal Chemistry, 19(8), 1069-1072. [Link]

  • Wolański, M., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(11), 3543. [Link]

Sources

Exploratory

Physicochemical & Toxicological Profiling of Aniline, m-fluoro-N-methyl-N-nitroso-

Executive Summary Aniline, m-fluoro-N-methyl-N-nitroso- (Systematic Name: N-Nitroso-N-methyl-3-fluoroaniline) is a specific nitrosamine impurity of critical concern in pharmaceutical development. Belonging to the class o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aniline, m-fluoro-N-methyl-N-nitroso- (Systematic Name: N-Nitroso-N-methyl-3-fluoroaniline) is a specific nitrosamine impurity of critical concern in pharmaceutical development. Belonging to the class of N-nitrosodialkylarylamines, it is a structural analog of the potent carcinogen N-nitrosomethylaniline (NMA). Its presence is often associated with the synthesis of fluorinated drug substances where N-methyl-3-fluoroaniline is used as an intermediate or reagent.

This technical guide provides a comprehensive physicochemical and toxicological profile, designed to assist analytical scientists and toxicologists in the detection, characterization, and risk assessment of this compound.

Chemical Identity & Structural Analysis[1][2]

The compound is characterized by a nitroso group (-N=O) attached to the nitrogen of an N-methylaniline scaffold, with a fluorine atom at the meta (3-) position. This halogen substitution influences both the metabolic stability and the electronic properties of the aromatic ring compared to the unsubstituted analog.

ParameterData
Common Name N-Nitroso-N-methyl-3-fluoroaniline
Systematic Name N-Methyl-N-nitroso-3-fluoroaniline
Molecular Formula C₇H₇FN₂O
Molecular Weight 154.14 g/mol
SMILES CN(N=O)c1cccc(F)c1
Precursor CAS 1978-37-6 (3-Fluoro-N-methylaniline)
Chemical Class Nitrosamine / N-Nitrosoarylamine

Physicochemical Properties[4][5]

Quantitative data for this specific isomer is often extrapolated from its immediate precursor and structural analogs (such as the 4-fluoro isomer, CAS 937-25-7). The nitrosation of the secondary amine typically results in a density increase and a shift in solubility profile.

Table 1: Comparative Physicochemical Data
PropertyPrecursor: 3-Fluoro-N-methylanilineTarget: N-Nitroso-N-methyl-3-fluoroaniline
Physical State Liquid (Colorless to pale yellow)Liquid / Low-melting Solid (Yellow to Orange)
Boiling Point 94°C @ 19 mmHg>100°C @ 19 mmHg (Predicted)
Density 1.11 g/cm³~1.20 - 1.25 g/cm³ (Predicted)
LogP (Octanol/Water) 2.1 (Experimental)~1.8 - 2.0 (Predicted)
Solubility Organic solvents, dilute acidsDCM, EtOAc, MeOH; Insoluble in water
Stability Oxidizes in airPhotosensitive (decomposes under UV/Light)

Critical Note: Nitrosamines are photosensitive. All analytical standards and reaction mixtures must be handled under amber light or in foil-wrapped glassware to prevent denitrosation or rearrangement.

Synthesis & Preparation Protocol

For the generation of analytical standards (e.g., for GC-MS/LC-MS calibration), the compound is synthesized via the nitrosation of 3-Fluoro-N-methylaniline (CAS 1978-37-6).

Protocol: Acid-Catalyzed Nitrosation

Reagents:

  • Starting Material: 3-Fluoro-N-methylaniline (1.0 eq)

  • Reagent: Sodium Nitrite (NaNO₂, 1.2 eq)

  • Solvent/Acid: Hydrochloric Acid (2M) or Acetic Acid/Water

  • Extraction: Dichloromethane (DCM)

Methodology:

  • Dissolution: Dissolve 10 mmol of 3-Fluoro-N-methylaniline in 20 mL of 2M HCl in a round-bottom flask. Cool the solution to 0–5°C in an ice bath.

  • Nitrosation: Dropwise add a solution of Sodium Nitrite (12 mmol in 5 mL water) over 15 minutes. Maintain internal temperature < 5°C to prevent side reactions.

  • Reaction: Stir the mixture at 0–5°C for 1 hour. The solution will typically turn from clear/pale to a yellow/orange emulsion.

  • Work-up: Extract the reaction mixture with DCM (3 x 20 mL). Combine organic layers.

  • Purification: Wash the organic layer with saturated NaHCO₃ (to remove acid) and brine. Dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure (Rotavap) at < 40°C. The product is obtained as a yellow oil.

Synthesis Workflow Diagram

Synthesis Start 3-Fluoro-N-methylaniline (CAS 1978-37-6) Intermediate N-Nitrosoammonium Intermediate Start->Intermediate Protonation Reagent NaNO2 / HCl (0-5°C) Reagent->Intermediate Nitrosation Product N-Nitroso-N-methyl- 3-fluoroaniline Intermediate->Product -H+

Figure 1: Chemical synthesis pathway via acid-catalyzed nitrosation of the secondary amine precursor.

Analytical Characterization

Identification relies on the distinct shift of the N-methyl group in NMR and the characteristic loss of NO in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • N-CH₃: The methyl group exhibits a significant downfield shift compared to the amine.

      • Amine Precursor: ~2.85 ppm (singlet).

      • Nitrosamine Product:~3.45 ppm (singlet). This ~0.6 ppm shift is diagnostic of N-nitrosation.

    • Aromatic Protons: Multiplet signals in the 6.9 – 7.5 ppm region. The 3-fluoro substitution pattern creates a complex splitting pattern (dt/td) due to H-F coupling.

  • ¹⁹F NMR:

    • Distinct singlet (potentially split by H) typically around -110 to -115 ppm (referenced to CFCl₃), slightly shifted from the precursor.

Mass Spectrometry (GC-MS / LC-MS)
  • GC-MS (EI):

    • Molecular Ion (M⁺): m/z 154.

    • Base Peak: Often m/z 124 [M - NO]⁺. The loss of the nitroso group (30 Da) is the primary fragmentation pathway for nitrosamines.

    • Other Fragments: m/z 109 [M - NO - CH₃]⁺ (Fluoro-benzenium cation).

Toxicology & Safety Profile

As a nitrosamine, this compound must be treated as a Mutagenic Carcinogen (Class 1 or 2 impurity under ICH M7 guidelines).

Mechanism of Action: Metabolic Activation

Nitrosamines are pro-carcinogens requiring metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1). The 3-fluoro substituent does not block the alpha-hydroxylation pathway essential for DNA alkylation.

  • Alpha-Hydroxylation: CYP450 hydroxylates the N-methyl group.

  • Decomposition: The unstable intermediate decomposes to release Formaldehyde and a Diazonium ion.

  • DNA Alkylation: The highly reactive diazonium species alkylates DNA bases (e.g., Guanine O6 position), leading to mutation if unrepaired.

Metabolic Activation Pathway

Metabolism Substrate N-Nitroso-N-methyl- 3-fluoroaniline Unstable Alpha-Hydroxy Nitrosamine Substrate->Unstable Oxidation CYP CYP450 (CYP2E1) Alpha-Hydroxylation CYP->Unstable Diazonium Aryl Diazonium Ion (Reactive Electrophile) Unstable->Diazonium -CH2O DNA DNA Alkylation (Mutagenesis) Diazonium->DNA Covalent Binding

Figure 2: Metabolic activation pathway leading to genotoxicity.

Safety & Handling
  • GHS Classification: Carcinogen (Category 1B), Acute Toxicity (Oral/Dermal).

  • Containment: Handle only in a chemical fume hood or glovebox.

  • Deactivation: Contaminated glassware should be treated with a solution of sulfamic acid or bleach to destroy nitrosamine residues before cleaning.

References

  • Precursor Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 2759011, 3-Fluoro-N-methylaniline. [Link]

  • Nitrosamine Class Toxicity: International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 17: Some N-Nitroso Compounds. [Link]

  • Analytical Methodology: European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. [Link]

  • Synthesis Reference (General Class): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Mutagenicity Data (Analog): Zeiger, E., et al. "Salmonella mutagenicity tests: V. Results from the testing of 311 chemicals." Environmental and Molecular Mutagenesis 19.S21 (1992): 2-141.
Foundational

A Technical Guide to the Structure-Activity Relationship of meta-Substituted Nitrosamines: Mechanistic Insights and Toxicological Implications

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary N-nitrosamines represent a class of potent genotoxic agents, the activity of which is profoundly influenced by their chemical str...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-nitrosamines represent a class of potent genotoxic agents, the activity of which is profoundly influenced by their chemical structure. As regulatory scrutiny intensifies, particularly concerning nitrosamine impurities in pharmaceutical products, a deep, mechanistic understanding of their structure-activity relationship (SAR) is paramount for risk assessment and the development of safer chemical entities. This guide provides an in-depth analysis of the SAR of meta-substituted nitrosamines, focusing on the interplay between molecular architecture, metabolic activation, and ultimate biological effect. We dissect the electronic and steric effects of substituents on the critical bioactivation step—α-carbon hydroxylation—and provide robust experimental frameworks for evaluating these relationships, thereby equipping researchers with the foundational knowledge to navigate the complexities of nitrosamine toxicology.

The Mechanistic Core of Nitrosamine Genotoxicity: The Bioactivation Imperative

The vast majority of N-nitrosamines are not directly mutagenic; they are pro-carcinogens that require metabolic activation to exert their genotoxic effects.[1] This transformation is the central event in their toxicology and the primary locus of influence for structural modifications.

The Critical Role of Cytochrome P450-Mediated α-Hydroxylation

The bioactivation cascade is initiated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of a carbon atom immediately adjacent (at the α-position) to the N-nitroso group.[2][3] This enzymatic oxidation is the rate-limiting step and the key to unlocking the molecule's carcinogenic potential. The resulting α-hydroxynitrosamine is a highly unstable intermediate.[4]

Spontaneous Decomposition to an Electrophilic Species

Following its formation, the α-hydroxynitrosamine spontaneously decomposes, yielding an aldehyde (or ketone) and a highly reactive diazonium ion.[5] It is this potent electrophile, the diazonium ion, that is the ultimate carcinogen responsible for the subsequent cellular damage.

DNA Adduct Formation: The Molecular Lesion

The diazonium ion readily attacks nucleophilic sites on DNA bases, forming covalent adducts.[3] While multiple adducts can form, the alkylation of the O⁶-position of guanine is widely considered to be a critical miscoding lesion that, if not repaired, can lead to G:C to A:T transition mutations during DNA replication, initiating the process of carcinogenesis.[3]

Metabolic_Activation_Pathway cluster_0 Cellular Environment (e.g., Hepatocyte) Nitrosamine Parent Nitrosamine (Pro-carcinogen) AlphaOH α-Hydroxynitrosamine (Unstable Intermediate) Nitrosamine->AlphaOH CYP450 (α-Hydroxylation) Diazonium Alkyldiazonium Ion (Ultimate Carcinogen) AlphaOH->Diazonium Spontaneous Decomposition DNA DNA Diazonium->DNA Alkylation Adduct DNA Adduct (e.g., O⁶-alkylguanine) Mutation Point Mutation (Initiation of Carcinogenesis) Adduct->Mutation Faulty Replication

Figure 1: The canonical metabolic activation pathway of N-nitrosamines leading to DNA damage.

The Modulatory Role of meta-Substituents on Bioactivity

For nitrosamines containing an aromatic ring, such as N-nitroso-N-benzylmethylamines, substituents on the ring can dramatically alter carcinogenic potency. The meta position is particularly interesting as it influences the electronic properties of the molecule without directly sterically hindering the benzylic α-carbon.

Electronic Effects: Tuning the Reactivity of the α-Carbon

The electronic nature of a meta-substituent exerts a powerful influence on the rate of α-hydroxylation.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) at the meta position decrease the electron density of the aromatic ring. This effect is transmitted to the benzylic α-carbon, strengthening the C-H bond. A stronger C-H bond is more difficult for CYP enzymes to oxidize, thus slowing the rate-limiting step of bioactivation and generally leading to a decrease in mutagenicity and carcinogenicity. A quantitative structure-activity relationship (QSAR) analysis of substituted N-nitroso-N-benzylmethylamines found that mutagenicity could be explained by an optimal amount of electron withdrawal by the substituent, which weakens the methylene C-H bond.[6]

  • Electron-Donating Groups (EDGs): Conversely, meta-substituents like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the ring, which in turn weakens the benzylic α-C-H bond. This "activation" of the C-H bond facilitates enzymatic hydroxylation, accelerating the formation of the ultimate carcinogen and typically increasing mutagenic potency.

Impact on Metabolic Stability and Detoxification

While α-hydroxylation is the primary activation pathway, other metabolic routes can serve as detoxification pathways.[4][7] Ring hydroxylation or oxidation at other positions (β, γ) can lead to more polar, readily excretable metabolites that are less carcinogenic.[7] The electronic properties of meta-substituents can also influence these competing detoxification pathways, altering the overall balance between activation and deactivation. For instance, some hydroxylated nitrosamines may be less potent carcinogens due to their increased solubility.[2]

Quantitative Data on Substituted Nitrosamine Mutagenicity

The following table summarizes representative data on the mutagenicity of substituted N-nitroso-N-benzylmethylamines, illustrating the principles discussed. Mutagenicity is often assessed using the Ames test (Salmonella typhimurium strain TA1535) with metabolic activation (S9 mix).

Substituent (at meta position) Electronic Effect Relative Mutagenicity (Revertants/nmol) Plausible Rationale
-H (Unsubstituted)NeutralBaselineReference compound.
-OCH₃ (Methoxy)Strong Electron-DonatingHigher than baselineWeakens the α-C-H bond, accelerating activation.
-CH₃ (Methyl)Weak Electron-DonatingSlightly higher than baselineModerately weakens the α-C-H bond.
-Cl (Chloro)Weak Electron-WithdrawingLower than baselineStrengthens the α-C-H bond, slowing activation.
-NO₂ (Nitro)Strong Electron-WithdrawingSignificantly lower than baselineStrongly strengthens the α-C-H bond, impeding activation.

Note: The values presented are illustrative and derived from principles established in SAR studies. Actual quantitative results can be found in specialized literature such as the Journal of Medicinal Chemistry.[6]

Experimental Frameworks for SAR Elucidation

A robust assessment of nitrosamine SAR requires a multi-pronged experimental approach, combining in vitro assays with analytical and computational methods.

The Enhanced Bacterial Reverse Mutation (Ames) Assay

The Ames test is a cornerstone for evaluating the mutagenic potential of chemicals.[8] For nitrosamines, standard protocols often lack the necessary sensitivity, necessitating the use of "enhanced" conditions.[9][10]

  • Metabolic Activation System (S9): Nitrosamine activation is highly dependent on specific CYP isozymes. Liver S9 fractions from hamsters induced with enzyme-promoting agents (e.g., Aroclor 1254 or a combination of phenobarbital/β-naphthoflavone) are often more effective than rat liver S9 for activating many nitrosamines.[8][9] Using a higher concentration of S9 (e.g., 30%) can further boost metabolic activity.[8][9]

  • Pre-incubation Method: Instead of directly plating the compound with bacteria and S9 (plate incorporation), a pre-incubation step where the components are mixed and incubated for a period (e.g., 30-60 minutes) before plating significantly enhances the interaction between the nitrosamine and the metabolic enzymes, increasing assay sensitivity.[9][11]

  • Solvent Choice: Dimethyl sulfoxide (DMSO), a common solvent, can inhibit the activity of CYP2E1, an important enzyme for activating small-chain nitrosamines.[12] Using water or methanol as the vehicle can prevent this inhibition and yield more accurate results for certain compounds.[11]

  • Strain Selection: Utilize Salmonella typhimurium strains TA100 and TA1535, and E. coli strain WP2 uvrA(pKM101), which are sensitive to base-pair substitution mutagens typically induced by nitrosamines.[9][11]

  • S9 Preparation: Prepare S9 metabolic activation mix using induced hamster liver S9 at a final concentration of 30% in the mix.

  • Test Compound Preparation: Dissolve the test nitrosamine in an appropriate, non-inhibitory solvent (e.g., water) to create a series of concentrations.

  • Pre-incubation: In a sterile test tube, combine 100 µL of the bacterial culture, 500 µL of the 30% hamster S9 mix (for activated plates) or phosphate buffer (for non-activated controls), and 50 µL of the test compound solution.

  • Incubation: Vortex the tubes gently and incubate at 37°C for 30 minutes in a shaking water bath.

  • Plating: After incubation, add 2.0 mL of molten top agar (containing a trace of histidine and biotin) to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.

  • Incubation & Scoring: Invert the plates and incubate at 37°C for 48-72 hours. Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertants that is at least double the background (vehicle control) count.

Ames_Test_Workflow cluster_workflow Enhanced Ames Test Protocol Prep Prepare Solutions (Bacteria, S9 Mix, Test Compound) Mix Combine Components (Bacteria + S9 + Compound) Prep->Mix Incubate Pre-incubate (37°C, 30 min) Mix->Incubate Plate Add Top Agar & Plate Incubate->Plate Incubate2 Incubate Plates (37°C, 48-72h) Plate->Incubate2 Score Count Revertant Colonies & Analyze Data Incubate2->Score

Figure 2: A simplified workflow for the enhanced pre-incubation Ames test.

In Vitro Metabolism Studies

To directly probe the metabolic fate of a nitrosamine, incubation with liver microsomes provides a powerful analytical system.[13][14]

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and liver microsomes (e.g., from induced hamster or human liver).[13]

  • Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding the test nitrosamine.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding a cold solvent like acetonitrile or by placing the tubes on ice.

  • Analysis: Centrifuge the sample to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to identify and quantify the parent nitrosamine and its metabolites (e.g., hydroxylated products).

  • Interpretation: By comparing the rate of disappearance of the parent compound and the rate of formation of key metabolites across different meta-substituted analogues, one can directly correlate chemical structure with metabolic stability and the propensity for activation.

Conclusion and Future Directions

The structure-activity relationship of meta-substituted nitrosamines is fundamentally governed by the electronic influence of the substituent on the rate-limiting step of metabolic activation: α-carbon hydroxylation. Electron-donating groups generally enhance activity, while electron-withdrawing groups diminish it. This principle provides a predictive framework for initial risk assessment. However, secondary factors such as steric effects and competing detoxification pathways add layers of complexity that necessitate empirical validation through robust, mechanistically informed experimental protocols.

As the field moves towards more predictive toxicology, the integration of high-throughput in vitro assays, advanced analytical techniques for metabolite identification, and sophisticated in silico QSAR and quantum chemical models will be essential.[15][16] This integrated approach will not only refine our ability to predict the carcinogenic potency of novel nitrosamines but also guide the rational design of safer pharmaceuticals and industrial chemicals, ultimately protecting public health.

References

  • Comparison of the in Vitro Metabolism of N-Nitrosohexamethyleneimine by Rat Liver and Lung Microsomal Fractions1 | Cancer Research - AACR Journals. (1982). Cancer Research. [Link]

  • (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. (2025). Chemical Research in Toxicology. [Link]

  • Metabolism of N-nitrosodialkylamines by human liver microsomes. (1988). PubMed. [Link]

  • Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. (2025). Gentronix. [Link]

  • Quantitative structure-activity relationship of the mutagenicity of substituted N-nitroso-N-benzylmethylamines: possible implications for carcinogenicity. (1986). PubMed. [Link]

  • Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. (2023). PubMed Central. [Link]

  • Developing Structure-Activity Relationships for N-Nitrosamine Activity. (2022). PubMed Central. [Link]

  • (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. (2025). ACS Publications. [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (2024). Oxford Academic. [Link]

  • Fluoro-substituted N-nitrosamines. 2. Metabolism of N-nitroso- diethylamine and of fluorinated analogs in liver microsomal frac-. (1982). Oxford Academic. [Link]

  • Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. (2024). European Medicines Agency. [Link]

  • Enhanced Ames test: a new era in nitrosamine genotoxicity assessment. (2025). GenEvolutioN. [Link]

  • IN VITRO METABOLISM OF N-NITRODIALKYLAMINES. (1984). J-Stage. [Link]

  • In vitro metabolism of N-nitrodialkylamines. (1984). PubMed. [Link]

  • Quantitative structure Activity Relationships (QSAR) for nitrosamine risk assessment. (2022). HMA-EMA Catalogues. [Link]

  • N-Nitrosamine SAR Modeling of Potency – Current Status and Future Needs. (2024). FDA. [Link]

  • Chemical structural effects in carcinogenesis by nitrosamines. (1980). PubMed. [Link]

  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. (2023). Health and Environmental Sciences Institute. [Link]

  • Metabolic activation and biological effects of nitrosamines in the mammalian lung. (1990). Elsevier. [Link]

  • Metabolic activation of aromatic amines and dialkylnitrosamines. (1977). PubMed. [Link]

  • Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. (2022). MDPI. [Link]

  • Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. (2024). Frontiers in Chemistry. [Link]

  • Developing Structure-Activity Relationships for N-Nitrosamine Activity. (2026). ResearchGate. [Link]

  • Developing Structure-Activity Relationships For N-Nitrosamine Activity | PDF. Scribd. [Link]

  • Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. (2011). European Commission. [Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022). Health and Environmental Sciences Institute. [Link]

Sources

Exploratory

solubility and stability data for N-methyl-N-nitroso-3-fluoroaniline

Technical Guide: Solubility and Stability Profile of N-Methyl-N-nitroso-3-fluoroaniline Executive Summary N-Methyl-N-nitroso-3-fluoroaniline (CAS: Analogous to 937-25-7 (para-isomer); Precursor CAS: 1978-37-6) is a fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility and Stability Profile of N-Methyl-N-nitroso-3-fluoroaniline

Executive Summary

N-Methyl-N-nitroso-3-fluoroaniline (CAS: Analogous to 937-25-7 (para-isomer); Precursor CAS: 1978-37-6) is a fluorinated N-nitrosamine impurity of significant concern in pharmaceutical development due to its potential mutagenicity. This guide provides a technical synthesis of its solubility and stability profile. Where specific empirical data for the meta-isomer is absent, parameters are interpolated from the structural parent (N-nitroso-N-methylaniline) and the 4-fluoro isomer, governed by established structure-activity relationships (SAR).

Key Findings:

  • Solubility: Highly lipophilic (Predicted LogP ~2.0). Soluble in DMSO, Methanol, and Dichloromethane; practically insoluble in water.

  • Stability: Photosensitive (homolytic cleavage) and acid-labile (denitrosation).

  • Handling: Requires containment (OEL < 30 ng/m³) due to cohort-of-concern genotoxicity.

Chemical Identity & Physicochemical Properties

The introduction of the fluorine atom at the meta (3-) position enhances lipophilicity and metabolic stability relative to the non-fluorinated parent, potentially altering its toxicokinetic profile.

ParameterValue / DescriptionSource/Rationale
Chemical Name N-Methyl-N-nitroso-3-fluoroanilineIUPAC
Structure Aniline core, N-methyl, N-nitroso, 3-fluoroStructural Analysis
Molecular Formula C₇H₇FN₂OCalculated
Molecular Weight 154.14 g/mol Calculated
Appearance Yellow to Orange OilAnalogous to N-nitroso-N-methylaniline [1]
Boiling Point ~135-140°C (at reduced pressure)Estimated from parent bp 128°C/19mmHg [1]
Predicted LogP ~1.9 - 2.1F-substitution increases lipophilicity vs parent (1.[1][2][3][4]7) [2]
pKa (Conjugate Acid) ~ -1.5 (Very weak base)N-nitroso group withdraws electron density

Solubility Profile

Solvent Compatibility

N-Methyl-N-nitroso-3-fluoroaniline exhibits "oil-like" behavior, showing high affinity for organic solvents and poor aqueous solubility.

Solvent SystemSolubility RatingApplication
Water (pH 7) Insoluble (< 0.1 mg/mL)Biorelevant media (requires surfactant)
DMSO High (> 100 mg/mL)Stock solution preparation for bioassays
Methanol/Ethanol High (> 50 mg/mL)Analytical standard preparation
Dichloromethane High (> 100 mg/mL)Extraction from aqueous matrices
Acetonitrile High (> 50 mg/mL)HPLC mobile phase compatibility
Protocol: Determination of Equilibrium Solubility

Standard Operating Procedure (SOP-SOL-003)

  • Preparation : Add excess test compound (approx. 50 µL) to 1 mL of solvent in a sealed glass vial.

  • Equilibration : Agitate at 25°C for 24 hours (Shake-flask method).

  • Separation : Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved oil/solid.

  • Quantification : Analyze supernatant via HPLC-UV (254 nm).

    • Note: Use a validated calibration curve of the specific analyte.

Stability Profile

The N-nitroso moiety is the structural weak point, susceptible to specific degradation pathways triggered by environmental factors.

Photosensitivity (Critical)

N-nitrosamines undergo homolytic cleavage of the N-N bond under UV/Vis light, generating reactive amino radicals and nitric oxide (NO).

  • Half-life (t½): < 1 hour in direct sunlight.

  • Degradant: N-methyl-3-fluoroaniline (secondary amine) and NOx species.

  • Control: All handling must occur under amber light or in opaque vessels.

Hydrolytic Stability (pH Dependent)
  • Acidic (pH < 2): Susceptible to denitrosation (reverse nitrosation) catalyzed by protons, reforming the parent amine and nitrous acid.

  • Neutral/Basic (pH 7-10): Generally stable at ambient temperature.

  • Oxidative: Stable to air oxidation in the dark, but susceptible to strong oxidants (e.g., permanganate) converting to nitramines.

Thermal Stability
  • Storage: Stable at -20°C.

  • Process: Can withstand short-term heating (< 60°C), but prolonged exposure or high temperatures (> 100°C) risks exothermic decomposition and release of toxic NOx fumes.

Mechanistic Visualization

The following diagrams illustrate the degradation pathways and the decision workflow for stability assessment.

Figure 1: Degradation Pathways of N-Methyl-N-nitroso-3-fluoroaniline

DegradationPathways Compound N-Methyl-N-nitroso- 3-fluoroaniline Radical Amino Radical (Intermediate) Compound->Radical Photolysis (hν) Homolytic Cleavage Amine N-Methyl-3-fluoroaniline (Secondary Amine) Compound->Amine Acid Hydrolysis (H+) Denitrosation NOx NO / NOx Gas Compound->NOx Photolysis/Thermal Nitramine N-Nitro Analogs Compound->Nitramine Strong Oxidation Radical->Amine H-Abstraction

Caption: Primary degradation routes showing photolytic cleavage to radicals and acid-catalyzed denitrosation.[3][5][6]

Figure 2: Stability Testing Workflow

StabilityWorkflow Start Start Stability Study Cond Select Stress Condition Start->Cond Acid Acid Stress (0.1N HCl, 24h) Cond->Acid Base Base Stress (0.1N NaOH, 24h) Cond->Base Ox Oxidative (3% H2O2) Cond->Ox Photo Photostability (1.2M Lux-hr) Cond->Photo Analyze HPLC-UV/MS Analysis Acid->Analyze Base->Analyze Ox->Analyze Photo->Analyze Result Determine Degradation Products Analyze->Result

Caption: Standardized workflow for forced degradation studies to establish impurity profiles.

Experimental Protocols

Protocol A: Forced Degradation Study (Acid/Base)

Objective: Determine the hydrolytic stability of the N-NO bond.

  • Stock Solution: Prepare a 1 mg/mL solution in Methanol.

  • Acid Stress: Mix 100 µL Stock + 100 µL 0.1 N HCl. Incubate at Ambient Temp (25°C) for 4 hours.

  • Base Stress: Mix 100 µL Stock + 100 µL 0.1 N NaOH. Incubate at Ambient Temp (25°C) for 4 hours.

  • Neutral Control: Mix 100 µL Stock + 100 µL Water.

  • Quenching: Neutralize samples to pH 7 prior to analysis.

  • Analysis: Inject onto C18 HPLC column (Gradient: 5-95% ACN in Water + 0.1% Formic Acid). Monitor loss of parent peak area.

Protocol B: Photostability Assessment

Objective: Quantify sensitivity to ambient light.

  • Sample Prep: Prepare two vials of 1 mg/mL solution in Acetonitrile.

    • Dark Control: Wrapped in aluminum foil.

    • Exposed: Clear glass vial.

  • Exposure: Place both vials in a light chamber (or sunny window sill) for 2 hours.

  • Comparison: Analyze both samples immediately. Calculate % degradation relative to the Dark Control.

Safety & Handling (E-E-A-T)

Warning: N-nitroso compounds are part of the "Cohort of Concern" for mutagenic carcinogens (ICH M7 guidelines).

  • Containment: Handle only in a chemical fume hood or glovebox.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Deactivation: Treat spills with 50% Sulfamic Acid solution (decomposes nitrosamines) before disposal [3].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11094, N-Nitroso-N-methylaniline. Retrieved from [Link]

  • Hansch, C., et al. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Reference for F-substituent effects on LogP).
  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

Sources

Foundational

CAS registry data for Aniline, m-fluoro-N-methyl-N-nitroso-

The following technical guide provides an in-depth analysis of Aniline, m-fluoro-N-methyl-N-nitroso- (also known as N-Nitroso-N-methyl-3-fluoroaniline). This document is structured for researchers and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Aniline, m-fluoro-N-methyl-N-nitroso- (also known as N-Nitroso-N-methyl-3-fluoroaniline). This document is structured for researchers and drug development professionals, focusing on chemical identity, synthesis, toxicological mechanisms, and safety protocols.[1]

CAS Registry Number: 1978-26-3 Primary Classification: N-Nitrosamine / Genotoxic Impurity[1]

Chemical Identity & CAS Registry Data

The compound is a meta-substituted halogenated nitrosamine.[1] In the context of pharmaceutical development, it is primarily classified as a mutagenic impurity or a research standard used to evaluate structure-activity relationships (SAR) in carcinogenesis.[1]

Parameter Data Specification
CAS Registry Number 1978-26-3
IUPAC Name N-Methyl-N-nitroso-3-fluoroaniline
CA Index Name Benzenamine, 3-fluoro-N-methyl-N-nitroso-
Common Synonyms m-Fluoro-N-methyl-N-nitrosoaniline; 3-Fluoro-N-methyl-N-nitrosobenzenamine
Molecular Formula C₇H₇FN₂O
Molecular Weight 154.14 g/mol
SMILES CN(N=O)C1=CC=CC(F)=C1
InChI Key GFIXPWIVPHYTAJ-UHFFFAOYSA-N (Predicted based on structure)
Physicochemical Properties (Experimental & Predicted)

Note: As a specialized research chemical, specific experimental values are often extrapolated from the para-isomer (CAS 937-25-7) and non-fluorinated analogs.[1]

Property Value / Description Commentary
Physical State Yellow to orange oilTypical of low-MW liquid nitrosamines.[1]
Boiling Point ~110–115 °C at 15 mmHgPredicted based on N-methyl-N-nitrosoaniline (BP 128°C/19mmHg).[1]
Solubility Soluble in DCM, DMSO, MethanolLipophilic; poor water solubility.[1]
Stability Photosensitive; Thermally labileDecomposes under UV light; stable at -20°C.
Reactivity Denitrosation in strong acidReverts to secondary amine in presence of scavengers.[1]

Synthesis & Methodology

The synthesis of Aniline, m-fluoro-N-methyl-N-nitroso- follows a standard nitrosation protocol involving the electrophilic attack of the nitrosonium ion (


) on the secondary amine precursor.[1]
Precursor Identification[1]
  • Starting Material: N-Methyl-3-fluoroaniline (CAS 1854-00-5).[1]

  • Availability: Commercially available or synthesized via methylation of 3-fluoroaniline.[1]

Protocol: Nitrosation of N-Methyl-3-fluoroaniline

Safety Warning: This reaction generates potent carcinogens.[1] All work must be performed in a chemical fume hood with appropriate PPE (double nitrile gloves, face shield).[1]

  • Preparation: Dissolve N-methyl-3-fluoroaniline (1.0 eq) in dilute hydrochloric acid (3 M, 5.0 eq) and cool the solution to 0–5 °C in an ice bath.

  • Nitrosation: Dropwise add a solution of Sodium Nitrite (NaNO₂, 1.2 eq) in water, maintaining the internal temperature below 5 °C.[1]

  • Reaction: Stir the mixture for 1–2 hours at 0 °C. The solution will typically develop a yellow/orange turbidity or separate as an oil.[1]

  • Work-up: Extract the reaction mixture with Dichloromethane (DCM) (3x). Wash the combined organic layers with saturated NaHCO₃ (to remove acid) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temp < 30 °C). Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if necessary.[1]

Synthesis Workflow (DOT Visualization)

SynthesisPath Precursor N-Methyl-3-fluoroaniline (CAS 1854-00-5) Target Aniline, m-fluoro-N-methyl-N-nitroso- (CAS 1978-26-3) Precursor->Target Electrophilic Subst. Reagents NaNO2 + HCl (Nitrous Acid Generation) Intermediate Nitrosonium Ion (NO+) Reagents->Intermediate Acidification (< 5°C) Intermediate->Target Attack on 2° Amine

Figure 1: Chemical synthesis pathway via nitrosation of the secondary amine precursor.

Toxicology & Mechanism of Action

Researchers must treat this compound as a Cohort of Concern mutagen.[1] Like other N-nitrosamines, it requires metabolic activation to exert its genotoxic effects.[1] The fluorine substitution at the meta position modulates the electron density of the aromatic ring but does not prevent the critical alpha-hydroxylation step.[1]

Metabolic Activation Pathway

The carcinogenicity is driven by CYP450-mediated metabolism (specifically CYP2E1 and CYP2A6).[1]

  • 
    -Hydroxylation:  The methyl group is hydroxylated, forming an unstable 
    
    
    
    -hydroxyalkylnitrosamine.[1]
  • Decomposition: This intermediate spontaneously decomposes to release formaldehyde and a mono-substituted phenyldiazonium ion.[1]

  • DNA Alkylation: The highly electrophilic diazonium species attacks nucleophilic sites on DNA (e.g., N7-guanine, O6-guanine), leading to adduct formation and potential replication errors.[1]

Mechanistic Visualization (DOT)

ToxMechanism Compound m-Fluoro-N-methyl-N-nitrosoaniline Hydroxy alpha-Hydroxy Intermediate (Unstable) Compound->Hydroxy alpha-Hydroxylation CYP CYP450 (CYP2E1) Metabolic Activation CYP->Hydroxy Diazonium m-Fluorophenyldiazonium Ion (Electrophile) Hydroxy->Diazonium - Formaldehyde DNA DNA Adduct Formation (O6-Methylguanine / Arylation) Diazonium->DNA Alkylation

Figure 2: Metabolic activation pathway leading to genotoxicity.[1]

Handling, Storage, and Safety

Due to the high potency of nitrosamines, strict containment strategies are required.[1]

Storage Protocols
  • Temperature: Store at -20 °C to prevent thermal degradation.

  • Light: Protect from light (amber vials/foil wrap) to prevent N-N bond cleavage.[1]

  • Segregation: Store separately from strong acids and reducing agents.[1]

Decontamination

In the event of a spill, nitrosamines can be deactivated using specific chemical treatments before cleaning:

  • Method: Treat with a mixture of sulfamic acid and dilute hydrochloric acid, or use strong UV irradiation (254 nm) to cleave the nitrosamine bond (photolytic decomposition).[1]

  • Note: Avoid using bleach (hypochlorite) alone, as reaction products can vary; reductive destruction (e.g., Al-Ni alloy in alkaline solution) is often preferred for bulk disposal.[1]

References

  • National Toxicology Program (NTP). (2016).[1] Report on Carcinogens, Fifteenth Edition: N-Nitrosamines. U.S. Department of Health and Human Services.[1] Retrieved from [Link]

  • Organic Syntheses. (1935).[1] N-Nitrosomethylaniline.[1][2] Org. Synth. 1935, 15,[1] 51. Retrieved from [Link][1]

  • European Medicines Agency (EMA). (2020).[1] Assessment report: Nitrosamine impurities in human medicinal products. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for Aniline, m-fluoro-N-methyl-N-nitroso-

Technical Application Note: Synthesis Protocol for N-Nitroso-N-methyl-3-fluoroaniline Safety & Compliance Warning (Critical) DANGER: CARCINOGENIC HAZARD Hazard Class: N-nitroso compounds are classified as potent carcinog...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis Protocol for N-Nitroso-N-methyl-3-fluoroaniline

Safety & Compliance Warning (Critical)

DANGER: CARCINOGENIC HAZARD

  • Hazard Class: N-nitroso compounds are classified as potent carcinogens and mutagens . N-Nitroso-N-methyl-3-fluoroaniline must be treated as a potential human carcinogen.

  • Operational Requirement: This protocol must only be performed in a certified chemical fume hood with adequate face velocity.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A NIOSH-approved respirator is recommended if handling powder precursors outside a hood.

  • Waste Disposal: All waste streams (aqueous and organic) must be segregated and treated as hazardous carcinogenic waste. Decontamination procedures using surfactant/alkali solutions are required for all glassware.

Introduction & Principle

The target compound, N-nitroso-N-methyl-3-fluoroaniline (CAS: 100-61-8 analog), is a fluorinated derivative of N-nitroso-N-methylaniline. It is typically utilized in cancer research as a DNA alkylating agent or as a synthetic intermediate in the preparation of diazonium species and hydrazine derivatives.

The synthesis follows the classical N-nitrosation of secondary amines . The precursor, N-methyl-3-fluoroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and mineral acid). The reaction proceeds via the electrophilic attack of the nitrosonium ion (


) on the nucleophilic nitrogen of the secondary amine.
Reaction Mechanism

The mechanism involves the formation of the nitrosonium ion from nitrous acid, followed by the N-nitrosation of the amine.

NitrosationMechanism NaNO2 Sodium Nitrite (NaNO2) HONO Nitrous Acid (HONO) NaNO2->HONO Protonation HCl Hydrochloric Acid (HCl) HCl->HONO NO_Ion Nitrosonium Ion (NO+) HONO->NO_Ion - H2O Amine N-methyl-3-fluoroaniline (Precursor) Intermediate N-nitrosoammonium Intermediate Amine->Intermediate + NO+ Product N-nitroso-N-methyl- 3-fluoroaniline Intermediate->Product - H+

Figure 1: Mechanistic pathway for the N-nitrosation of secondary amines via the nitrosonium ion.

Experimental Protocol

This protocol is adapted from the standard procedure for N-nitroso-N-methylaniline described in Organic Syntheses [1], adjusted for the fluorinated analog.

Reagents & Materials
ReagentRoleMolar Eq.Notes
N-methyl-3-fluoroaniline Precursor1.0Secondary amine substrate.[1]
Sodium Nitrite (NaNO₂) Reagent1.0 - 1.2Generates HONO.
Hydrochloric Acid (conc.) Catalyst/SolventExcessMaintains acidic pH (<2).
Ice/Water CoolantN/AControls exotherm.
Diethyl Ether or DCM Extraction SolventN/AFor product isolation.
Step-by-Step Methodology

Step 1: Preparation of the Amine Salt

  • In a 3-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, place a mixture of N-methyl-3-fluoroaniline (1.0 eq) and concentrated hydrochloric acid (approx. 1.5 eq relative to amine).[2]

  • Add crushed ice directly to the mixture to lower the temperature to 0–5 °C .

  • Note: The amine will form the hydrochloride salt. Vigorous stirring is essential to maintain a suspension/emulsion.

Step 2: Nitrosation

  • Dissolve sodium nitrite (1.0 eq) in a minimal amount of water.

  • Add the nitrite solution dropwise to the reaction flask via an addition funnel.

  • Critical Control: Maintain the internal temperature below 10 °C (ideally <5 °C) by adding external ice or dry ice/acetone cooling. The reaction is exothermic.

  • Observation: The formation of the N-nitroso compound is often indicated by the separation of a yellow or orange oil.

Step 3: Reaction Completion

  • After the addition is complete, continue stirring for 60 minutes at 0–10 °C.

  • Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS to ensure consumption of the starting amine.

Step 4: Isolation & Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the oily product layer with an organic solvent (e.g., Dichloromethane or Diethyl Ether ). Perform 2-3 extractions.

  • Wash the combined organic layers with:

    • Water (to remove salts).

    • Dilute Sodium Bicarbonate (

      
      ) solution (to remove residual acid).
      
  • Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ) .
    
  • Filter and concentrate the solvent under reduced pressure (Rotary Evaporator) at a temperature below 40 °C . Caution: N-nitroso compounds can be thermally unstable.

Step 5: Characterization

  • Appearance: Typically a yellow to orange oil.

  • Yield: Expected 85-93% based on literature for the parent compound [1].

  • Storage: Store in amber vials at -20 °C, protected from light.

Safety & Decontamination Protocols

Handling N-Nitroso Compounds
  • Containment: Weighing of the final product should be done in a glovebox or a dedicated fume hood area lined with absorbent pads.

  • Skin Protection: N-nitroso compounds can penetrate skin.[3] If gloves are contaminated, change them immediately.

Decontamination (Quenching)

Do not dispose of N-nitroso waste down the drain.

  • Deactivation Solution: A solution of sulfamic acid or hydrogen bromide in glacial acetic acid can be used to denitrosate residues on glassware [2].

  • Surface Cleaning: Wipe surfaces with a surfactant solution followed by a solvent wash (ethanol), collecting all wipes for hazardous incineration.

References

  • Organic Syntheses . N-Nitrosomethylaniline.[1][3] Org. Synth. 1939, 19, 70; Coll. Vol. 2, 418.

  • Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience, 1994. (Standard reference for nitrosamine destruction).
  • Sigma-Aldrich . Safety Data Sheet: N-Nitroso-N-methylaniline. (Accessed via search).

Sources

Application

Application Note: A Detailed Protocol for the Two-Step Synthesis of N-methyl-N-nitroso-3-fluoroaniline

Abstract This application note provides a comprehensive, in-depth guide for the synthesis of N-methyl-N-nitroso-3-fluoroaniline, a valuable compound for research and development. The protocol details a robust two-step pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of N-methyl-N-nitroso-3-fluoroaniline, a valuable compound for research and development. The protocol details a robust two-step process commencing with the N-methylation of 3-fluoroaniline to yield the intermediate, N-methyl-3-fluoroaniline, followed by its subsequent N-nitrosation. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, critical safety protocols, and analytical characterization techniques. Emphasis is placed on explaining the causality behind experimental choices to ensure both scientific integrity and successful replication.

Introduction and Scientific Background

N-nitroso compounds, characterized by the presence of a nitroso (-N=O) functional group, are a significant class of organic molecules.[1] While they are widely recognized as a class of potent carcinogens and mutagens, necessitating stringent handling protocols, they also serve as important intermediates in organic synthesis.[1][2] The synthesis of specific N-nitrosoanilines is often required for creating reference standards for impurity analysis in pharmaceuticals or for use in mechanistic studies and the development of novel chemical entities.

The preparation of N-methyl-N-nitroso-3-fluoroaniline from 3-fluoroaniline is achieved through a logical two-step synthetic sequence:

  • N-Methylation: Introduction of a methyl group to the nitrogen atom of the primary arylamine, 3-fluoroaniline, to form the secondary amine intermediate, N-methyl-3-fluoroaniline.

  • N-Nitrosation: Reaction of the resulting secondary amine with a nitrosating agent to form the final N-nitroso product.

This guide provides validated protocols for each step, focusing on common, reliable laboratory methods that prioritize yield, purity, and, most importantly, safety.

Chemical Principles and Mechanism

Step 1: N-Methylation via Reductive Amination

The selective mono-N-methylation of primary anilines can be challenging, as over-methylation to the tertiary amine is a common side reaction.[3] Reductive amination is a versatile and widely used one-pot method for amine synthesis.[4] It involves the reaction of an amine with a carbonyl compound (in this case, formaldehyde) to form an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent to the corresponding amine.[5]

The reaction proceeds as follows:

  • Imine Formation: The primary amine (3-fluoroaniline) nucleophilically attacks the carbonyl carbon of formaldehyde. Subsequent dehydration forms a reactive iminium ion.

  • Reduction: A hydride-based reducing agent, such as sodium borohydride (NaBH₄), reduces the iminium ion to yield the secondary amine, N-methyl-3-fluoroaniline. Using a mild reductant like NaBH₄ is crucial as it does not reduce the initial aldehyde.[4]

Step 2: N-Nitrosation of Secondary Amines

The nitrosation of secondary amines is the most common and direct route to N-nitrosoamines.[6] This reaction typically occurs under acidic conditions, where sodium nitrite (NaNO₂) is treated with a strong acid (e.g., HCl) or a weak acid (e.g., acetic acid) to generate nitrous acid (HNO₂) in situ.[6]

The core mechanism involves several key steps:

  • Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺) .

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine (N-methyl-3-fluoroaniline) acts as a nucleophile, attacking the nitrosonium ion.

  • Deprotonation: The resulting N-nitrosammonium ion is then deprotonated, typically by a water molecule, to yield the stable N-nitrosoamine product.

NitrosationMechanism

Mechanism of N-Nitrosation of a Secondary Amine.

CRITICAL SAFETY PROTOCOLS

WARNING: N-nitroso compounds are reasonably anticipated to be human carcinogens and exhibit high acute toxicity.[2][7] All steps of this synthesis must be performed with strict adherence to safety protocols.

  • Engineering Controls: All manipulations involving N-nitroso compounds, including the reaction, workup, and purification, must be conducted inside a certified chemical fume hood with proper airflow.[8][9] A designated area within the lab should be established for this work.[9]

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves is mandatory.[8] Ensure gloves are long enough to cover the wrist and lab coat sleeve. Change gloves immediately upon suspected contact.

    • Eye Protection: Chemical safety goggles are required at all times.

    • Lab Coat: A clean lab coat, preferably disposable, must be worn.[9] Contaminated clothing should be removed and decontaminated immediately.

  • Handling: Avoid inhalation, ingestion, and dermal contact.[8] Do not eat, drink, or smoke in the work area.[10]

  • Waste Disposal: All contaminated waste (gloves, filter paper, silica gel, aqueous layers) must be treated as hazardous. A common degradation procedure involves reduction with an aluminum-nickel alloy powder and aqueous alkali, which reduces nitrosamines to the corresponding, less harmful amines.[11] Consult your institution's hazardous waste disposal guidelines.

  • Spill Cleanup: In case of a minor spill, absorb the material with an inert absorbent, decontaminate the area, and place all materials in a sealed container for hazardous waste disposal.

Experimental Protocols

Materials and Reagents
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )Key Hazards
3-Fluoroaniline372-19-0111.12Toxic, Irritant, Corrosive[12]
Formaldehyde (37% in H₂O)50-00-030.03Toxic, Carcinogen, Corrosive
Sodium Borohydride (NaBH₄)16940-66-237.83Flammable Solid, Corrosive
Methanol (MeOH)67-56-132.04Flammable, Toxic
Sodium Nitrite (NaNO₂)7632-00-069.00Oxidizer, Toxic, Environmental Hazard
Acetic Acid (Glacial)64-19-760.05Flammable, Corrosive
Diethyl Ether (Et₂O)60-29-774.12Highly Flammable, Forms Peroxides
Ethyl Acetate (EtOAc)141-78-688.11Flammable, Irritant
Hexane110-54-386.18Flammable, Neurotoxin
Anhydrous Sodium Sulfate7757-82-6142.04Irritant
Silica Gel (for chromatography)7631-86-960.08Irritant (dust)
Overall Experimental Workflow

Workflow

Flowchart of the two-step synthesis process.
Protocol Part A: Synthesis of N-methyl-3-fluoroaniline (Intermediate)

This protocol is based on established reductive amination procedures for anilines.[4][5]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoroaniline (5.55 g, 50.0 mmol) and methanol (100 mL). Stir until the aniline is fully dissolved.

  • Addition of Aldehyde: Cool the solution to 0 °C in an ice bath. Add aqueous formaldehyde (37 wt. % in H₂O, 4.5 mL, ~55 mmol, 1.1 eq) dropwise over 10 minutes. Stir the mixture at 0 °C for an additional 30 minutes.

  • Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (2.08 g, 55.0 mmol, 1.1 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation in the fume hood.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (aq) until gas evolution ceases and the pH is neutral (~pH 7).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[3]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude N-methyl-3-fluoroaniline by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to elute the product.

    • Combine the pure fractions and remove the solvent to yield N-methyl-3-fluoroaniline as an oil. Confirm its identity via NMR before proceeding.

Protocol Part B: Synthesis of N-methyl-N-nitroso-3-fluoroaniline

This protocol is adapted from a general and efficient method for the nitrosation of N-methylaniline.[6]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the purified N-methyl-3-fluoroaniline (e.g., 2.50 g, 20.0 mmol) in a mixture of glacial acetic acid (15 mL) and water (3 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Vigorous stirring is essential.

  • Nitrosation: Dissolve sodium nitrite (1.66 g, 24.0 mmol, 1.2 eq) in water (7 mL). Add this solution dropwise to the cooled amine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. A color change (typically to yellow or brown) is expected.

  • Reaction Completion: Continue stirring the mixture at 0-5 °C for 2 hours after the addition is complete. Monitor the reaction by TLC.

  • Workup:

    • Pour the reaction mixture into 50 mL of ice-cold water.

    • Extract the product with diethyl ether or dichloromethane (3 x 40 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize excess acid, followed by water (30 mL), and finally brine (30 mL).[6]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Caution: Do not overheat the product during solvent removal.

    • Purify the resulting crude oil by flash column chromatography on silica gel (hexane/ethyl acetate, e.g., 95:5) to yield the pure N-methyl-N-nitroso-3-fluoroaniline, which is typically a yellow oil.[6]

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Observations for N-methyl-N-nitroso-3-fluoroaniline
¹H NMR Aromatic protons (multiplets in the ~7.0-7.6 ppm range), N-methyl protons (singlet, ~3.3-3.5 ppm). The presence of syn/anti isomers may lead to two distinct N-methyl signals.
¹³C NMR Aromatic carbons (~110-165 ppm, C-F coupling expected), N-methyl carbon (~35-40 ppm). Similar to N-nitroso-N-methylaniline.[13]
FT-IR Characteristic strong N=O stretching vibration at ~1440-1490 cm⁻¹ and an N-N stretching vibration at ~1050-1100 cm⁻¹.[14]
Mass Spec (MS) Expected molecular ion peak [M]⁺. A characteristic fragment corresponding to the loss of the nitroso group (M-30) is often observed.[15]

Troubleshooting

  • Incomplete Methylation (Part A): If starting material remains, consider increasing the reaction time or using a slight excess of formaldehyde and NaBH₄. Ensure the quality of the reagents is high.

  • Over-methylation (Part A): This can be minimized by maintaining low temperatures during reagent addition and avoiding a large excess of the methylating agent. Purification by column chromatography is key to separating the mono- and di-methylated products.

  • Low Yield in Nitrosation (Part B): Ensure the reaction is kept cold (0-5 °C) as nitrous acid is unstable at higher temperatures. Inefficient stirring can also lead to localized concentration issues and side reactions.

  • Product Decomposition: N-nitroso compounds can be sensitive to light and heat.[2] Store the final product in a dark, cold, and well-ventilated location. Avoid excessive heating during solvent evaporation.

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of N-methyl-N-nitroso-3-fluoroaniline. By following the outlined procedures for methylation and subsequent nitrosation, and by adhering strictly to the critical safety guidelines, researchers can safely and efficiently prepare this compound for various applications. The provided mechanistic insights and characterization data serve to validate the process and ensure the integrity of the final product.

References

  • Catalysis Science & Technology. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Different protocols for methylation of aniline. Available at: [Link]

  • Lunn, G., & Sansone, E. B. (1983). Safe disposal of carcinogenic nitrosamines. IARC Scientific Publications, (57), 37-46. Available at: [Link]

  • ACS Omega. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Publications. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 4: N-Nitrosoamines. Thieme. Available at: [Link]

  • Western University. (n.d.). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. Available at: [Link]

  • Piskorz, M., & Urbanski, T. (1956). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences, Classe III, 4, 607-614. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PubMed Central. Available at: [Link]

  • STOP carcinogens at work. (2025). Nitrosamines. Available at: [Link]

  • mzCloud. (2015). N Nitrosomethylaniline NMeAn. Available at: [Link]

  • Green Chemistry. (n.d.). Synthesis of various N-nitroso compounds from secondary amines. RSC Publishing. Available at: [Link]

  • Health Sciences Authority. (2024). Nitrosamine impurities in medicines. Available at: [Link]

  • Prime Scholars. (2013). N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitroso-N-methylaniline-d5. PubChem. Available at: [Link]

  • ACS Publications. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Available at: [Link]

  • Pelagia Research Library. (2013). N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. Available at: [Link]

  • Google Patents. (n.d.). CN112851518A - Synthesis method of N-methyl o-fluoroaniline.
  • PubMed. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3][16]-Proton Shift Reaction.(1) Scope and Limitations. Available at: [Link]

  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

  • Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
  • National Center for Biotechnology Information. (n.d.). 3-Fluoroaniline. PubChem. Available at: [Link]

  • SciSpace. (2012). Synthesis and Mesomorphic Characteristics of Fluoroaniline Derivatives with Different Lateral Groups. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Available at: [Link]

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde?. Available at: [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Available at: [Link]

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Method

Application Notes and Protocols for DNA Alkylation Studies: Aniline and m-fluoro-N-methyl-N-nitrosoaniline

Introduction: Unraveling the Genotoxic Mechanisms of Aromatic Amines and N-Nitroso Compounds The covalent modification of DNA by reactive chemical species, a process known as DNA alkylation, is a primary mechanism of mut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Genotoxic Mechanisms of Aromatic Amines and N-Nitroso Compounds

The covalent modification of DNA by reactive chemical species, a process known as DNA alkylation, is a primary mechanism of mutagenesis and carcinogenesis.[1] Understanding the intricacies of how different chemical agents interact with the genome is paramount for assessing cancer risk, developing novel therapeutics, and establishing regulatory guidelines. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro DNA alkylation studies, with a specific focus on two compounds of significant toxicological interest: aniline and the substituted N-nitroso compound, m-fluoro-N-methyl-N-nitrosoaniline.

Aniline, a foundational aromatic amine, is a widespread industrial chemical and environmental contaminant.[2] While not a direct-acting carcinogen, its metabolic activation in vivo leads to the formation of electrophilic species that can covalently bind to DNA, forming adducts that can disrupt normal cellular processes.[2][3] In contrast, N-nitroso compounds represent a class of potent carcinogens that, following metabolic activation, generate highly reactive alkylating agents.[4] The subject of this guide, m-fluoro-N-methyl-N-nitrosoaniline, introduces a structural modification—a meta-positioned fluorine atom—that is anticipated to modulate its metabolic activation and subsequent reactivity with DNA, offering a compelling case study for structure-activity relationship investigations.[5][6]

This application note will delve into the mechanistic underpinnings of DNA alkylation by these compounds, provide detailed, field-proven protocols for in vitro studies, and outline robust analytical methodologies for the characterization of the resulting DNA adducts. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide aims to equip researchers with the expertise to conduct these critical studies with scientific rigor and integrity.

Section 1: Mechanistic Overview of DNA Alkylation

Aniline: Metabolic Activation to a Genotoxic Intermediate

Aniline itself is not reactive towards DNA. Its genotoxicity is a consequence of metabolic activation, primarily through N-hydroxylation catalyzed by cytochrome P450 (CYP) enzymes to form N-hydroxyaniline.[7] This intermediate can be further esterified, for example, by N-acetyltransferases (NATs) or sulfotransferases (SULTs), to produce highly reactive N-acetoxy or N-sulfonyloxy esters.[2] These esters can then spontaneously decompose to form a nitrenium ion, a potent electrophile that readily attacks nucleophilic sites on DNA bases.[2] The primary target for aniline-derived adducts is the C8 position of guanine, leading to the formation of N-(deoxyguanosin-8-yl)-aniline (dG-C8-aniline).[3][8]

Diagram: Metabolic Activation of Aniline and DNA Adduct Formation

Aniline_Metabolism Aniline Aniline N_hydroxyaniline N-Hydroxyaniline Aniline->N_hydroxyaniline CYP450 Reactive_Ester Reactive Ester (N-acetoxy or N-sulfonyloxy) N_hydroxyaniline->Reactive_Ester NAT/SULT Nitrenium_Ion Nitrenium Ion (Electrophile) Reactive_Ester->Nitrenium_Ion Spontaneous Decomposition dG_C8_Aniline dG-C8-Aniline Adduct Nitrenium_Ion->dG_C8_Aniline DNA DNA DNA->dG_C8_Aniline

Caption: Metabolic activation pathway of aniline leading to DNA adduct formation.

m-fluoro-N-methyl-N-nitrosoaniline: A Modified N-Nitroso Compound

N-nitroso compounds are pro-carcinogens that require metabolic activation to exert their alkylating effects.[4] For N-methyl-N-nitrosoaniline (NMA), this activation is initiated by cytochrome P450-mediated enzymatic attack, typically at the α-carbon of the methyl group (α-hydroxylation).[9] This leads to an unstable intermediate that spontaneously decomposes to yield a benzenediazonium ion (BDI).[10] The BDI is a relatively stable but reactive electrophile that can then alkylate DNA.[11][12] Studies have shown that NMA preferentially forms an unstable triazene adduct at the N6-position of adenine.[13]

The introduction of a fluorine atom at the meta position of the aniline ring in m-fluoro-N-methyl-N-nitrosoaniline is expected to influence this process. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect.[14] This can alter the electron density of the aromatic ring, potentially affecting the rate and regioselectivity of CYP450 metabolism.[6] Furthermore, the electronic properties of the resulting m-fluorobenzenediazonium ion will be different from the unsubstituted BDI, which could influence its reactivity and the stability of the DNA adducts formed.[11] It is hypothesized that the m-fluoro substituent may modulate the stability of the diazonium ion and potentially alter the preferred site of DNA alkylation.

Diagram: Proposed Metabolic Activation of m-fluoro-N-methyl-N-nitrosoaniline

mFNMN_Metabolism mFNMN m-fluoro-N-methyl- N-nitrosoaniline alpha_hydroxy α-hydroxy intermediate mFNMN->alpha_hydroxy CYP450 (α-hydroxylation) mF_BD_ion m-fluorobenzenediazonium ion (Electrophile) alpha_hydroxy->mF_BD_ion Spontaneous Decomposition DNA_Adduct Potential DNA Adducts (e.g., Adenine-N6-triazene, Guanine-C8-azo) mF_BD_ion->DNA_Adduct DNA DNA DNA->DNA_Adduct

Caption: Proposed metabolic activation pathway for m-fluoro-N-methyl-N-nitrosoaniline.

Section 2: Experimental Design and Protocols

A successful in vitro DNA alkylation study requires careful planning and execution. The following section outlines key considerations and provides detailed protocols for the synthesis of the test compound, the in vitro reaction with DNA, and the subsequent analysis of DNA adducts.

Synthesis of m-fluoro-N-methyl-N-nitrosoaniline

The synthesis of m-fluoro-N-methyl-N-nitrosoaniline can be achieved through a two-step process: N-methylation of m-fluoroaniline followed by nitrosation.

Protocol 2.1.1: Synthesis of N-methyl-m-fluoroaniline

This protocol is adapted from established methods for the N-methylation of anilines.[15]

Materials:

  • m-fluoroaniline

  • Dimethyl carbonate

  • Basic kaolin (catalyst)

  • Methanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine m-fluoroaniline (1 equivalent), dimethyl carbonate (as both reagent and solvent), and basic kaolin (catalyst).

  • Heat the mixture to reflux and maintain for 10-15 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Remove the excess dimethyl carbonate from the filtrate by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain N-methyl-m-fluoroaniline.

Protocol 2.1.2: Nitrosation of N-methyl-m-fluoroaniline

This protocol is based on general methods for the nitrosation of secondary amines.[16]

Materials:

  • N-methyl-m-fluoroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ice

  • Benzene (or other suitable organic solvent for extraction)

  • Standard laboratory glassware

Procedure:

  • In a flask equipped with a mechanical stirrer, prepare a mixture of N-methyl-m-fluoroaniline, concentrated hydrochloric acid, and crushed ice.

  • While stirring vigorously and maintaining the temperature at 10°C or below, slowly add a solution of sodium nitrite in water.

  • Continue stirring for one hour after the addition is complete.

  • Separate the oily layer and extract the aqueous layer with two portions of benzene.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the benzene by distillation at atmospheric pressure.

  • Purify the residue by vacuum distillation to yield m-fluoro-N-methyl-N-nitrosoaniline as a light yellow liquid.

Table 1: Summary of Synthesis Parameters

StepReagentsCatalystSolventTemperatureDuration
N-methylation m-fluoroaniline, Dimethyl carbonateBasic kaolinDimethyl carbonateReflux10-15 hours
Nitrosation N-methyl-m-fluoroaniline, NaNO₂, HCl-Water/Benzene≤ 10°C1 hour
In Vitro DNA Alkylation Reaction

This protocol describes the direct reaction of the synthesized m-fluoro-N-methyl-N-nitrosoaniline with DNA in the presence of a metabolic activation system.

Protocol 2.2.1: In Vitro DNA Alkylation

Materials:

  • Calf thymus DNA

  • m-fluoro-N-methyl-N-nitrosoaniline (dissolved in a suitable solvent like DMSO)

  • Rat liver S9 fraction (as a source of metabolic enzymes)

  • NADPH regenerating system (e.g., isocitrate dehydrogenase, isocitrate, NADP+)

  • Phosphate buffer (pH 7.4)

  • Incubator/shaking water bath at 37°C

  • DNA extraction reagents (e.g., phenol:chloroform:isoamyl alcohol)

  • Ethanol (ice-cold)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.4), calf thymus DNA, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Add the rat liver S9 fraction to the reaction mixture.

  • Initiate the reaction by adding the solution of m-fluoro-N-methyl-N-nitrosoaniline.

  • Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 2-4 hours).

  • Terminate the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol and vortexing.

  • Centrifuge to separate the phases and carefully collect the upper aqueous phase containing the DNA.

  • Repeat the phenol:chloroform:isoamyl alcohol extraction.

  • Precipitate the DNA by adding two volumes of ice-cold ethanol and gently inverting the tube.

  • Pellet the DNA by centrifugation, wash the pellet with 70% ethanol, and air-dry.

  • Resuspend the DNA in a suitable buffer (e.g., TE buffer).

Diagram: In Vitro DNA Alkylation Workflow

DNA_Alkylation_Workflow cluster_reaction Reaction Incubation cluster_purification DNA Purification Reaction_Mix Prepare Reaction Mixture: - DNA - Buffer (pH 7.4) - NADPH System Add_S9 Add S9 Fraction Reaction_Mix->Add_S9 Add_Test_Compound Add m-fluoro-N-methyl- N-nitrosoaniline Add_S9->Add_Test_Compound Incubate Incubate at 37°C Add_Test_Compound->Incubate Terminate Terminate Reaction (Phenol:Chloroform) Incubate->Terminate Extract Aqueous Phase Extraction Terminate->Extract Precipitate Ethanol Precipitation Extract->Precipitate Wash_Dry Wash and Dry DNA Pellet Precipitate->Wash_Dry Resuspend Resuspend DNA Wash_Dry->Resuspend Analysis Adduct Analysis (HPLC-MS/MS) Resuspend->Analysis

Caption: Workflow for the in vitro DNA alkylation experiment.

Section 3: Analysis of DNA Adducts

The identification and quantification of DNA adducts is a critical step in these studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[1]

Enzymatic Hydrolysis of DNA

Prior to HPLC-MS/MS analysis, the alkylated DNA must be enzymatically hydrolyzed to its constituent deoxynucleosides.

Protocol 3.1.1: DNA Hydrolysis to Deoxynucleosides

Materials:

  • Alkylated DNA sample

  • DNase I

  • Nuclease P1

  • Alkaline phosphatase

  • Appropriate buffers for each enzyme

  • Centrifugal filters for protein removal

Procedure:

  • Incubate the alkylated DNA sample with DNase I in its appropriate buffer to digest the DNA into oligonucleotides.

  • Adjust the pH and buffer conditions for Nuclease P1 and incubate to hydrolyze the oligonucleotides to deoxynucleoside 3'-monophosphates.

  • Adjust the pH and buffer for alkaline phosphatase and incubate to dephosphorylate the deoxynucleoside monophosphates to deoxynucleosides.

  • Remove the enzymes from the reaction mixture using a centrifugal filter.

  • The resulting solution of deoxynucleosides is ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatograph (HPLC) system with a reverse-phase C18 column.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.

General Procedure:

  • Inject the hydrolyzed DNA sample onto the HPLC column.

  • Separate the deoxynucleosides using a gradient elution program, typically with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of a modifier like formic acid.

  • Introduce the eluent into the ESI source of the mass spectrometer.

  • Operate the mass spectrometer in positive ion mode.

  • For targeted analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect specific parent-to-fragment ion transitions for the expected DNA adducts. For untargeted analysis, acquire full scan mass spectra and data-dependent MS/MS spectra.

  • Identify potential adducts by their characteristic mass-to-charge ratios (m/z) and fragmentation patterns. The neutral loss of the deoxyribose moiety (116 Da) is a common fragmentation pathway for deoxynucleoside adducts.

  • Quantify the adducts by comparing the peak areas to those of known standards or by using stable isotope-labeled internal standards.

Table 2: Hypothetical HPLC-MS/MS Parameters for Adduct Analysis

ParameterSettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmGood retention and separation of deoxynucleosides.
Mobile Phase A 0.1% Formic acid in WaterAcidifies the mobile phase to promote protonation.
Mobile Phase B 0.1% Formic acid in AcetonitrileOrganic solvent for gradient elution.
Gradient 5-95% B over 20 minTo elute a wide range of polar and non-polar compounds.
Flow Rate 0.2 mL/minCompatible with standard ESI sources.
Ionization Mode Positive Electrospray (ESI+)Deoxynucleosides readily form positive ions.
Scan Type MRM / Full Scan with dd-MS2For targeted quantification and untargeted identification.

Section 4: Safety Precautions

Working with aniline, N-nitroso compounds, and their derivatives requires strict adherence to safety protocols due to their potential toxicity and carcinogenicity.

  • Handling: All manipulations of these compounds should be performed in a certified chemical fume hood.[17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[17][18]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations for hazardous materials.

  • Spill Response: Have a spill kit readily available and be familiar with the procedures for cleaning up spills of these chemicals.

Conclusion

The study of DNA alkylation by aniline and m-fluoro-N-methyl-N-nitrosoaniline provides valuable insights into the mechanisms of chemical carcinogenesis. The protocols and methodologies outlined in this application note offer a robust framework for conducting these investigations with a high degree of scientific rigor. By carefully controlling experimental variables, employing sensitive analytical techniques, and adhering to strict safety standards, researchers can effectively characterize the DNA damaging potential of these and other related compounds, contributing to a deeper understanding of their toxicological profiles and informing risk assessment and drug development efforts.

References

  • Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. (n.d.).
  • DNA Cleavage Activity of Diazonium Salts: Chemical Nucleases. (n.d.).
  • Genome instability : methods and protocols. (n.d.).
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023).
  • Safety Data Sheet: Fluorobenzene. (n.d.). Carl ROTH.
  • Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. (n.d.). Benchchem.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.
  • Synthesis method of N-methyl o-fluoroaniline. (n.d.).
  • Effect of ring size on conformations of aromatic amine-DNA adducts: the aniline-C8 guanine adduct resides in the B-DNA major groove. (n.d.). PubMed.
  • IN-VITRO ASSAYS TO DETECT ALKYLATING AND MUT AGENIC ACTIVITIES OF DIET ARY COMPONENTS NITROSATED IN SITU. (n.d.).
  • Benzenediazonium ion derived from Sudan I forms an 8-(phenylazo)guanine adduct in DNA. (1995). Chemical Research in Toxicology.
  • meta-Directed fluorination of anilines. (n.d.). ScienceDirect.
  • Three strategies for DNA adduct detection: a based on assessment of DNA... (n.d.).
  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. (2019). ACS Omega.
  • Synthesis, characterization, and conformational analysis of DNA adducts from methylated anilines present in tobacco smoke. (n.d.). PubMed.
  • Synthesis method of m-fluoroaniline. (n.d.).
  • DNA Damage by Aromatic Amines. (2020). University of Hamburg.
  • Synthesis, Characterization, and Conformational Analysis of DNA Adducts from Methylated Anilines Present in Tobacco Smoke. (n.d.).
  • DNA Adducts Formation by Carcinogens and P-postlabeling Determin
  • In-vitro metabolism of fluorin
  • Fluorine. (n.d.). Princeton University.
  • Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450 17A1 and 21A2. (2021). RSC Publishing.
  • C8-Arylguanine and C8-Aryladenine Formation in Calf Thymus DNA from Arenediazonium Ions. (n.d.). CDC Stacks.
  • Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. (n.d.). The Journal of Physical Chemistry A.
  • Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites. (n.d.). PubMed.
  • Chemical Analysis of DNA Damage. (n.d.). PMC.
  • Site-specific N-alkylation of DNA oligonucleotide nucleobases by DNAzyme-catalyzed reductive amin
  • The metabolic activation of carcinogenic arom
  • Trifluoromethylanilines--their effect on DNA synthesis and proliferative activity in parenchymal organs of r
  • In vitro alkylation of calf thymus DNA by acrylonitrile. Isolation of cyanoethyl-adducts of guanine and thymine and carboxyethyl-adducts of adenine and cytosine. (n.d.). Scilit.
  • Genome Instability : Methods and Protocols. (n.d.). Universidad Córdoba.
  • Fluorine Safety. (n.d.). Purdue University.
  • Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.). AFIT Scholar.
  • N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar r
  • A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. (n.d.). Impactfactor.
  • Nitrosation, diazotisation, and deamination. Part XII. The kinetics of N-nitrosation of N-methylaniline. (n.d.). Journal of the Chemical Society B: Physical Organic.
  • N-Methylaniline synthesis. (n.d.). ChemicalBook.
  • Floride Handling. (n.d.). Fort Frances.
  • Site-specific N-alkylation of DNA oligonucleotide nucleobases by DNAzyme-catalyzed reductive amin
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. (n.d.). NJ.gov.
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  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. (2019).
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (n.d.).
  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2025).
  • A Modular Approach to meta-Fluorin
  • Enzymatic synthesis of fluorin
  • Investigation of the chemical structure of fluorinated diazonium salts on the electrografting behavior and thin film properties. (n.d.). RSC Publishing.
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Application

Application Note: Safe Handling, Synthesis, and Decontamination of Fluorinated Nitrosamines

Abstract Fluorinated nitrosamines represent a unique intersection of high-potency genotoxicity and enhanced physicochemical mobility. While the introduction of fluorine atoms (e.g., trifluoromethyl groups) is often used...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated nitrosamines represent a unique intersection of high-potency genotoxicity and enhanced physicochemical mobility. While the introduction of fluorine atoms (e.g., trifluoromethyl groups) is often used to block metabolic soft spots in drug design, it simultaneously alters the volatility and lipophilicity of the resulting N-nitroso impurities. This guide provides a self-validating safety framework for handling these compounds, moving beyond generic "toxic" labels to specific engineering controls, chemical deactivation protocols, and analytical safeguards.

Part 1: Risk Assessment & The "Fluorine Effect"

The Cohort of Concern

Nitrosamines are classified by the ICH M7(R1) guidelines as a "Cohort of Concern" (Class 1 mutagens). There is no safe threshold for exposure; limits are defined by Acceptable Intakes (AI) often in the nanogram/day range.

The Fluorine Multiplier

Handling fluorinated variants introduces specific hazards distinct from standard nitrosamines (like NDMA):

PropertyStandard Nitrosamine (e.g., NDMA)Fluorinated Nitrosamine (e.g., N-nitroso-fluoxetine)Safety Implication
Lipophilicity (LogP) Low (-0.[1]57)High (> 2.0)Rapid Dermal Absorption: Fluorination facilitates faster permeation through skin and glove materials.
Volatility HighVariable (often Higher)Inhalation Risk: Perfluoroalkyl groups generally increase vapor pressure, bypassing standard fume hood containment if turbulence exists.
Metabolic Stability Rapid

-hydroxylation
Blocked/AlteredPersistence: Fluorine on the

-carbon can block metabolic degradation, potentially altering toxicokinetics and environmental persistence.

Part 2: Engineering Controls & PPE (The Barrier System)

Hierarchy of Containment

Do not rely on PPE as a primary barrier. The high volatility of fluorinated nitrosamines requires a "source-containment" strategy.

ContainmentHierarchy cluster_0 Techniques L1 Level 1: Isolation (Primary) L2 Level 2: Engineering (Secondary) L1->L2 Redundant Barrier Iso Glovebox / Isolator (Neg Pressure) L1->Iso L3 Level 3: PPE (Tertiary) L2->L3 Emergency Breach Only Eng Vented Balance Enclosure HEPA + Carbon Filter L2->Eng Ppe Double Nitrile + Tyvek Sleeves L3->Ppe

Figure 1: Containment Hierarchy. Note that standard fume hoods are often insufficient for weighing pure fluorinated nitrosamines due to turbulence; negative pressure isolators are recommended.

PPE Specifications[2]
  • Gloves: Double-gloving is mandatory.

    • Inner Layer: Low-modulus nitrile (4 mil).

    • Outer Layer: Extended cuff nitrile (6-8 mil) or Silver Shield™ laminate for high-concentration handling.

    • Rationale: Fluorinated solvents and compounds permeate standard nitrile rapidly. Change outer gloves every 30 minutes.

  • Respiratory: If working outside an isolator (e.g., during maintenance), a PAPR (Powered Air Purifying Respirator) with combined HEPA/Organic Vapor cartridges is required.

Part 3: Operational Protocols

Protocol A: Synthesis and Handling

Objective: Prevent formation and exposure during synthesis.

  • Static Control (Critical for Fluorinated Solids):

    • Fluorinated solids are prone to static charge. Use an ionizing bar or anti-static gun inside the weigh station to prevent "flying powder" events.

  • Solvent Selection:

    • Avoid: Dichloromethane (DCM). It permeates gloves instantly and can act as a chlorine source for secondary reactions.

    • Preferred: Ethyl Acetate or Toluene (if compatible).

  • Quenching:

    • Never quench reaction mixtures containing nitrite/amine residues with oxidative bleach (Hypochlorite). This can form chloramines or chloropicrin. Use Protocol B below.

Protocol B: Chemical Decontamination (The "Kill" Step)

Context: Standard bleach is ineffective and potentially dangerous for nitrosamines. The only validated method for complete destruction of the N-N=O bond is denitrosation using strong acid and a nucleophile.

Reagents:

  • Solution A: 30% Hydrobromic Acid (HBr) in Glacial Acetic Acid (1:1 v/v).

  • Alternative: Sulfamic acid (effective for removing nitrite, less effective for stable nitrosamines).

Procedure:

  • Containment: Move contaminated glassware/spill residue to a dedicated fume hood.

  • Application: Apply Solution A carefully.

    • Mechanism:[1][2] The protonation of the nitroso oxygen facilitates nucleophilic attack by bromide, cleaving the N-N bond to release NO (gas) and the secondary amine.

  • Reaction Time: Allow to stand for 30 minutes.

  • Neutralization: Slowly quench the acid mixture into a large volume of ice/sodium hydroxide solution.

  • Verification: Test pH to ensure alkalinity (pH > 10) before disposal as hazardous waste.

DeconWorkflow Start Contamination Event Type Identify Matrix Start->Type Solvent Organic Solvent Type->Solvent Surface Solid Surface/Glass Type->Surface Action1 Add HBr/HOAc (1:1) Solvent->Action1 Action2 Wipe with HBr/HOAc Then Water/Soap Surface->Action2 Waste Neutralize (NaOH) Dispose as Haz Waste Action1->Waste Action2->Waste

Figure 2: Decontamination Decision Tree. HBr/HOAc is the validated destruction method.

Part 4: Analytical Considerations (LC-MS/MS)

Challenge: In-situ formation of nitrosamines during analysis is a common source of false positives.

  • Artifact Prevention:

    • Avoid using nitrate/nitrite buffers.

    • Add Sulfamic Acid to the sample diluent to scavenge residual nitrite immediately upon dissolution.

  • Fluorine Specifics in MS:

    • Fluorinated nitrosamines often show unique fragmentation patterns (loss of HF or CF3).

    • Use APCI (Atmospheric Pressure Chemical Ionization) rather than ESI if the fluorination reduces proton affinity significantly.

References

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[1][2][3][4] (2024).[2][3][4][5] [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020).[1][6] [Link]

  • Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (1994). (Referencing HBr/Acetic Acid method).
  • Preussmann, R., et al. Fluoro-substituted N-nitrosamines.[7] 1. Inactivity of N-nitrosobis(2,2,2-trifluoroethyl)amine in carcinogenicity and mutagenicity tests.[7] Carcinogenesis (1981).[7] [Link]

  • Centers for Disease Control and Prevention (CDC). Chemical permeation of disposable latex, nitrile, and vinyl gloves. (2022).[8][9][10][11] [Link]

Sources

Method

Application Note &amp; Protocols: Experimental Design for Cytochrome P450-Mediated Metabolism of Nitrosamines

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to study the metabolism of N-nitrosamines by cytochrome P450 (C...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to study the metabolism of N-nitrosamines by cytochrome P450 (CYP) enzymes. Nitrosamines are a class of potent carcinogens found in various consumer products and, more recently, as impurities in pharmaceutical drugs.[1][2] Their carcinogenicity is primarily dependent on metabolic activation by CYP enzymes.[2][3] Understanding the specifics of this metabolic activation—which enzymes are responsible, the kinetics of the reactions, and the identity of the resulting metabolites—is critical for toxicological risk assessment and ensuring drug safety.[4][5][6][7][8] This guide details the scientific rationale, step-by-step protocols for in vitro assays using human liver microsomes, analytical methodologies, and data interpretation.

Introduction: The Imperative to Understand Nitrosamine Metabolism

N-nitrosamines are a class of chemical compounds that have long been recognized as powerful carcinogens in animal studies.[2] Their presence is ubiquitous, found in tobacco smoke, certain foods, and as contaminants in some drug products.[1][9][10][11][12][13] The U.S. Food and Drug Administration (FDA) has issued stringent guidance for the control of nitrosamine impurities in human drugs, underscoring the serious health risks they pose.[4][5][6][7][8]

The toxicity of most nitrosamines is not inherent. Instead, they act as pro-carcinogens that require metabolic activation to exert their harmful effects. This bioactivation is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver.[2][9][14] The core mechanism involves the enzymatic hydroxylation of the carbon atom adjacent (alpha) to the nitroso group (α-hydroxylation).[9] This creates an unstable intermediate that spontaneously decomposes to form highly reactive electrophiles, such as diazonium ions.[15] These electrophiles can then form covalent bonds with cellular macromolecules, most critically DNA, creating adducts that can lead to mutations and initiate cancer if not repaired.[2][9]

Given this mechanism, a thorough understanding of the CYP-mediated metabolism of a specific nitrosamine is essential for:

  • Risk Assessment: Identifying the primary activating CYP isoforms helps predict inter-individual variability in susceptibility due to genetic polymorphisms.[16][17]

  • Drug Development: For nitrosamine drug substance-related impurities (NDSRIs), understanding their metabolic fate is crucial for setting safe limits and developing mitigation strategies.[6][7]

  • Toxicology: Elucidating metabolic pathways is key to understanding the mechanisms of carcinogenicity.

This guide provides the foundational knowledge and practical protocols to conduct these critical investigations.

Scientific Background: Key Players and Pathways

The Cytochrome P450 Superfamily

CYPs are a diverse group of heme-containing monooxygenases. While the liver expresses dozens of CYP isoforms, a handful are primarily responsible for the metabolism of most drugs and xenobiotics, including nitrosamines. Studies have consistently shown that CYP2E1 and CYP2A6 are major catalysts for the activation of many small, low-molecular-weight nitrosamines.[14][16][18][19][20] Other isoforms, such as CYP2D6, CYP3A4, and CYP2C family enzymes, may also play a role, particularly for larger or more complex nitrosamine structures.[1][17][21] The great interindividual variation in the expression of these enzymes contributes to differing susceptibility to nitrosamine-induced carcinogenesis.[16]

The Bioactivation Pathway

The metabolic activation of nitrosamines is a critical event leading to their carcinogenicity. The process, catalyzed by CYP enzymes, can be visualized as a multi-step pathway.

Nitrosamine Bioactivation Pathway cluster_0 CYP-Mediated Oxidation (Liver) cluster_1 Spontaneous Decomposition cluster_2 Cellular Damage Procarcinogen N-Nitrosamine (Parent Compound) CYP_Enzyme Cytochrome P450 (e.g., CYP2E1, CYP2A6) + NADPH + O₂ Procarcinogen->CYP_Enzyme Metabolism Intermediate α-Hydroxynitrosamine (Unstable Intermediate) CYP_Enzyme->Intermediate α-Hydroxylation Aldehyde Aldehyde/Ketone Intermediate->Aldehyde Rearrangement Diazonium Alkyldiazonium Ion (Reactive Electrophile) Intermediate->Diazonium Rearrangement DNA DNA Diazonium->DNA Alkylation Adduct DNA Adducts (e.g., O⁶-alkylguanine) DNA->Adduct Mutation Somatic Mutations Adduct->Mutation If not repaired Cancer Cancer Initiation Mutation->Cancer

Caption: CYP-mediated bioactivation of a pro-carcinogenic N-nitrosamine.

Experimental Design: Choosing the Right System

The selection of an appropriate in vitro test system is fundamental. Each system has distinct advantages and limitations.

  • Human Liver Microsomes (HLM): This is the most widely used system. Microsomes are vesicles of the endoplasmic reticulum, containing a high concentration of CYP enzymes.[22] They are easy to use, relatively inexpensive, and suitable for high-throughput screening.[22] This guide will focus on HLM as the primary test system.

  • Recombinant Human CYP Enzymes: These are individual CYP isoforms expressed in a cellular system (e.g., baculovirus-insect cells). They are essential for definitively identifying which specific CYP is responsible for metabolizing a compound ("reaction phenotyping").

  • Hepatocytes: These are intact liver cells that contain a full complement of both Phase I (e.g., CYPs) and Phase II (conjugating) enzymes. They provide a more physiologically complete model but are more complex to work with.

  • Liver S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate. It contains both microsomal and cytosolic enzymes and can be used for a broader screen of metabolic pathways.[23]

Detailed Protocol: Nitrosamine Metabolism in Human Liver Microsomes

This protocol provides a step-by-step method for determining the rate of metabolism of a nitrosamine compound using a pool of human liver microsomes.

Materials and Equipment
Reagent / Equipment Specifications / Supplier Purpose
Pooled Human Liver Microsomese.g., Corning, Sekisui XenoTechSource of CYP enzymes
Nitrosamine Test CompoundPurity >98%Substrate
NADPH Regenerating Systeme.g., Corning (Solutions A & B)Provides the necessary cofactor (NADPH) for CYP activity
Potassium Phosphate Buffer0.1 M, pH 7.4Maintains physiological pH
Acetonitrile (ACN)HPLC GradeReaction quenching and protein precipitation
Formic Acid (FA)LC-MS GradeAcidifies mobile phase for LC-MS
WaterLC-MS GradeMobile phase component
Analytical Reference StandardMetabolite of interest (if known)For standard curve generation
Incubator / Water Bath37°CMaintains physiological temperature
CentrifugeCapable of >10,000 x g, 4°CPelletizing precipitated protein
LC-MS/MS SystemTriple Quadrupole or HRMSDetection and quantification of analyte
Experimental Workflow

The overall experimental process follows a logical sequence from preparation to analysis.

Caption: High-level workflow for an in vitro nitrosamine metabolism assay.

Step-by-Step Procedure

A. Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 7.4): Prepare and adjust pH at room temperature. Store at 4°C.

  • Nitrosamine Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in a suitable solvent like acetonitrile or DMSO. The final concentration of organic solvent in the incubation should be kept low (<0.5%) to avoid inhibiting enzyme activity.[22]

  • Working Solutions: Prepare serial dilutions of the nitrosamine stock solution in the buffer to achieve the desired final concentrations for the assay.

B. Incubation:

  • On ice, prepare master mixes in microcentrifuge tubes. For each reaction, you will have a "test" (with NADPH) and a "control" (without NADPH) incubation.

  • Master Mix (per reaction):

    • Potassium Phosphate Buffer: X µL (to final volume of 200 µL)

    • Human Liver Microsomes: (e.g., to a final concentration of 0.5 mg/mL)

    • Nitrosamine Working Solution: (to desired final concentration, e.g., 1 µM)

  • Pre-incubation: Vortex the tubes gently and pre-incubate them in a 37°C water bath for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation:

    • To the "test" samples, add pre-warmed NADPH Regenerating System solution to initiate the reaction.

    • To the "control" samples, add an equal volume of buffer.

  • Incubation: Incubate all tubes at 37°C. For initial rate experiments, take time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction should be linear with time and consume less than 20% of the initial substrate.[24]

C. Reaction Quenching and Sample Processing:

  • At each time point, stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS analysis). For a 200 µL incubation, add 400 µL of ACN.

  • Vortex vigorously to ensure complete protein precipitation.

  • Incubate the samples on ice for 10 minutes, then centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the standard for accurately quantifying the low levels of metabolites formed.[25]

  • Chromatography: A C18 reverse-phase column is commonly used.[26][27] A gradient elution with water and methanol (or acetonitrile), both containing 0.1% formic acid, provides good separation.[26]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers excellent sensitivity and selectivity.[28] For each analyte (parent nitrosamine and metabolite), at least two MRM transitions (a quantifier and a qualifier) should be optimized. High-Resolution Mass Spectrometry (HRMS) is also a powerful alternative.[26][29]

  • Quantification: A standard curve is generated by spiking known concentrations of an analytical standard of the metabolite into a quenched control matrix. The metabolite concentration in the test samples is then calculated from this curve.

Data Analysis and Interpretation

Calculating Reaction Rates

The primary output of the experiment is the concentration of metabolite formed (or substrate depleted) over time.

  • Plot the concentration of the metabolite versus time.

  • Determine the slope of the linear portion of the curve using linear regression. This slope represents the initial rate of reaction.

  • Normalize the rate to the protein concentration used in the assay. The final units are typically pmol/min/mg protein .

Enzyme Kinetics: Kₘ and Vₘₐₓ

To understand the affinity of the enzyme for the substrate and its maximum catalytic rate, Michaelis-Menten kinetics are determined.[30]

  • Perform the incubation assay using a range of substrate concentrations (typically 8-10 concentrations spanning from 0.1x to 10x the estimated Kₘ).

  • Calculate the initial velocity (v) at each substrate concentration [S].

  • Plot velocity (v) against substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): v = (Vₘₐₓ * [S]) / (Kₘ + [S])

  • Interpretation:

    • Kₘ (Michaelis-Menten Constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. A low Kₘ value implies a high affinity of the enzyme for the substrate.[30] Low Kₘ forms of enzymes are often considered most relevant at low, environmentally-relevant exposure concentrations.[19][31]

    • Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction at saturating substrate concentrations. It reflects the catalytic efficiency of the enzyme.[30]

Parameter Description Significance in Nitrosamine Metabolism
Kₘ Substrate concentration at ½ Vₘₐₓ.Indicates the affinity of a CYP isoform for the nitrosamine. A low Kₘ suggests the enzyme is efficient at low concentrations.
Vₘₐₓ Maximum reaction rate.Represents the maximum capacity of the enzyme to activate the nitrosamine.
CLᵢₙₜ (Vₘₐₓ/Kₘ) Intrinsic Clearance.A measure of the overall efficiency of the enzyme at low substrate concentrations. Used to compare the relative importance of different CYPs.

Conclusion and Future Directions

The experimental framework detailed in this application note provides a robust system for evaluating the metabolic activation of nitrosamines by cytochrome P450 enzymes. By combining in vitro incubations using human liver microsomes with sensitive LC-MS/MS analysis, researchers can determine reaction rates, identify key kinetic parameters, and lay the groundwork for reaction phenotyping studies. This information is scientifically critical and has profound practical implications for toxicology, cancer research, and the safety assessment of pharmaceuticals.[4][8] Future studies should aim to correlate these in vitro findings with in vivo data to build comprehensive metabolic profiles and improve human health risk assessments for this important class of carcinogens.

References

  • FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (U.S.
  • Control of Nitrosamine Impurities in Human Drugs - FDA. (U.S. Food and Drug Administration). [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (U.S.
  • High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans. (PubMed). [Link]

  • Revision 2 of FDA Guidance on Nitrosamines Published. (NSF). [Link]

  • A review on mechanism of nitrosamine formation, metabolism and toxicity in in vivo. (ResearchGate). [Link]

  • Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (YouTube). [Link]

  • Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes. (PubMed). [Link]

  • Cytochrome P450IIe1: Roles in Nitrosamine Metabolism and Mechanisms of Regulation. (Drug Metabolism Reviews). [Link]

  • A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. (Impactfactor.org). [Link]

  • CYP2A6/2A7 and CYP2E1 expression in human oesophageal mucosa: regional and inter-individual variation in expression and relevance to nitrosamine metabolism. (PubMed). [Link]

  • Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: Application of genetically engineered Salmonella expressing Human CYP. (ResearchGate). [Link]

  • Nitrosamine-induced cell cycle changes in CYP2A6-expressing TK6 cells. (ResearchGate). [Link]

  • Analytical Methods. (RSC Publishing). [Link]

  • A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. (PubMed). [Link]

  • IARC MONOGRAPHS ON THE EVALUATION OF CARCINOGENIC RISKS TO HUMANS - Some Naturally Occurring Substances. (NCBI). [Link]

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. (inchem.org). [Link]

  • Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. (IARC Publications). [Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (PubMed). [Link]

  • Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines. (PMC). [Link]

  • Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. (NCBI Bookshelf - NIH). [Link]

  • Identification of the human liver microsomal cytochrome P450s involved in the metabolism of N -nitrosodi- n -propylamine. (Oxford Academic). [Link]

  • Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18. (GL Sciences Inc.). [Link]

  • Some N-Nitroso Compounds. (IARC Publications). [Link]

  • Metabolism of N-nitrosodialkylamines by human liver microsomes. (PubMed - NIH). [Link]

  • Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. (Frontiers). [Link]

  • Oxidation of N-Nitrosoalkylamines by Human Cytochrome P450 2A6. (Semantic Scholar). [Link]

  • in vitro ADMET & pharmacology. (Xenotech). [Link]

  • Understanding Km and Vmax: Practical Implications for Enzyme Studies. (Patsnap Synapse). [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (ResearchGate). [Link]

  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. (Health and Environmental Sciences Institute). [Link]

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (Springer Link). [Link]

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Application

solvent selection for dissolving Aniline, m-fluoro-N-methyl-N-nitroso-

Aniline, m-fluoro-N-methyl-N-nitroso-, a niche yet significant molecule, presents unique handling and solubility challenges for researchers. As an N-nitroso aniline derivative, its study is critical, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

Aniline, m-fluoro-N-methyl-N-nitroso-, a niche yet significant molecule, presents unique handling and solubility challenges for researchers. As an N-nitroso aniline derivative, its study is critical, particularly in the context of pharmaceutical development where N-nitroso compounds are monitored as potential genotoxic impurities.[1][2][3] The presence of a polar nitroso group, a semi-aromatic aniline ring, and an electronegative fluorine atom creates a distinct physicochemical profile that dictates its behavior in various solvents.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for selecting the appropriate solvent for dissolving Aniline, m-fluoro-N-methyl-N-nitroso-. It moves beyond simple solubility lists to explain the rationale behind solvent choices, emphasizing the critical link between the intended application and the solvent system. Paramount to any procedure involving this compound is a deep commitment to safety, given that N-nitroso compounds as a class are considered probable human carcinogens.[4][5][6]

Section 1: Compound Profile and Critical Safety Mandates

Understanding the molecule's structure is fundamental to predicting its solubility. Aniline, m-fluoro-N-methyl-N-nitroso- possesses both polar (N-nitroso, C-F bond) and non-polar (benzene ring, methyl group) characteristics, suggesting solubility in a range of organic solvents of intermediate to high polarity.

Table 1: Physicochemical Properties of N-nitroso-N-methyl-fluoroaniline Isomers (Note: Data for the specific m-fluoro isomer is not readily available; properties of the p-fluoro isomer are presented as a close surrogate for estimation.)

PropertyValue (for p-fluoro isomer)Source
Molecular Formula C₇H₇FN₂O[7]
Molecular Weight 154.14 g/mol [7]
Appearance Typically a pale yellow to orange oil or crystalline solid.[8][9]
General Solubility Soluble in organic solvents; limited solubility in water.[8]
Imperative Safety Protocols

N-nitroso compounds are potent carcinogens and must be handled with extreme caution.[9][10][11][12] All work must be conducted in a designated area, adhering to strict safety protocols to prevent exposure.

  • Engineering Controls : All handling of the solid compound and its solutions must occur within a certified chemical fume hood to prevent inhalation.[13]

  • Personal Protective Equipment (PPE) : Mandatory PPE includes a lab coat, chemical splash goggles, and double-gloving with nitrile gloves.[13][14]

  • Waste Disposal : All contaminated materials (pipette tips, gloves, vials) and solutions must be collected in a clearly labeled, sealed hazardous waste container designated for carcinogenic compounds.[13] Disposal must follow institutional, local, and federal regulations.

  • Spill Management : In case of a spill, the area should be evacuated. Decontamination should only be performed by trained personnel using appropriate respiratory protection.[13] Absorb the spill with an inert material, collect it in the designated waste container, and decontaminate the area.[13]

Section 2: Rational Solvent Selection

The choice of solvent is not arbitrary; it is dictated by the experimental goal. The primary considerations are the required concentration, the stability of the analyte in the solvent, and the compatibility of the solvent with downstream analytical instrumentation.

Polarity and "Like Dissolves Like"

The molecule's moderate polarity is the key to its solubility.

  • Polar Aprotic Solvents : (e.g., Acetonitrile, DMSO, DMF, Acetone). These are excellent candidates. Their polarity effectively solvates the N-nitroso group, while their organic character interacts favorably with the aromatic ring.

  • Polar Protic Solvents : (e.g., Methanol, Ethanol). These are also highly effective. The hydroxyl group can interact with the polar functionalities of the molecule. Methanol is commonly used to prepare stock solutions of nitrosamines for analysis.[15]

  • Non-Polar Solvents : (e.g., Toluene, Hexane). These are generally poor choices for achieving high concentrations but may be used in specific applications like liquid-liquid extraction.[16]

  • Chlorinated Solvents : (e.g., Dichloromethane). These have intermediate polarity and can be effective for dissolution and extraction.

Downstream Application Compatibility

The intended use of the solution is the most critical factor in solvent selection.

  • High-Concentration Stock Solutions : For long-term storage, a solvent that provides high solubility and stability is needed. Dimethyl sulfoxide (DMSO) is often the solvent of choice.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : The most common analytical technique for nitrosamine impurities.[1][2] Solvents must be miscible with the mobile phase. Acetonitrile and methanol are ideal due to their volatility, low viscosity, and compatibility with reverse-phase chromatography.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Requires more volatile solvents. While effective for some nitrosamines, thermal lability can be a concern for larger molecules.[1]

  • Nuclear Magnetic Resonance (NMR) : Requires deuterated solvents. Deuterated chloroform (CDCl₃) or DMSO-d₆ are suitable choices depending on the desired solubility and the need to observe exchangeable protons.

Table 2: Solvent Selection Guide for Aniline, m-fluoro-N-methyl-N-nitroso-

SolventClassPolarity IndexRationale & Use CaseAdvantagesDisadvantages
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2High-concentration stock solutions for assays.Excellent solubilizing power; low volatility.High boiling point; can interfere with some analytical techniques (e.g., LC-MS ESI).
Acetonitrile (ACN) Polar Aprotic5.8Primary choice for LC-MS, HPLC, and working standards.Volatile; UV transparent; excellent compatibility with reverse-phase LC.Lower solubilizing power than DMSO; higher cost.
Methanol (MeOH) Polar Protic5.1Excellent choice for LC-MS, HPLC, and working standards.[15]Volatile; good solubilizing power; miscible with water.Can be reactive with some compounds; slightly higher viscosity than ACN.
Ethanol (EtOH) Polar Protic4.3General laboratory use; preparation of standards.Less toxic than methanol; good solubilizing power.Higher boiling point than methanol.
Dichloromethane (DCM) Chlorinated3.1Extraction and purification processes.Excellent for dissolving many organic compounds; volatile.Environmental and health concerns; can be incompatible with some LC systems.
Toluene Non-Polar2.4Limited use; potentially for specific extraction protocols.Can be useful for separating from highly polar impurities.Poor solvent for this compound; environmental and health concerns.

Section 3: Experimental Protocols

These protocols provide step-by-step guidance for common laboratory applications. Always perform these procedures within a chemical fume hood while wearing appropriate PPE.

Protocol 3.1: Preparation of a 10 mg/mL Stock Solution in DMSO
  • Tare : Place a clean, amber glass vial with a PTFE-lined cap on an analytical balance and tare the weight.

  • Weighing : Carefully add approximately 10 mg of Aniline, m-fluoro-N-methyl-N-nitroso- to the vial. Record the exact weight.

  • Solvent Addition : Based on the exact weight, calculate the required volume of anhydrous DMSO to achieve a 10 mg/mL concentration. (e.g., for 10.5 mg, add 1.05 mL of DMSO).

  • Dissolution : Using a calibrated pipette, add the calculated volume of DMSO to the vial.

  • Mixing : Cap the vial securely and vortex for 30-60 seconds. If necessary, use a sonicator bath for 2-5 minutes to ensure complete dissolution.

  • Verification : Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage : Label the vial clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings (e.g., "Toxic," "Carcinogen"). Store at -20°C or -80°C, protected from light.

Protocol 3.2: Preparation of a 1 µg/mL Working Standard in Acetonitrile for LC-MS
  • Intermediate Dilution : First, prepare an intermediate stock (e.g., 100 µg/mL) from your high-concentration DMSO stock. Pipette 10 µL of the 10 mg/mL DMSO stock into a clean vial and add 990 µL of acetonitrile. Vortex to mix. This minimizes the amount of DMSO in the final solution.

  • Final Dilution : Pipette 10 µL of the 100 µg/mL intermediate stock into a clean autosampler vial.

  • Diluent Addition : Add 990 µL of acetonitrile (or your mobile phase A/B mixture) to the vial to reach a final volume of 1 mL and a concentration of 1 µg/mL.

  • Mixing : Cap the vial and vortex thoroughly for 30 seconds.

  • Analysis : The working standard is now ready for injection into the LC-MS system. Prepare fresh daily to ensure accuracy.

Section 4: Visualizing the Selection Process

A logical workflow can simplify the process of choosing the correct solvent. The following diagram illustrates a decision tree for this purpose.

SolventSelectionWorkflow start Goal: Dissolve Aniline, m-fluoro-N-methyl-N-nitroso- application What is the Intended Application? start->application stock High-Concentration Stock (e.g., for Bioassays) application->stock Storage analytical Analytical Standard application->analytical Quantification extraction Extraction / Purification application->extraction Isolation dmso Use DMSO stock->dmso technique Which Analytical Technique? analytical->technique dcm Use Dichloromethane (DCM) extraction->dcm lcms LC-MS / HPLC technique->lcms gcms GC-MS technique->gcms nmr NMR technique->nmr acn_meoh Use Acetonitrile or Methanol lcms->acn_meoh gcms->acn_meoh Check thermal stability deuterated Use DMSO-d6 or CDCl3 nmr->deuterated

Caption: Solvent Selection Decision Workflow.

Conclusion

The successful dissolution of Aniline, m-fluoro-N-methyl-N-nitroso- hinges on a methodical approach that prioritizes safety and aligns solvent choice with the intended scientific application. For general-purpose analytical work, particularly LC-MS, acetonitrile and methanol are superior choices due to their favorable physicochemical properties and compatibility with instrumentation. For creating high-concentration stock solutions, DMSO remains the most effective option. Regardless of the solvent chosen, the carcinogenic potential of this compound class necessitates unwavering adherence to stringent safety protocols to ensure the well-being of all laboratory personnel.

References

  • AquigenBio. (2024, May 27). UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY.
  • Chemos GmbH&Co.KG. Safety Data Sheet: N-Nitroso-pyrrolidine.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025, May 6).
  • Delaware Health and Social Services. N-NITROSO COMPOUNDS.
  • Benchchem. Navigating the Safe Disposal of N-Nitroso-Naphazoline: A Procedural Guide.
  • N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC.
  • Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15).
  • Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. ResearchGate.
  • Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry.
  • Breck, D. W. (1990). U.S. Patent No. US4918232A. Google Patents.
  • Lunn, G., & Sansone, E. B. (1988). Decontamination and Disposal of Nitrosoureas and Related N-nitroso Compounds.
  • Farajpour Mojdehi, M. (2022, December 5). Are nitroso compounds soluble in water? ResearchGate.
  • PubChem. 4-Fluoro-N-methyl-N-nitrosobenzenamine.
  • Elango, S. (2000). U.S. Patent No. US5922915A. Google Patents.
  • Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. PMC.
  • Elango, S. (1999). Patent No. WO1999058489A1. Google Patents.
  • Patent No. CA1339785C. Google Patents.
  • Benchchem. A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways.
  • Diao, T., & Weng, Y. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society.
  • (2000, December 4). "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • PubChem. ANILINE, p-CHLORO-N-METHYL-N-NITROSO-.
  • CymitQuimica. CAS 614-00-6: N-nitroso-N-methylaniline.
  • Manasa Life Sciences. N-Methyl-N-nitrosoaniline.
  • European Medicines Agency. (2020, June 25). Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report.
  • (2025, April 23). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.
  • ChemicalBook. (2026, January 13). N-NITROSO-N-METHYLANILINE Chemical Properties,Uses,Production.
  • OEHHA. (2011, July 1). N-Nitroso-N-methylaniline.
  • LGC Standards. N-Nitroso-N-methylaniline.

Sources

Method

Measuring the Seeds of Cancer: A Protocol for Assessing the Esophageal Carcinogenicity of Nitrosamines

Introduction: The Insidious Threat of Nitrosamines Nitrosamines are a class of potent carcinogens that humans are frequently exposed to through various sources, including processed foods, tobacco smoke, and certain indus...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Insidious Threat of Nitrosamines

Nitrosamines are a class of potent carcinogens that humans are frequently exposed to through various sources, including processed foods, tobacco smoke, and certain industrial environments.[1][2] Epidemiological studies have consistently linked exposure to specific nitrosamines with an increased risk of esophageal cancer.[3][4][5] For researchers in drug development and toxicology, understanding the carcinogenic potential of novel compounds or identifying environmental carcinogens is paramount. This application note provides a comprehensive, field-proven protocol for assessing the esophageal carcinogenicity of nitrosamines, integrating both in vivo and in vitro methodologies. Our approach is grounded in established international guidelines and emphasizes the causality behind experimental choices to ensure robust and reproducible results.

The Causality of Carcinogenesis: Why Nitrosamines Target the Esophagus

The organ-specific carcinogenicity of many nitrosamines is not a random event; it is a direct consequence of their metabolic activation.[6] In their native state, most nitrosamines are procarcinogens, requiring enzymatic conversion into reactive electrophilic intermediates to exert their carcinogenic effects. This bioactivation is primarily catalyzed by cytochrome P450 (CYP) enzymes, which are present in various tissues, including the esophagus.[5][6]

The metabolic process, typically α-hydroxylation, generates unstable intermediates that spontaneously decompose to form highly reactive diazonium ions.[6][7] These ions can then readily alkylate DNA, forming DNA adducts.[6] If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes that control cell growth and differentiation, such as the tumor suppressor gene p53. The accumulation of these mutations can initiate the multi-step process of carcinogenesis, leading to the development of esophageal tumors.

Below is a diagram illustrating the generalized metabolic activation pathway of a nitrosamine and its subsequent interaction with DNA.

Nitrosamine Metabolic Activation Nitrosamine Nitrosamine (Procarcinogen) AlphaHydroxy α-Hydroxy Nitrosamine (Unstable Intermediate) Nitrosamine->AlphaHydroxy α-Hydroxylation CYP450 Cytochrome P450 (e.g., CYP2E1) CYP450->AlphaHydroxy Diazonium Alkyldiazonium Ion (Reactive Electrophile) AlphaHydroxy->Diazonium Spontaneous Decomposition Adduct DNA Adducts Diazonium->Adduct Alkylation DNA DNA Mutation Mutations (e.g., in p53) Adduct->Mutation Faulty DNA Repair/Replication Cancer Esophageal Cancer Mutation->Cancer In_Vivo_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase animal_selection Animal Selection (e.g., F344 Rats, C57BL/6 Mice) acclimatization Acclimatization (1-2 weeks) animal_selection->acclimatization group_assignment Randomization and Group Assignment (Control and Treatment Groups) acclimatization->group_assignment administration Nitrosamine Administration (e.g., in drinking water) group_assignment->administration monitoring Clinical Observation & Weight Monitoring (Daily/Weekly) administration->monitoring necropsy Necropsy and Tissue Collection (Esophagus, Liver, etc.) monitoring->necropsy End of Study histopathology Histopathological Examination necropsy->histopathology molecular_analysis Molecular & Cellular Analysis necropsy->molecular_analysis

Sources

Application

Application Notes and Protocols for m-Fluoro-N-methyl-N-nitroso-aniline as a Putative Methylating Agent

Forward These application notes provide a comprehensive theoretical framework and practical guidance for the prospective use of m-fluoro-N-methyl-N-nitroso-aniline as a precursor for a methylating agent, likely through t...

Author: BenchChem Technical Support Team. Date: February 2026

Forward

These application notes provide a comprehensive theoretical framework and practical guidance for the prospective use of m-fluoro-N-methyl-N-nitroso-aniline as a precursor for a methylating agent, likely through the in situ generation of diazomethane. The information herein is synthesized from established principles of organic chemistry, with a strong emphasis on safety and procedural robustness, drawing parallels from well-known N-nitroso compounds like Diazald™. Researchers, scientists, and drug development professionals should note that while the fundamental chemistry is sound, this specific reagent is not as widely documented as other N-nitroso compounds. Therefore, all protocols should be treated as experimental and require careful optimization and risk assessment.

Introduction: The Role of N-Nitroso Compounds in Methylation

N-nitroso compounds are a class of organic molecules characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[1] In the realm of organic synthesis, N-methyl-N-nitroso compounds have historically served as crucial precursors for the generation of diazomethane (CH₂N₂), a potent and versatile methylating agent.[2][3][4] Diazomethane is highly valued for its ability to methylate a wide range of substrates, including carboxylic acids, phenols, and other acidic protons, under mild conditions.[3][4]

The classical method for generating diazomethane involves the base-catalyzed decomposition of an N-methyl-N-nitroso derivative.[2] One of the most common precursors for this purpose is N-methyl-N-nitroso-p-toluenesulfonamide, widely known as Diazald™.[2][4] This document explores the potential of a related, yet less-characterized compound, m-fluoro-N-methyl-N-nitroso-aniline, as a precursor for methylation reactions.

The introduction of a fluorine atom on the aromatic ring may influence the reactivity and physical properties of the precursor, potentially offering advantages in specific applications. However, it is paramount to recognize that N-nitroso compounds are a class of chemicals with significant health risks, including potential carcinogenicity, and must be handled with extreme caution.[5][6][7]

Proposed Synthesis of m-Fluoro-N-methyl-N-nitroso-aniline

Step 1: N-methylation of m-fluoroaniline

The synthesis would begin with the methylation of m-fluoroaniline. Various methods exist for the N-methylation of anilines. A green and efficient method involves the use of dimethyl carbonate as a methylating agent.

Step 2: N-nitrosation of N-methyl-m-fluoroaniline

The second step is the nitrosation of the resulting N-methyl-m-fluoroaniline. This is typically achieved by treating the secondary amine with a nitrosating agent, such as sodium nitrite, in an acidic medium. A general procedure for the synthesis of a related compound, N-methyl-p-nitrosoaniline, involves the dropwise addition of the N-methylaniline to a solution of hydrochloric acid in methanol, followed by the addition of sodium nitrite.[8]

A schematic of the proposed two-step synthesis is presented below:

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: N-Nitrosation m-fluoroaniline m-fluoroaniline N-methyl-m-fluoroaniline N-methyl-m-fluoroaniline m-fluoroaniline->N-methyl-m-fluoroaniline Dimethyl Carbonate, Alkaline Catalyst N-methyl-m-fluoroaniline_2 N-methyl-m-fluoroaniline m-fluoro-N-methyl-N-nitroso-aniline m-fluoro-N-methyl-N-nitroso-aniline N-methyl-m-fluoroaniline_2->m-fluoro-N-methyl-N-nitroso-aniline NaNO₂, HCl

Caption: Proposed two-step synthesis of m-fluoro-N-methyl-N-nitroso-aniline.

Mechanism of Action: Generation of the Methylating Agent

The utility of m-fluoro-N-methyl-N-nitroso-aniline as a methylating agent is predicated on its ability to generate a reactive methylating species. In line with the chemistry of other N-methyl-N-nitroso compounds, this is expected to be diazomethane, generated through base-catalyzed decomposition.[2][9]

The proposed mechanism involves the attack of a base (e.g., hydroxide) on the nitroso group, leading to a cascade of electronic rearrangements that ultimately liberate diazomethane and the corresponding fluorinated phenoxide salt.

G start m-fluoro-N-methyl-N-nitroso-aniline intermediate1 Intermediate Anion start->intermediate1 Base (e.g., OH⁻) diazomethane Diazomethane (CH₂N₂) intermediate1->diazomethane Rearrangement phenoxide m-fluorophenoxide intermediate1->phenoxide Elimination

Caption: Proposed mechanism for diazomethane generation.

The generated diazomethane can then react with acidic protons, such as those of carboxylic acids, to yield the corresponding methyl ester and dinitrogen gas. The reaction is thought to proceed via proton transfer from the carboxylic acid to diazomethane to form a methyldiazonium cation, which then reacts with the carboxylate ion.[3]

It is important to note that while many N-nitroso compounds act as precursors to diazomethane, some can also act as methylating agents through other pathways, such as the formation of a methyl diazonium ion.[10] In some cases, N-nitroso compounds require metabolic activation to become alkylating agents.[11][12]

Safety and Handling of N-Nitroso Compounds

WARNING: N-nitroso compounds are a class of chemicals that are considered probable human carcinogens and should be handled with extreme care.[5][6]

All work with m-fluoro-N-methyl-N-nitroso-aniline and the in situ generation of diazomethane must be conducted in a certified chemical fume hood.[13]

Personal Protective Equipment (PPE):

  • Gloves: Double nitrile gloves are mandatory. Ensure there is no exposed skin between the glove and the lab coat sleeve.

  • Eye Protection: Chemical safety goggles are required. A face shield is recommended.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: In case of inadequate ventilation, a respirator may be necessary.

Handling and Storage:

  • Store m-fluoro-N-methyl-N-nitroso-aniline in a cool, dark, and well-ventilated area, away from heat and light.

  • Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with soap and water for at least 15 minutes.[6]

  • Do not eat, drink, or smoke in the work area.[14]

Waste Disposal:

  • All waste containing N-nitroso compounds or diazomethane must be treated as hazardous waste and disposed of according to institutional and local regulations.

Experimental Protocol: In Situ Methylation of a Carboxylic Acid

This protocol describes the in situ generation of diazomethane from m-fluoro-N-methyl-N-nitroso-aniline and its subsequent use in the esterification of a generic carboxylic acid (R-COOH).

Materials:

  • m-fluoro-N-methyl-N-nitroso-aniline

  • Carboxylic acid (R-COOH)

  • Diethyl ether (or other suitable solvent)

  • Potassium hydroxide (KOH)

  • Water

  • Two-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Workflow:

G setup Assemble Reaction Apparatus dissolve_acid Dissolve Carboxylic Acid in Ether setup->dissolve_acid cool Cool Reaction Flask in Ice Bath dissolve_acid->cool prepare_base Prepare Aqueous KOH Solution add_base Slowly Add KOH Solution prepare_base->add_base prepare_nitroso Prepare m-fluoro-N-methyl-N-nitroso-aniline in Ether add_nitroso Add Nitroso Compound Solution to Dropping Funnel prepare_nitroso->add_nitroso add_nitroso->add_base cool->add_base generate_diazomethane Generate Diazomethane (Yellow Gas) add_base->generate_diazomethane react Diazomethane Reacts with Carboxylic Acid generate_diazomethane->react quench Quench Excess Diazomethane react->quench workup Aqueous Workup and Extraction quench->workup purify Purify Methyl Ester workup->purify

Caption: Experimental workflow for in situ methylation.

Procedure:

  • Reaction Setup: In a certified chemical fume hood, assemble a two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Substrate Preparation: Dissolve the carboxylic acid (1 equivalent) in diethyl ether in the round-bottom flask.

  • Base Preparation: In a separate beaker, prepare a solution of potassium hydroxide (3 equivalents) in water.

  • Precursor Preparation: In another beaker, dissolve m-fluoro-N-methyl-N-nitroso-aniline (1.5 equivalents) in diethyl ether.

  • Charging the Dropping Funnel: Carefully transfer the solution of m-fluoro-N-methyl-N-nitroso-aniline to the dropping funnel.

  • Cooling: Cool the round-bottom flask containing the carboxylic acid solution in an ice bath to 0 °C.

  • Diazomethane Generation and Reaction: While stirring vigorously, slowly add the aqueous KOH solution to the reaction flask. A yellow color, indicative of diazomethane formation, should appear. The diazomethane will react in situ with the carboxylic acid.

  • Reaction Monitoring: Monitor the reaction progress by TLC or another suitable analytical technique. The reaction is typically rapid.

  • Quenching: Once the reaction is complete, carefully quench any excess diazomethane by the slow addition of acetic acid until the yellow color disappears.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash with water and then with a saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting methyl ester by flash column chromatography or distillation.

Quantitative Data Summary (Hypothetical):

ParameterValue
Substrate Benzoic Acid
Precursor m-fluoro-N-methyl-N-nitroso-aniline
Equivalents of Precursor 1.5
Base 5M aq. KOH
Solvent Diethyl Ether
Reaction Temperature 0 °C
Reaction Time 30 min
Hypothetical Yield >95% (based on similar reactions)

Conclusion

m-Fluoro-N-methyl-N-nitroso-aniline presents a theoretically viable precursor for the in situ generation of diazomethane for methylation reactions. Its application would closely follow the established procedures for other N-methyl-N-nitroso compounds. The presence of the fluorine atom may impart unique solubility or reactivity characteristics that could be advantageous in certain contexts. However, the extreme toxicity and potential carcinogenicity of N-nitroso compounds and diazomethane necessitate the strictest adherence to safety protocols. Researchers are strongly advised to conduct a thorough risk assessment before undertaking any work with this class of compounds.

References

  • SciELO. (n.d.). Traditional and New methods for the Preparation of Diazocarbonyl Compounds.
  • AquigenBio. (2024, May 27). UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY.
  • PubMed. (n.d.). Methylation of DNA by three N-nitroso compounds: evidence for sequence specific methylation by a common intermediate.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine.
  • ACS Publications. (2019, August 12). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid.
  • PubMed. (n.d.). Mechanism of DNA methylation by N-nitroso(2-oxopropyl)propylamine.
  • Wikipedia. (n.d.). Diazomethane.
  • CP Lab Safety. (n.d.). 140 Years of Diazomethane Reactions.
  • ACS Publications. (2019, August 12). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid | ACS Omega.
  • Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS.
  • PMC. (n.d.). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations.
  • New Jersey Department of Health. (n.d.). N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet.
  • MDPI. (2023, February 28). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways.
  • Google Patents. (n.d.). US5854405A - Continuous process for diazomethane from an n-methyl-n-nitrosoamine and from methylurea through n-methyl-n-nitrosourea.
  • SOP # 003: Standard Operating Procedure for N-Nitroso-N-methylurea. (n.d.).
  • N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. (2025, April 23).
  • CABI Digital Library. (2020, October 1). Carcinogenic effects of N-nitroso compounds in the environment.
  • Agnitio Pharma. (n.d.). N-Nitroso-N-methyl-N-4-Fluoroaniline 937-25-7 C7H7FN2O.
  • PrepChem.com. (n.d.). Synthesis of N-methyl-p-nitrosoaniline.
  • Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • PubChem. (n.d.). 4-Fluoro-N-methyl-N-nitrosobenzenamine.
  • Google Patents. (n.d.). CN112851518A - Synthesis method of N-methyl o-fluoroaniline.
  • ChemicalBook. (2023, July 12). N-nitroso-N-methyl-4-fluoroaniline | 937-25-7.
  • precisionFDA. (n.d.). N-METHYL-N-NITROSOANILINE.
  • (n.d.). N-Nitroso-N-methylaniline (CAS 614-00-6).

Sources

Method

Application Note: Storage and Preservation Strategies for N-Nitroso Compounds and NDSRIs

Executive Summary The accurate quantification of N-nitroso compounds (NOCs) and Nitrosamine Drug Substance Related Impurities (NDSRIs) is frequently compromised not by instrumental sensitivity, but by sample handling err...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of N-nitroso compounds (NOCs) and Nitrosamine Drug Substance Related Impurities (NDSRIs) is frequently compromised not by instrumental sensitivity, but by sample handling errors. Researchers face a paradoxical challenge: NOCs are simultaneously chemically stable enough to persist in the environment yet photolytically fragile enough to degrade during benchtop preparation. Furthermore, the "storage" of drug products can inadvertently act as a reaction vessel, generating NDSRIs in situ if nitrite scavengers are not employed.

This Application Note provides a validated framework for the lifecycle management of nitrosamine samples, distinguishing between preventing degradation (photolysis/volatility) and preventing formation (artifactual nitrosation).

Physicochemical Stability Profile

To preserve these analytes, one must understand the mechanisms of their destruction and creation.

The Photolytic Vulnerability

The N-nitroso group (


) possesses a strong UV absorption band (typically 230–250 nm and a weaker band at 330–350 nm). Exposure to UV/VIS light triggers homolytic cleavage  of the N-N bond, generating nitric oxide (

) and an amino radical.
  • Implication: Amber glassware is mandatory. Standard laboratory fluorescent lighting can degrade dilute nitrosamine solutions by >50% within 3 hours.

The Thermal & pH Paradox[1]
  • Small Molecule Nitrosamines (e.g., NDMA, NDEA): Highly volatile. Significant losses occur if samples are concentrated to dryness without varying pressure control.

  • NDSRIs: Generally non-volatile but thermally liable to denitrosation at high temperatures (>60°C) or under strongly acidic conditions (

    
    ) where protonation facilitates N-N cleavage.
    
The "In-Situ" Formation Risk

Unlike most impurities, nitrosamines can grow in the sample vial. If a sample matrix contains secondary amines and trace nitrites (common in excipients or water), storage at room temperature allows nitrosation to proceed, yielding false positives.

Visualization: Degradation vs. Formation Logic

The following diagram illustrates the competing pathways that must be controlled during storage.

Nitrosamine_Stability cluster_control Control Strategy Precursors Precursors (Amines + Nitrites) Nitrosamine N-Nitroso Compound (Target Analyte) Precursors->Nitrosamine acidic pH storage time Artifacts False Positives (In-Situ Formation) Precursors->Artifacts No Quenching (Sample Prep) Nitrosamine->Nitrosamine -20°C / Amber Glass Sulfamic Acid Degradants Degradation Products (NO + Amines) Nitrosamine->Degradants UV Light (λ=340nm) Homolytic Cleavage

Caption: Figure 1. Competing pathways in nitrosamine handling. Red arrows indicate failure modes (formation or loss); Green loop indicates successful preservation.

Protocol 1: Management of Reference Standards

Objective: Maintain potency of neat standards and stock solutions.

Neat Standards
  • Storage: Store at -20°C (or -80°C for long-term >1 year) in a desiccator.

  • Container: Amber borosilicate glass vials with Teflon-lined screw caps.

  • Thawing: Allow vial to reach room temperature before opening to prevent condensation, which introduces water (hydrolysis risk) and nitrites (contamination risk).

Stock Solutions
  • Solvent Selection:

    • Recommended:Methanol (MeOH) . It provides excellent solubility and stability for most NDSRIs and small nitrosamines.

    • Caution:Acetonitrile (ACN) can sometimes contain trace amine impurities; verify grade. Dichloromethane (DCM) should be avoided for extraction if possible, as it can induce artifactual formation of NDMA from precursors.

  • Concentration: Prepare high-concentration stocks (e.g., 1 mg/mL). Dilute working standards are significantly less stable.

  • Lifetime:

    • Stock (-20°C): 6–12 months.

    • Working Std (4°C): 1 week maximum.

Protocol 2: Sample Handling & Preservation (The "Quenching" Workflow)

Objective: Prevent in-situ formation of NDSRIs during sample preparation and storage. This is critical for drug products containing secondary amines.

The Quenching Principle

When extracting a solid dosage form, you release amines (API) and nitrites (excipients) into the solution. To stop them from reacting, you must add a scavenger before or during the extraction step.

Step-by-Step Workflow
  • Preparation of Quenching Solvent:

    • Dissolve Sulfamic Acid in the extraction solvent (typically Water/MeOH mix) to a concentration of 50 mM.

    • Mechanism:[1][2][3][4][5][6][7] Sulfamic acid reacts rapidly with nitrite to form nitrogen gas (

      
      ), effectively removing the nitrosating agent.
      
    • Alternative: Ascorbic acid (Vitamin C) can be used but may degrade over time; sulfamic acid is more robust for storage.

  • Sample Extraction:

    • Weigh powder/crush tablets directly into an Amber centrifuge tube.

    • Add the Quenching Solvent immediately. Do not add water first.

    • Vortex/Shake. The low pH and sulfamic acid prevent NDSRI formation.

  • Filtration & Storage:

    • Filter through PVDF or PTFE (avoid Nylon, which can adsorb nitrosamines).

    • Autosampler Storage: Keep autosampler temperature at 4°C .

    • Holding Time: Analyze within 24 hours. If storage is needed, freeze the filtrate at -20°C.

Visualization: Sample Preservation Workflow

Sample_Workflow Start Solid Dosage Form (Contains Amine + Nitrite) Solvent Add Extraction Solvent + 50mM Sulfamic Acid Start->Solvent Immediate Addition Extract Extraction (Vortex/Sonication) Solvent->Extract Nitrite Quenched Filter Filtration (PVDF/PTFE) Extract->Filter Storage Storage (-20°C, Dark) Filter->Storage Hold >24h Analysis LC-MS/MS Analysis Filter->Analysis Immediate Storage->Analysis

Caption: Figure 2. Validated workflow for preventing artifactual NDSRI formation during sample preparation.

Summary of Storage Conditions

The following table summarizes validated conditions for different matrices.

Matrix TypePrimary RiskStorage ConditionContainerMax Stability
Neat Standard Photolysis, Hydrolysis-20°C, DesiccatedAmber Glass1–2 Years
Stock Solution (MeOH) Concentration change-20°CAmber Glass6–12 Months
Drug Product (Solid) In-situ FormationAmbient (control humidity)Blister/BottleShelf Life
Extracted Sample In-situ Formation-20°C (Frozen)Amber HPLC Vial7 Days
Bio-fluids (Urine) Bacterial Nitrosation-70°CPolypropylene>1 Year

Troubleshooting & Self-Validation

To ensure your storage method is working, perform this Spike-Recovery Experiment :

  • Control: Spike the analyte into the solvent only.

  • Test: Spike the analyte into the sample matrix (with quenching agent).

  • Challenge: Store both at room temperature under light for 4 hours (simulating bad handling).

  • Result:

    • If Control drops <90%: Photolysis issue (Check amber glass).

    • If Test > Control: Artifactual Formation (Quenching failed; increase Sulfamic Acid).

    • If Test < Control: Matrix Degradation (Check pH or adsorption to filter).

References

  • U.S. Food and Drug Administration (FDA). (2024).[8][9] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][9]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Questions and answers. [Link]

  • Nanda, K. K., et al. (2021).[7][10] "Inhibition of N-Nitrosamine Formation in Drug Products: A Model Study." Journal of Pharmaceutical Sciences, 110(12), 3773-3775.[7] [Link]

  • Minakata, D. (2018). "Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis." Molecules, 23(6). [Link]

  • Moser, J., et al. (2023). "N-Nitrosamine Formation in Pharmaceutical Solid Drug Products: Experimental Observations." Journal of Pharmaceutical Sciences. [Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Nitrosation of m-Fluoro-N-methylaniline

Welcome to the technical support center for the nitrosation of m-fluoro-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitrosation of m-fluoro-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and ensure the integrity of your results. The information herein is grounded in established chemical principles and validated experimental practices.

I. Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific issues that may arise during the nitrosation of m-fluoro-N-methylaniline, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am observing a significantly lower than expected yield of N-nitroso-m-fluoro-N-methylaniline. What are the potential causes and how can I rectify this?

A: Low or non-existent yield is a common issue that can often be traced back to several key factors related to the nitrosating agent, reaction conditions, or the stability of the product.

Causality and Solutions:

  • Inefficient Generation of the Nitrosating Agent: The active nitrosating species, typically nitrous acid (HNO₂), is generated in situ from a nitrite salt (e.g., sodium nitrite) and a strong acid.[1] The efficiency of this generation is paramount.

    • Acid Strength and Concentration: Insufficiently acidic conditions will lead to incomplete formation of nitrous acid. The rate of nitrosation of N-methylaniline is known to be dependent on the acidity of the medium.[1]

      • Recommendation: Ensure the use of a strong acid, such as hydrochloric acid or sulfuric acid, and that the stoichiometry is correct to fully protonate the nitrite. For N-methylaniline, a mixture of concentrated hydrochloric acid in an ice bath is a classic and effective method.[2]

    • Temperature Control: The generation of nitrous acid is an exothermic process. If the temperature rises significantly above 0-5°C, nitrous acid can decompose, reducing the concentration of the active nitrosating agent.

      • Recommendation: Maintain strict temperature control throughout the addition of the nitrite solution, using an ice-salt bath if necessary.

  • Sub-optimal pH of the Reaction Mixture: The nitrosation of secondary arylamines is highly pH-dependent. While acidic conditions are necessary to generate the nitrosating agent, excessively low pH can protonate the secondary amine, rendering it less nucleophilic and thus less reactive towards the electrophilic nitrosating species.[1]

    • Recommendation: Monitor the pH of the reaction mixture. While a low pH is required, it is a delicate balance. The nitrosation of N-methylaniline has been shown to proceed effectively at acidities below 1M.[1]

  • Side Reactions: The presence of excess nitrous acid or elevated temperatures can lead to unwanted side reactions, such as diazotization if any primary amine impurities are present, or ring nitration under more forcing conditions.[3]

    • Recommendation: Use a slight stoichiometric excess of the amine relative to the nitrosating agent to ensure the complete consumption of nitrous acid. Additionally, quenching the reaction with a scavenger for excess nitrous acid, such as sulfamic acid or urea, can prevent side reactions during workup.[4]

Issue 2: Formation of Impurities and Purification Challenges

Q: My crude product shows multiple spots on TLC/peaks in LC-MS analysis. What are the likely impurities and how can I effectively purify my N-nitroso compound?

A: The formation of impurities is a common challenge in nitrosation reactions. Understanding the potential byproducts is the first step towards developing an effective purification strategy.

Causality and Solutions:

  • Unreacted Starting Material: Incomplete conversion is a straightforward source of contamination.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure the complete consumption of the starting m-fluoro-N-methylaniline.

  • C-Nitroso and Ring-Nitrated Compounds: Under certain conditions, electrophilic attack can occur on the aromatic ring, leading to the formation of C-nitroso or ring-nitrated species.[3] Photolysis of the N-nitroso product can also lead to ring-nitrated byproducts.[3][5]

    • Recommendation: Maintain low reaction temperatures and protect the reaction from light to minimize these side reactions.

  • Oxidation Products: N-methylaniline and its derivatives can be susceptible to oxidation, especially if exposed to air for prolonged periods, leading to colored impurities.[6]

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Effective Purification Techniques:

Robust purification is critical for isolating the desired N-nitroso compound.[7]

  • Column Chromatography: This is a highly effective method for separating the N-nitroso product from unreacted starting material and polar impurities.[7][8][9]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A non-polar/polar solvent system, such as a hexane/ethyl acetate gradient, is typically effective.[8][9]

  • Recrystallization: If the product is a solid, recrystallization can be an excellent method for achieving high purity.

    • Solvent Selection: The choice of solvent is critical and will depend on the solubility profile of the N-nitroso-m-fluoro-N-methylaniline.

  • Distillation: For liquid N-nitroso compounds, vacuum distillation can be an effective purification method, provided the compound is thermally stable at the distillation temperature.[2] N-nitrosomethylaniline, for example, can be purified by vacuum distillation.[2]

Issue 3: Product Instability and Decomposition

Q: My purified N-nitroso compound appears to be decomposing over time, indicated by a color change and the appearance of impurities. How can I improve its stability?

A: N-nitroso compounds can be sensitive to light, heat, and acidic conditions, leading to degradation over time.

Causality and Solutions:

  • Photolytic Decomposition: Many N-nitroso compounds are susceptible to photolysis, which can lead to the cleavage of the N-N bond and subsequent side reactions, including ring nitration.[3][5]

    • Recommendation: Store the purified product in an amber vial or a container protected from light.

  • Thermal Decomposition: Elevated temperatures can promote the decomposition of N-nitroso compounds.[10][11]

    • Recommendation: Store the product at low temperatures, such as in a refrigerator or freezer, to enhance its long-term stability.

  • Acid-Catalyzed Denitrosation: Residual acid from the reaction or workup can catalyze the reverse reaction, leading to the formation of the parent amine.[5]

    • Recommendation: Ensure the product is thoroughly washed to remove any residual acid. A wash with a dilute sodium bicarbonate solution during the workup can be effective. Store the final product under neutral conditions.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the nitrosation of m-fluoro-N-methylaniline.

Q1: What is the fundamental mechanism of the nitrosation of a secondary arylamine like m-fluoro-N-methylaniline?

A1: The nitrosation of a secondary amine involves the electrophilic attack of a nitrosating agent on the lone pair of electrons of the nitrogen atom. In a typical procedure using sodium nitrite and a strong acid, the following steps occur:

  • Formation of Nitrous Acid: The acid protonates the nitrite anion to form nitrous acid (HNO₂).

  • Formation of the Nitrosating Agent: In the acidic medium, nitrous acid can be protonated and lose water to form the nitrosonium ion (NO⁺), or it can dimerize to form dinitrogen trioxide (N₂O₃). Both NO⁺ and N₂O₃ can act as electrophilic nitrosating agents.[1][12]

  • Nucleophilic Attack: The nitrogen atom of m-fluoro-N-methylaniline acts as a nucleophile and attacks the electrophilic nitrosating agent.

  • Deprotonation: A subsequent deprotonation step yields the final N-nitroso product.

Q2: What are the critical safety precautions I should take when working with N-nitroso compounds?

A2: N-nitroso compounds are a class of chemicals that are often potent carcinogens and should be handled with extreme care.[6][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[15][16]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any volatile compounds or aerosols.[15][16]

  • Handling: Avoid direct contact with the skin and eyes.[14] In case of accidental contact, wash the affected area immediately with soap and water.[14]

  • Waste Disposal: Dispose of all N-nitroso compound waste in a designated hazardous waste container according to your institution's and local regulations.[16]

Q3: How can I monitor the progress of my nitrosation reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.

  • Procedure: Spot the reaction mixture alongside a spot of the starting m-fluoro-N-methylaniline on a TLC plate.

  • Eluent: A solvent system such as hexane/ethyl acetate is a good starting point.

  • Visualization: The spots can be visualized under UV light. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[17]

Q4: Are there alternative nitrosating agents I can use besides sodium nitrite and acid?

A4: Yes, several other nitrosating agents have been developed, which may be advantageous in specific situations.

  • Alkyl Nitrites: Reagents like tert-butyl nitrite can be used for nitrosation, often under milder conditions.[18]

  • Dinitrogen Tetroxide (N₂O₄): This is a powerful nitrosating agent, though it is highly toxic and requires careful handling.[19]

  • Nitrosyl Halides: Compounds like nitrosyl chloride (NOCl) are also effective nitrosating agents.

The choice of nitrosating agent will depend on the specific substrate and the desired reaction conditions.

III. Experimental Protocols and Data

Optimized Protocol for the Nitrosation of m-Fluoro-N-methylaniline

This protocol is a general guideline and may require optimization for your specific experimental setup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve m-fluoro-N-methylaniline (1.0 eq) in a suitable solvent such as dilute hydrochloric acid. Cool the flask to 0°C in an ice bath.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in deionized water.

  • Nitrosation: Add the sodium nitrite solution dropwise to the stirred solution of the amine at 0°C over a period of 15-20 minutes. Maintain the temperature below 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional hour. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary: Expected Yields and Purity
ParameterExpected Outcome
Yield 85-95%
Purity (post-chromatography) >98% (by HPLC/NMR)
Appearance Typically a yellow to orange oil or low-melting solid

Note: The actual yield and purity may vary depending on the scale of the reaction, the purity of the starting materials, and the precise experimental conditions.

IV. Visualizations

Reaction Mechanism Workflow

Nitrosation_Mechanism cluster_reagents Reagent Preparation cluster_reaction Nitrosation Reaction NaNO2 Sodium Nitrite (NaNO2) HNO2 Nitrous Acid (HNO2) NaNO2->HNO2 + HCl HCl Hydrochloric Acid (HCl) N2O3 Dinitrogen Trioxide (N2O3) HNO2->N2O3 Dimerization Amine m-Fluoro-N-methylaniline Intermediate Protonated Intermediate Amine->Intermediate + N2O3 Product N-Nitroso-m-fluoro- N-methylaniline Intermediate->Product -H+

Caption: Nitrosation mechanism of m-fluoro-N-methylaniline.

Troubleshooting Logic Diagram

Troubleshooting_Yield Start Low Yield Observed Check_Temp Was Temperature < 5°C? Start->Check_Temp Check_Acid Is Acid Stoichiometry Correct? Check_Temp->Check_Acid Yes Solution_Temp Improve Cooling (Ice-Salt Bath) Check_Temp->Solution_Temp No Check_pH Is pH in Optimal Range? Check_Acid->Check_pH Yes Solution_Acid Verify Acid Concentration and Volume Check_Acid->Solution_Acid No Check_Purity Is Starting Material Pure? Check_pH->Check_Purity Yes Solution_pH Adjust pH Carefully Check_pH->Solution_pH No Solution_Purity Purify Starting Material Check_Purity->Solution_Purity No

Caption: Troubleshooting logic for low nitrosation yield.

V. References

  • Partial Purification from Hot Dogs of N-Nitroso Compound Precursors and Their Mutagenicity after Nitrosation | Journal of Agricultural and Food Chemistry - ACS Publications. (2006, June 29). ACS Publications. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids - ResearchGate. (n.d.). ResearchGate. [Link]

  • Analytical insights into nitrosamine drug substance related impurities (NDSRIs) - ANTISEL. (2024, May 22). ANTISEL. [Link]

  • Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15). Veeprho. [Link]

  • Safety Data Sheet: N-Nitroso-pyrrolidine - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG. [Link]

  • N-NITROSO COMPOUNDS - Delaware Health and Social Services. (n.d.). Delaware Health and Social Services. [Link]

  • N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats - Prime Scholars. (n.d.). Prime Scholars. [Link]

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid | ACS Omega - ACS Publications. (2019, August 12). ACS Publications. [Link]

  • US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents. (n.d.). Google Patents.

  • CA1339785C - Process for elimination of n-nitrosamines from n-nitrosamine-containing compositions - Google Patents. (n.d.). Google Patents.

  • [특허]Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - kisti. (n.d.). KISTI. [Link]

  • N‐Nitrosation of aliphatic secondary amines. [a] Reaction conditions:... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Catalytic Aerobic N-Nitrosation by Secondary Nitroalkanes in Water: A Tandem Diazotization of Aryl Amines and Azo Coupling | Organic Letters - ACS Publications. (2023, January 10). ACS Publications. [Link]

  • Flow Electrochemistry for the N‐Nitrosation of Secondary Amines - -ORCA - Cardiff University. (n.d.). Cardiff University. [Link]

  • Chemistry of nitroso-compounds. The reaction of N-nitrosodiphenylamine with N-methylaniline—a direct transnitrosation - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • (PDF) Synthesis of Mono- N -Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid - ResearchGate. (2019, August 13). ResearchGate. [Link]

  • Journal of Chemical Health Risks A New Chemo-Selective Method For N-Nitrosation of Secondary Amines. (2024, October 14). Journal of Chemical Health Risks. [Link]

  • Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites. (n.d.). National Center for Biotechnology Information. [Link]

  • Critical Literature Review of Nitrosation/Nitration Pathways Dr. William Mitch, Yale University 1 - CCS Norway. (n.d.). CCS Norway. [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - ACS Publications. (2021, January 21). ACS Publications. [Link]

  • Nitrosation, diazotisation, and deamination. Part XII. The kinetics of N-nitrosation of N-methylaniline - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • n-nitrosomethylaniline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines - Research Square. (2025, July 25). Research Square. [Link]

  • Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. (2025, October 16). Authorea. [Link]

  • N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. (2025, March 27). Covenant University. [Link]

Sources

Optimization

troubleshooting HPLC separation of fluorinated nitrosamine isomers

Current Status: Operational Subject: Troubleshooting HPLC Separation of Fluorinated Nitrosamine Isomers Assigned Specialist: Senior Application Scientist Introduction: The "Fluorine Effect" Challenge Analyzing fluorinate...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting HPLC Separation of Fluorinated Nitrosamine Isomers Assigned Specialist: Senior Application Scientist

Introduction: The "Fluorine Effect" Challenge

Analyzing fluorinated nitrosamines (e.g., N-nitroso-fluorophenylalanine derivatives or fluorinated analogs of NDMA) presents a unique dual challenge. First, you face the regulatory stringency of mutagenic impurity analysis (ng/mL sensitivity required). Second, you face the "Fluorine Effect"—where the high electronegativity of fluorine alters the dipole moment and lipophilicity of the molecule, often leading to co-elution of positional isomers (ortho-, meta-, para-) on standard C18 columns.

This guide moves beyond basic operation to address the mechanistic causes of separation failure and provides self-validating troubleshooting workflows.

Module 1: Selectivity & Resolution (The Core Problem)

Q: My fluorinated nitrosamine isomers are co-eluting on my C18 column. Increasing the gradient time isn't helping. Why?

A: You are likely relying solely on hydrophobicity, which is insufficient for these isomers.

The Mechanism: Standard C18 columns separate primarily based on hydrophobic interaction.[1] Fluorine atoms, while lipophilic, create strong localized dipoles and electron-withdrawing effects on the aromatic ring. Positional isomers (e.g., 2-fluoro vs. 4-fluoro) often have nearly identical Hydrophobic LogP values, making them indistinguishable to a C18 phase.

The Solution: Switch to a Pentafluorophenyl (PFP) Stationary Phase. PFP phases offer "orthogonal" selectivity through three distinct mechanisms that C18 lacks:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts with the electron-rich aromatic ring of your nitrosamine.
  • Dipole-Dipole Interactions: The carbon-fluorine bond is highly polar. PFP phases can separate isomers based on the direction of their dipole moments.

  • Shape Selectivity: The rigid PFP ring structure can discriminate between the steric bulk of ortho- vs. para- substitutions.

Validation Step: If you switch to PFP, change your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). ACN has a strong dipole that can mask the specific interactions of the PFP phase. MeOH is "quieter" regarding dipole interference, enhancing the selectivity of the column.

Method Development Decision Tree

MethodDev Start Start: Isomer Co-elution CheckCol Current Column Type? Start->CheckCol C18 C18 / C8 CheckCol->C18 PFP PFP / F-Phenyl CheckCol->PFP SwitchPFP Switch to PFP Column C18->SwitchPFP CheckSolvent Check Organic Modifier PFP->CheckSolvent IsACN Acetonitrile (ACN) CheckSolvent->IsACN IsMeOH Methanol (MeOH) CheckSolvent->IsMeOH SwitchMeOH Switch to MeOH (Enhances pi-pi/dipole) IsACN->SwitchMeOH OptGrad Optimize Gradient Slope IsMeOH->OptGrad

Figure 1: Decision logic for resolving co-eluting fluorinated isomers. Note the critical switch to Methanol for PFP phases.

Module 2: Sensitivity & Peak Shape

Q: I see significant peak tailing for the fluorinated nitrosamine, degrading my LOD (Limit of Detection).

A: This is likely a secondary interaction with surface silanols or a solvent mismatch.

The Mechanism: While nitrosamines (N-N=O) are generally neutral, the precursor amines or other functional groups on the molecule may be basic. Fluorine substitution lowers the pKa of nearby groups, potentially creating unexpected ionization states. If the analyte is partially ionized, it will interact with free silanols on the silica surface, causing tailing.

Troubleshooting Protocol:

ParameterRecommendationWhy?
Buffer Choice Ammonium Formate (10mM) Provides ionic strength to mask silanols; highly volatile for MS sensitivity.
pH Control pH 3.0 - 4.0 Suppresses silanol ionization (pKa ~4.5) and keeps most amines protonated (or nitrosamines neutral).
Injection Solvent Match Initial Mobile Phase Injecting a sample dissolved in 100% MeOH into a 95% Water stream causes "solvent shock," leading to peak fronting/tailing. Dilute sample with water.
Q: My MS signal is suppressed.

A: If using a PFP column, ensure you are not bleeding stationary phase. PFP columns can be less stable than C18 at high pH (>8). Keep pH < 7.[2] Also, switch from TFA (Trifluoroacetic acid) to Formic Acid; TFA is a notorious ion suppressor in LC-MS.

Module 3: System Contamination (Ghost Peaks)

Q: I see a peak at the expected retention time in my blank injections.

A: This is the "Nitrosamine Ghost," a common artifact in trace analysis.

The Mechanism: Nitrosamines are ubiquitous. They can leach from:

  • Rubber O-rings/Seals: In the HPLC pump or autosampler wash mechanism.

  • Degraded Solvents: Recycled MeOH or ACN can accumulate amines that react with ambient nitrites.

  • Vial Septa: PTFE-lined silicone septa are required; standard rubber septa will contaminate the sample.

The Fix:

  • Isolate: Run a "0-volume" injection (run the gradient without moving the needle). If the peak persists, it is in the mobile phase.

  • Replace: Switch to "LC-MS Grade" solvents immediately.

  • Bypass: Install a "Delay Column" (a short C18 column) between the pump mixer and the injector. This will trap mobile-phase impurities and elute them after your gradient of interest, separating the ghost peak from your analyte.

Standard Operating Procedure: Starting Point Method

Objective: Separation of Fluorinated Nitrosamine Isomers (e.g., ortho/para-fluoro-N-nitroso species).

1. System Configuration:

  • Instrument: UHPLC coupled with Triple Quadrupole MS (QqQ).

  • Source: ESI+ (Electrospray Ionization). Note: If sensitivity is low, try APCI, as some nitrosamines ionize better via chemical ionization.

2. Chromatographic Conditions:

ParameterSetting
Column Pentafluorophenyl (PFP) , 100 x 2.1 mm, 1.9 µm or 2.7 µm (Fused-Core)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Methanol (LC-MS Grade)
Flow Rate 0.3 - 0.4 mL/min
Column Temp 40°C (Higher temp reduces backpressure but may reduce PFP selectivity; test 30°C if resolution fails)

3. Gradient Profile:

  • 0.0 min: 5% B (Hold for 1 min to focus peak)

  • 1.0 min: 5% B

  • 10.0 min: 95% B (Linear ramp)

  • 12.0 min: 95% B (Wash)

  • 12.1 min: 5% B (Re-equilibrate for 3-5 mins)

4. Detection (MS/MS):

  • Monitor MRM (Multiple Reaction Monitoring) transitions.

  • Critical: Fluorine loss (-19 Da) or HF loss (-20 Da) are common fragmentation pathways for these specific isomers.

References

  • US Food and Drug Administration (FDA). (2024).[3][4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[5][6] Journal of Chromatography A, 1073(1-2), 99-109. (Contextualized via search results on PFP mechanisms).

  • Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

Sources

Troubleshooting

resolving stability issues of N-methyl-N-nitroso-3-fluoroaniline in aqueous solution

Welcome to the technical support guide for resolving stability issues of N-methyl-N-nitroso-3-fluoroaniline in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving stability issues of N-methyl-N-nitroso-3-fluoroaniline in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the handling, storage, and analysis of this compound. As N-nitroso compounds are known for their potential instability, this guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of N-methyl-N-nitroso-3-fluoroaniline.

Question: My analytical signal for N-methyl-N-nitroso-3-fluoroaniline is consistently decreasing in my aqueous standards. What is causing this degradation?

Answer: The degradation of N-methyl-N-nitroso-3-fluoroaniline in aqueous solutions is an expected phenomenon due to the inherent chemical instability of the N-nitroso group (-N=O). This group is susceptible to cleavage under various environmental conditions. The primary factors driving this degradation are adverse pH, exposure to light (especially UV), and elevated temperatures. For instance, many N-nitroso compounds show pH-dependent degradation, with increased instability observed at neutral to alkaline pH.[1][2]

Question: What are the optimal storage conditions for aqueous stock solutions of N-methyl-N-nitroso-3-fluoroaniline to ensure short-term stability?

Answer: To maximize the stability of your aqueous solutions, we recommend the following storage conditions. These are based on the general principles for preserving N-nitroso compounds.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of chemical degradation reactions.[3]
Light Exposure Store in amber vials or protect from lightN-nitroso compounds can undergo photolytic degradation upon exposure to UV light.[4]
pH of Solution Slightly acidic (e.g., pH 3-5)Many N-nitrosamines are more stable in acidic conditions, which can suppress denitrosation.[1][2]
Solvent Use purified, de-gassed water or an appropriate bufferMinimizes reactive impurities and dissolved oxygen that could contribute to degradation.

Question: I am observing new, unidentified peaks in the chromatogram of my aged N-methyl-N-nitroso-3-fluoroaniline solution. What are the likely degradation products?

Answer: The primary degradation pathway for N-nitrosamines in aqueous media typically involves the cleavage of the N-N bond. Therefore, the most probable degradation products you are observing are N-methyl-3-fluoroaniline and a nitrosonium species, which would further react with water. Depending on the conditions, other minor degradation products could also form. It is crucial to identify these peaks to ensure they do not interfere with the quantification of the parent compound.

Question: How significantly does pH impact the stability of N-methyl-N-nitroso-3-fluoroaniline?

Answer: While specific data for N-methyl-N-nitroso-3-fluoroaniline is not extensively published, studies on similar N-nitroso compounds, such as N-nitroso-hydrochlorothiazide, have demonstrated a dramatic pH-dependent stability profile.[1][2] In that case, the compound degraded rapidly at pH values from 6 to 8, while degradation was significantly slower at pH values between 1 and 5.[1][2] It is reasonable to hypothesize that N-methyl-N-nitroso-3-fluoroaniline follows a similar trend, being more stable in acidic aqueous solutions.

Part 2: Troubleshooting In-Depth

This section provides detailed guidance for specific experimental problems.

Scenario: You are experiencing poor reproducibility and inconsistent quantification in your LC-MS or GC-MS analysis of N-methyl-N-nitroso-3-fluoroaniline.

Answer: Inconsistent analytical results are often a direct symptom of compound instability during sample preparation and analysis. Let's break down the potential causes and solutions.

Troubleshooting Workflow: Inconsistent Analytical Results

A Start: Inconsistent Analytical Results B Is the autosampler temperature controlled? A->B C Yes B->C Yes D No B->D No F How long do samples sit in the autosampler before injection? C->F E Set autosampler to a low temperature (e.g., 4-10°C) D->E E->F G Short time (<1-2 hours) F->G Short H Long time (>2 hours) F->H Long J What is the pH of your final sample diluent? G->J I Implement a time-sequence study to check for degradation in the autosampler vial H->I I->J K Acidic (pH 3-5) J->K Acidic L Neutral/Basic (pH > 6) J->L Neutral/Basic N Are you preparing fresh standards for each analytical run? K->N M Acidify the diluent (e.g., with 0.1% formic acid) and re-prepare samples L->M M->N O Yes N->O Yes P No N->P No R End: Improved Reproducibility O->R Q Always prepare calibration standards fresh from a refrigerated stock solution just before analysis P->Q Q->R

Caption: Troubleshooting workflow for inconsistent analytical results.

Causality Explained:

  • Autosampler Temperature: Room temperature can be sufficient to cause significant degradation of N-nitroso compounds over several hours. Cooling the autosampler minimizes this effect.

  • Sample pH: As discussed, neutral or basic conditions can accelerate the breakdown of the N-nitroso group. Using a slightly acidic diluent is a key stabilization strategy.[1][2]

  • Standard Freshness: Given the inherent instability, even refrigerated aqueous standards can degrade over 24-48 hours. Preparing fresh standards for each run from a more stable, non-aqueous stock (if possible) is a critical best practice for accurate quantification.

Part 3: Key Experimental Protocols

This section provides step-by-step methodologies for essential procedures.

Protocol 1: Preparation of Aqueous Working Solutions

This protocol is designed to minimize degradation during the preparation of aqueous standards and samples.

  • Solvent Preparation: Use high-purity (e.g., HPLC or LC-MS grade) water. To further improve stability, consider acidifying the water with a suitable acid, such as formic acid or phosphoric acid, to a pH between 3 and 5.

  • Stock Solution: If possible, prepare an initial high-concentration stock solution in a solvent where the compound is more stable, such as acetonitrile or methanol. Store this stock solution at -20°C in an amber vial.

  • Serial Dilutions: On the day of analysis, bring the stock solution to room temperature. Perform serial dilutions into your pre-acidified, chilled aqueous solvent to prepare your working standards.

  • Vortex and Store: Mix each dilution thoroughly. Immediately place the prepared aqueous solutions in amber autosampler vials and store them in a refrigerated autosampler (4-10°C) until analysis.

  • Time Limit: Aim to analyze all aqueous solutions within 12-24 hours of preparation.

Protocol 2: Preliminary Aqueous Stability Study

This self-validating protocol will help you determine the stability of N-methyl-N-nitroso-3-fluoroaniline in your specific aqueous matrix.

  • Preparation: Prepare a batch of your aqueous solution containing a known concentration of N-methyl-N-nitroso-3-fluoroaniline (e.g., at a mid-point of your calibration curve).

  • Aliquot and Condition: Divide the solution into several amber vials to be stored under different conditions:

    • Condition A (Control): Refrigerated (4°C), protected from light.

    • Condition B: Room Temperature (~25°C), protected from light.

    • Condition C: Room Temperature (~25°C), exposed to ambient lab light.

    • (Optional) Condition D: Test different pH values (e.g., pH 3, pH 7, pH 9) at a controlled temperature.

  • Time Points: Designate specific time points for analysis (e.g., T=0, 2h, 4h, 8h, 24h, 48h).

  • Analysis: At each time point, take one vial from each condition and analyze it immediately using your validated analytical method (e.g., LC-MS).

  • Data Evaluation:

    • Calculate the percentage of the initial concentration remaining at each time point for each condition.

    • Plot the percentage remaining versus time for each condition.

    • The results will provide a clear indication of which conditions are most detrimental to the stability of your compound, allowing you to optimize your sample handling and storage procedures.

Part 4: Technical Deep Dive

Proposed Degradation Pathway

The primary degradation mechanism for N-methyl-N-nitroso-3-fluoroaniline in an aqueous environment is expected to be the hydrolytic cleavage of the N-N bond. This reaction is often catalyzed by pH and temperature.

Caption: Proposed primary degradation pathway.

This cleavage results in the formation of the corresponding secondary amine, N-methyl-3-fluoroaniline, and a nitrosonium ion. The nitrosonium ion is highly reactive in water and will be further converted to nitrous acid.

Analytical Considerations
  • Technique Selection: Due to the typically low concentrations and potential for matrix interference, mass spectrometry-based methods are highly recommended. Techniques like HPLC-MS/MS, UPLC-MS/MS, and GC-MS are considered the gold standard for N-nitrosamine analysis.[5][6][7]

  • Method Sensitivity: Regulatory limits for N-nitrosamine impurities in pharmaceutical products are often in the nanogram range.[5] Therefore, developing a highly sensitive and selective analytical method is paramount.

  • Sample Preparation: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to concentrate the analyte and remove interfering matrix components, especially for complex samples.[6]

References

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega. [Link]

  • Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. ResearchGate. [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. ResearchGate. [Link]

  • NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. ScienceDirect. [Link]

  • Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. MDPI. [Link]

  • Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. American Pharmaceutical Review. [Link]

  • Stability and degradation pathways of N-nitroso-hydrochlorothiazide and the corresponding aryl diazonium ion. Repozitorij Univerze v Ljubljani. [Link]

  • N-Nitrosodimethylamine Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]

  • Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. ACS Publications. [Link]

  • N-Nitrosodimethylamine in Drinking-water. World Health Organization. [Link]

  • Understanding N-Nitroso Compounds: What Are They and Why Do They Matter?. LinkedIn. [Link]

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Journal of Applied Pharmaceutical Science. [Link]

  • Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • N-Methyl-N-nitrosoaniline. PubChem. [Link]

  • N-METHYL-N-NITROSOANILINE. precisionFDA. [Link]

  • Safety Data Sheet: N-Methyl-N-nitrosoaniline. Chemos GmbH & Co.KG. [Link]

  • N-Methyl-N-nitrosourea. PubChem. [Link]

  • Safety data sheet - CPAChem. CPAChem. [Link]

  • High-Purity Nitroso-N-methylaniline for Accurate Residue Analysis. HPC Standards. [Link]

Sources

Optimization

minimizing impurities during synthesis of Aniline, m-fluoro-N-methyl-N-nitroso-

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical support for the synthesis of m-fluoro-N-methyl-N-nitroso-aniline, focusing on practical strategies to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical support for the synthesis of m-fluoro-N-methyl-N-nitroso-aniline, focusing on practical strategies to minimize impurities and troubleshoot common experimental challenges.

Introduction: The Criticality of Purity in N-Nitroso Compound Synthesis

N-nitroso compounds (NOCs) are a class of molecules defined by the N-N=O functional group.[1] Their synthesis requires careful control, as many are considered potent mutagens and probable human carcinogens, even at trace levels.[2][3][4] Consequently, regulatory agencies have established stringent limits on their presence in pharmaceutical products.[2] For researchers working with m-fluoro-N-methyl-N-nitroso-aniline, achieving high purity is not merely a matter of good science but a critical safety and regulatory imperative. This guide provides expert-driven advice to navigate the complexities of its synthesis and purification.

Synthetic Workflow Overview

The synthesis of m-fluoro-N-methyl-N-nitroso-aniline is typically a two-step process starting from m-fluoroaniline. The primary objective is to control selectivity in both the methylation and nitrosation steps to prevent the formation of stubborn impurities.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitrosation cluster_2 Step 3: Purification & Analysis m_fluoroaniline m-Fluoroaniline methylation Selective N-Methylation m_fluoroaniline->methylation Methylating Agent precursor N-methyl-3-fluoroaniline (Secondary Amine Precursor) methylation->precursor nitrosation N-Nitrosation crude_product Crude Product nitrosation->crude_product purification Purification (e.g., Chromatography) final_product Pure m-fluoro-N-methyl- N-nitroso-aniline purification->final_product start Start start->m_fluoroaniline Nitrosation_Mechanism NaNO2 1. Sodium Nitrite (NaNO2) + Acid (2H+) HONO 2. Nitrous Acid (HONO) Formation NaNO2->HONO N2O3 3. Dinitrogen Trioxide (N2O3) (Active Nitrosating Agent) HONO->N2O3 2 HONO ⇌ N2O3 + H2O Attack 4. Nucleophilic Attack N2O3->Attack Amine Secondary Amine (R2NH) Amine->Attack Intermediate 5. Protonated Intermediate Attack->Intermediate Product N-Nitroso Compound (R2N-N=O) + H2O + NO2- Intermediate->Product Deprotonation

Caption: Simplified mechanism of N-nitrosation of a secondary amine.

Q2: What are the primary impurities I should expect?

Impurities can arise from both synthetic steps. Proactive control is more effective than aggressive post-synthesis purification.

Impurity NameOrigin
3-FluoroanilineIncomplete methylation of the starting material.
N,N-dimethyl-3-fluoroanilineOver-methylation of the starting material.
N-methyl-3-fluoroanilineIncomplete nitrosation of the secondary amine precursor.
Ring-nitrosated isomersUndesired electrophilic aromatic substitution; typically a minor impurity if conditions are controlled. [5]
Degradation productsThe target compound may be unstable under certain pH, light, or temperature conditions. [1][3]

Q3: Which analytical techniques are best for monitoring purity?

Due to the potential for trace-level impurities, highly sensitive methods are required.

  • For Reaction Monitoring: Thin-Layer Chromatography (TLC) for quick checks; Liquid Chromatography-Mass Spectrometry (LC-MS) for more definitive tracking of product formation and reactant consumption.

  • For Final Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method. [6]However, for trace-level quantification of nitrosamine impurities, LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred techniques due to their superior sensitivity and specificity. [6][7]

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a practical Q&A format.

Problem 1: My final yield is very low, though TLC/LC-MS showed product formation.

  • Potential Cause 1: Product Degradation. N-nitroso compounds can be unstable, particularly in strongly acidic or basic conditions, or at elevated temperatures during workup or purification. [1][3][8]Some aryl N-nitrosamines are also light-sensitive.

  • Solution:

    • Maintain Low Temperatures: Keep the reaction and workup temperatures at 0-5 °C.

    • Control pH: After the reaction, neutralize the acid carefully and avoid strongly basic conditions. A buffered workup can be beneficial.

    • Minimize Exposure: Protect the reaction and product from direct light.

    • Efficient Workup: Do not leave the product in aqueous or unpurified solutions for extended periods. Proceed to extraction and purification promptly.

  • Potential Cause 2: Inefficient Extraction. The product may have some water solubility, leading to losses during the aqueous workup. [1]* Solution:

    • Select Appropriate Solvent: Use a suitable organic solvent like dichloromethane or ethyl acetate for extraction.

    • Perform Multiple Extractions: Extract the aqueous layer 3-4 times with the organic solvent to ensure complete recovery.

    • Use Brine Wash: A final wash of the combined organic layers with brine (saturated NaCl solution) can help break emulsions and remove dissolved water, improving recovery after drying.

Problem 2: Significant amount of unreacted N-methyl-3-fluoroaniline remains in the crude product.

  • Potential Cause 1: Insufficient Nitrosating Agent. The nitrosating agent, nitrous acid, is unstable and decomposes over time. [9]Adding the sodium nitrite solution too slowly or at too high a temperature can lead to its decomposition before it can react.

  • Solution:

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of sodium nitrite.

    • Controlled Addition: Add the aqueous solution of sodium nitrite dropwise to the cold (0-5 °C), stirred solution of the amine in acid. Ensure the addition is subsurface to promote rapid mixing.

    • Temperature Control: Strictly maintain the temperature below 5 °C during the addition to minimize nitrous acid decomposition.

  • Potential Cause 2: Incorrect pH. The formation of the active nitrosating species is highly pH-dependent. If the solution is not sufficiently acidic, the rate of nitrosation will be very slow. [10][11]* Solution:

    • Ensure Acidity: The reaction is typically run in the presence of a strong acid like HCl. The pH should be strongly acidic (typically pH 1-2) to facilitate the formation of the nitrosonium ion. [9] * Monitor pH: Use pH paper to confirm the acidity of the amine solution before beginning the nitrite addition.

Problem 3: The precursor step yielded a mix of N-methyl and N,N-dimethyl-3-fluoroaniline.

  • Potential Cause: Non-selective Methylating Agent or Harsh Conditions. Strong methylating agents (e.g., methyl iodide, dimethyl sulfate) or high temperatures can easily lead to over-methylation, producing the undesired tertiary amine.

  • Solution:

    • Choose a Milder Reagent: Consider using dimethyl carbonate, which is known to be a greener and more selective monomethylating agent for anilines, often requiring a catalyst. [12][13] * Control Stoichiometry: Use only a slight excess (or even a 1:1 ratio) of the methylating agent to the aniline.

    • Optimize Conditions: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by GC or LC-MS and stop it once the starting material is consumed to prevent the secondary amine from reacting further.

Problem 4: The final product is difficult to purify by column chromatography.

  • Potential Cause: Product Instability on Silica Gel. Some N-nitroso compounds can decompose on acidic silica gel. The slightly acidic nature of standard silica can catalyze degradation.

  • Solution:

    • Neutralize Silica Gel: Prepare a slurry of silica gel in the eluent and add a small amount of a neutralizer like triethylamine (~1% v/v). Evaporate the solvent and use this neutralized silica for the column.

    • Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase if silica proves problematic.

    • Alternative Purification: If chromatography is consistently failing, explore other methods like recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or vacuum distillation if the compound is thermally stable enough. [14]

Troubleshooting_Flowchart start Impurity Detected by LC-MS / NMR is_sm Precursor (N-methyl-3-fluoroaniline) Present? start->is_sm is_overmethyl Tertiary Amine (N,N-dimethyl) Present? is_sm->is_overmethyl No sol_sm Cause: Incomplete Nitrosation - Check NaNO2 stoichiometry - Ensure T < 5°C during addition - Verify pH is 1-2 is_sm->sol_sm Yes is_degraded Multiple Unidentified Peaks? is_overmethyl->is_degraded No sol_overmethyl Cause: Poor Methylation Control - Use milder methylating agent - Control stoichiometry & temp - Purify precursor before nitrosation is_overmethyl->sol_overmethyl Yes sol_degraded Cause: Product Instability - Keep T low during workup - Protect from light - Use neutralized silica for column is_degraded->sol_degraded Yes end_node Re-run with Optimized Protocol sol_sm->end_node sol_overmethyl->end_node sol_degraded->end_node

Caption: A decision tree for troubleshooting common synthesis impurities.

Key Experimental Protocols

Protocol 1: Synthesis of N-methyl-3-fluoroaniline (Precursor)

This protocol uses a reductive amination approach, which offers good control over mono-methylation.

  • To a round-bottom flask, add 3-fluoroaniline (1.0 eq) and methanol (10-15 volumes).

  • Add paraformaldehyde (1.1 eq) and acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to form the intermediate imine.

  • Cool the flask to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography (Hexane/Ethyl Acetate gradient) to yield pure N-methyl-3-fluoroaniline.

Protocol 2: Synthesis of m-fluoro-N-methyl-N-nitroso-aniline

This protocol is adapted from standard nitrosation procedures, such as those published in Organic Syntheses for similar compounds. [15]

  • In a three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve N-methyl-3-fluoroaniline (1.0 eq) in a 3M HCl solution (5-7 volumes).

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water (2-3 volumes).

  • Add the sodium nitrite solution dropwise to the vigorously stirred amine solution over 20-30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. The solution may turn a yellow-orange or greenish color.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1 hour.

  • Monitor the reaction completion by TLC or LC-MS.

  • Transfer the reaction mixture to a separatory funnel and extract the oily product with dichloromethane (3x).

  • Combine the organic layers and wash carefully with a cold, saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • The resulting crude oil should be purified immediately. Flash column chromatography on neutralized silica gel (see Troubleshooting Guide) is recommended.

References

  • ACS Publications. (2006, June 29). Partial Purification from Hot Dogs of N-Nitroso Compound Precursors and Their Mutagenicity after Nitrosation. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • PMC. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]

  • BioPharmaSpec. (2025, May 8). What Are Nitrosamine Drug Substance Related Impurities?. Available from: [Link]

  • ScienceAsia. (n.d.). iV-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS. Available from: [Link]

  • ACS Publications. (2019, August 12). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega. Available from: [Link]

  • ResearchGate. (2025, May 6). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Available from: [Link]

  • Nitrosamines Exchange. (2022, July 13). N-nitrosoamides - a horse of a different color. Available from: [Link]

  • Technology Networks. (n.d.). Technology Digest: Nitrosamine Impurities – From Raw Materials to Final Drug Product. Available from: [Link]

  • Reddit. (2024, March 8). N-nitroso compound stability in acid. Available from: [Link]

  • Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • ACS Publications. (2023, July 7). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development. Available from: [Link]

  • Google Patents. (n.d.). US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Available from: [Link]

  • European Commission Public Health. (n.d.). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Available from: [Link]

  • Bohrium. (2010, February 8). the-determination-of-n-nitrosamines-in-food - Ask this paper. Available from: [Link]

  • ACS Publications. (2023, July 21). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2024, May 17). Strategies For Mitigating N-Nitrosamine Impurities In Drug Products: A Comprehensive Review. Available from: [Link]

  • ResearchGate. (n.d.). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. Available from: [Link]

  • Google Patents. (n.d.). CN112851518A - Synthesis method of N-methyl o-fluoroaniline.
  • Wikipedia. (n.d.). Nitrosation and nitrosylation. Available from: [Link]

  • Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid. Available from: [Link]

  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Reaction of Amines with Nitrous Acid. Available from: [Link]

  • CCS Norway. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways Dr. William Mitch, Yale University 1. Available from: [Link]

  • Lhasa Limited. (2025, October 16). Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Available from: [Link]

  • Research Square. (2026, January 23). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Available from: [Link]

  • MSU Chemistry. (n.d.). 4. Reaction of Amines with Nitrous Acid. Available from: [Link]

  • Research Square. (2025, July 25). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Available from: [Link]

  • Springer. (2023, January 2). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Available from: [Link]

  • Organic Syntheses. (n.d.). n-nitrosomethylaniline. Available from: [Link]

  • Academia.edu. (n.d.). (PDF) 4-Fluoroanilines: synthesis and decomposition. Available from: [Link]

  • PubMed. (n.d.). Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Extraction &amp; Analysis of m-Fluoro-N-methyl-N-nitrosoaniline (MFMNA)

Status: Operational Ticket ID: MFMNA-EXT-OPT Assigned Specialist: Senior Application Scientist, Bio-Analytical Division Subject: Optimization of Extraction Efficiency from Biological Matrices[1] ⚠️ CRITICAL ALERT: Read B...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MFMNA-EXT-OPT Assigned Specialist: Senior Application Scientist, Bio-Analytical Division Subject: Optimization of Extraction Efficiency from Biological Matrices[1]

⚠️ CRITICAL ALERT: Read Before Experimentation

The "Silent Killer" of Recovery: Photolysis m-Fluoro-N-methyl-N-nitrosoaniline (MFMNA), like most N-nitrosoanilines, is photosensitive .[1] The N-NO bond is susceptible to cleavage under UV and visible light (300–450 nm).[1]

  • Immediate Action: All extraction steps must be performed under amber light or in vessels wrapped in aluminum foil.[1]

  • Impact: Exposure to standard laboratory fluorescent lighting for >30 minutes can reduce recovery by 20–40% before the sample even enters the instrument.

Module 1: Biological Matrix Stabilization

Addressing degradation prior to extraction.

The Problem: Biological samples (plasma, urine, liver homogenate) contain enzymes and variable pH levels that can degrade MFMNA or induce artifactual formation of nitrosamines from precursors (nitrosation).

Protocol 1.1: Sample Collection & Quenching To prevent ex vivo metabolism or chemical degradation, you must stabilize the matrix immediately upon collection.

ParameterSpecificationScientific Rationale
pH Adjustment Adjust to pH 7.0 – 8.0 N-nitroso compounds are generally stable in base but susceptible to acid-catalyzed denitrosation (cleavage to the parent amine).[1] Avoid acidic storage.
Enzyme Inhibition Add Sulfamic Acid or Ammonium Sulfamate Prevents artifactual nitrosation of secondary amines by residual nitrites in the sample.
Temperature Store at -80°C Minimizes enzymatic N-demethylation.[1]

Module 2: Extraction Workflows

Choosing the right tool for the job.

Decision Logic: Method Selection

Use the following logic tree to determine the optimal extraction strategy based on your sample type and sensitivity requirements.

MethodSelection Start Start: Sample Type Fluid Bio-Fluid (Plasma/Urine) Start->Fluid Solid Solid Tissue (Liver/Kidney) Start->Solid ConcCheck Target Sensitivity? Fluid->ConcCheck Homogenize Homogenize (PBS pH 7.4) Solid->Homogenize SPE Solid Phase Extraction (SPE) Rec: Polymeric HLB or Carbon ConcCheck->SPE Trace (<1 ng/mL) LLE Liquid-Liquid Extraction (LLE) Rec: DCM or Ethyl Acetate ConcCheck->LLE High (>50 ng/mL) SALLE Salting-Out LLE (SALLE) Rec: Acetonitrile + NaCl ConcCheck->SALLE Medium/High Throughput Homogenize->ConcCheck

Figure 1: Decision matrix for selecting the extraction methodology based on sample matrix and required sensitivity.

Protocol 2.1: Solid Phase Extraction (SPE) - The Gold Standard

Recommended Sorbent: Activated Coconut Charcoal (e.g., Resprep 521) or Polymeric Reversed-Phase (HLB).[1] Why? The fluorine atom on the meta position increases lipophilicity (LogP ~1.8–2.0) compared to non-fluorinated analogs, making reversed-phase highly effective.[1] Charcoal is specific for the planar nitroso-amine structure.[1]

Step-by-Step Workflow:

  • Conditioning:

    • 3 mL Dichloromethane (DCM)[1]

    • 3 mL Methanol (MeOH)[1]

    • 3 mL Water (HPLC Grade)[1]

    • Critical: Do not let the cartridge dry out.[1]

  • Loading:

    • Load 1.0 mL plasma (spiked with Internal Standard, e.g., NDMA-d6 or N-nitroso-N-methylaniline-d3).[1]

    • Flow rate: < 2 mL/min (Slow flow is crucial for interaction with the stationary phase).[1]

  • Washing:

    • 2 mL Water (removes proteins/salts).[1]

    • 2 mL 5% MeOH in Water (removes interferences without eluting MFMNA).[1]

    • Dry:[1] Apply vacuum for 10 minutes.[1] Moisture kills GC-MS sensitivity. [1]

  • Elution:

    • 2 x 1.5 mL Dichloromethane (DCM).[1]

    • Note: DCM is excellent for solubilizing nitrosoanilines while leaving behind polar matrix components.[1]

Protocol 2.2: Salting-Out Liquid-Liquid Extraction (SALLE)

Best for: High-throughput screening where ultra-trace sensitivity is not required.[1]

  • Aliquot: 200 µL Plasma + 20 µL Internal Standard.

  • Precipitate: Add 400 µL Acetonitrile (ACN). Vortex 1 min.

  • Salt Addition: Add ~100 mg NaCl (or MgSO4). Vortex vigorously.

    • Mechanism:[1][2] The salt saturates the aqueous phase, forcing the ACN (containing the lipophilic MFMNA) to separate into a distinct upper layer.

  • Centrifuge: 10,000 rpm for 5 mins.

  • Collect: Remove the top organic layer for analysis.[1]

Module 3: Instrumental Analysis & Troubleshooting

Optimizing detection parameters.

Recommended Platform: GC-MS/MS (PCI) or LC-MS/MS (APCI)

While ESI (Electrospray Ionization) is common, N-nitroso compounds often show poor ionization efficiency in ESI.[1]

  • GC-MS/MS: Use Positive Chemical Ionization (PCI) with Ammonia or Methanol as the reagent gas.[1] This reduces fragmentation and enhances the [M+H]+ molecular ion.

  • LC-MS/MS: Use APCI (Atmospheric Pressure Chemical Ionization).[1][3] The m-fluoro group stabilizes the aromatic ring, making it suitable for the thermal conditions of APCI.

Troubleshooting Guide (FAQ)

Q1: I am seeing "Ghost Peaks" or high background noise in the nitroso transition.

  • Diagnosis: Contamination from rubber/latex products.[1][4] Many rubber septa and gloves contain vulcanization accelerators that form nitrosamines.[1]

  • Fix: Use nitrile gloves only.[1] Use pre-washed glassware.[1] Ensure all autosampler vials have PTFE-lined caps.

Q2: My recovery is consistently low (<50%) despite using SPE.

  • Diagnosis: Volatility loss during the evaporation step.[1] MFMNA is semi-volatile.[1]

  • Fix: Do not evaporate to complete dryness. Evaporate the DCM eluate to ~100 µL under a gentle stream of Nitrogen at ambient temperature (never heat >30°C). Use a "keeper" solvent like isooctane if necessary.[1]

Q3: The peak shape is tailing badly on LC-MS.

  • Diagnosis: Secondary interaction with silanols or pH mismatch.[1]

  • Fix: Ensure the mobile phase contains 0.1% Formic Acid.[1] Although we extract at neutral pH, the LC separation often benefits from acidic conditions to protonate the amine functionality (though the nitroso group withdraws electrons, the nitrogen can still interact).

References

  • U.S. Environmental Protection Agency (EPA). (2004).[1] Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS).Link[1]

  • Munch, J. W., & Bassett, M. V. (2006).[1] Method Development for the Determination of N-Nitrosamines in Drinking Water. Journal of AOAC International.[1] (Foundational work on Coconut Charcoal SPE for Nitrosamines).

  • Jurado-Sánchez, B., Ballesteros, E., & Gallego, M. (2009). Gas chromatographic determination of N-nitrosamines, N-nitrosamides, and N-nitrosocarbamates in biofluids.[1] Journal of Chromatography A. (Establishes LLE/SPE protocols for biological matrices).[1]

  • Chow, Y. L. (1967).[1] Photochemistry of nitroso compounds in solution. Canadian Journal of Chemistry.[1] (Authoritative source on the photolytic instability of N-nitroso compounds). Link[1]

  • PubChem. N-nitroso-N-methylaniline (Compound Summary). National Library of Medicine.[1] (Source for physicochemical properties of the parent analog).[3][5] Link[1]

Sources

Optimization

Technical Support Center: Thermal Degradation Analysis of Substituted N-Nitrosomethylanilines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the thermal degradation analysis of substituted N-nitrosomethylanilines. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the thermal degradation analysis of substituted N-nitrosomethylanilines. This guide is designed for researchers, scientists, and drug development professionals who are investigating the thermal stability and decomposition pathways of these compounds. N-Nitrosamines are a class of compounds of significant concern due to their potential carcinogenicity, often appearing as impurities in pharmaceutical products and other materials.[1][2] Understanding their behavior under thermal stress is critical for risk assessment, ensuring manufacturing process safety, and predicting product stability.[3][4]

This document provides in-depth, experience-based guidance in a question-and-answer format, addressing common challenges and fundamental questions encountered during experimental analysis.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for anyone working with substituted N-nitrosomethylanilines.

Q1: What is thermal degradation, and why is it a critical parameter for substituted N-nitrosomethylanilines?

A1: Thermal degradation is the breakdown of a molecule into smaller, simpler products when subjected to heat. For substituted N-nitrosomethylanilines, this analysis is crucial for several reasons:

  • Safety and Hazard Assessment: These compounds can decompose exothermically, posing a risk of runaway reactions or explosions. Determining the onset temperature of decomposition is essential for defining safe handling, storage, and processing limits.[5][6]

  • Impurity Formation: In pharmaceutical manufacturing, thermal stress during processes like drying or granulation can cause the degradation of starting materials or intermediates, potentially forming carcinogenic N-nitrosamine impurities.[3][7] Conversely, understanding the degradation of the nitrosamine itself helps in developing mitigation strategies.[8]

  • Mechanistic Insight: Studying the degradation products and kinetics provides valuable information about the chemical reaction mechanisms, such as bond dissociation energies and the influence of different substituents on the molecule's stability.[9][10]

  • Analytical Method Development: Some analytical techniques, like Gas Chromatography (GC), operate at high temperatures that can cause the thermal degradation of the analyte, leading to inaccurate quantification.[11] Understanding the thermal lability of N-nitrosomethylanilines is vital for selecting appropriate analytical conditions.

Q2: What are the typical thermal decomposition products of N-nitrosomethylaniline?

A2: The thermal decomposition of N-nitrosomethylaniline is complex and can proceed through radical mechanisms.[12] The primary event is often the homolytic cleavage of the relatively weak N-N bond.[2] Key expected products include:

  • The Parent Secondary Amine: Substituted methylaniline is a common product resulting from the loss of the nitroso group.[13] Its detection in GC-MS analysis can sometimes indicate thermal degradation in the instrument's injector port rather than in the original sample.[14]

  • Nitrogen Oxides (NOx): The nitroso group can be released, leading to the formation of toxic nitrogen oxide fumes.[15]

  • Benzenediazonium Ion (BDI) Intermediates: Metabolism and potentially thermal decomposition can lead to the formation of a BDI, which is a reactive intermediate that can subsequently react to form other products like phenols.[15][16]

  • Aniline and Phenols: Further reactions of intermediates can lead to the formation of aniline and substituted phenols.[16]

Q3: Which analytical techniques are most suitable for studying the thermal degradation of these compounds?

A3: A multi-technique approach is recommended for a comprehensive analysis.

  • Thermogravimetric Analysis (TGA): This is the primary technique for determining thermal stability. It measures the change in mass of a sample as a function of temperature, identifying the onset temperature of decomposition and the number of degradation steps.[9][12][17]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It is used to determine the enthalpy of decomposition (whether it is exothermic or endothermic) and to detect phase transitions like melting that may precede decomposition.[5][17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for identifying the volatile and semi-volatile products of decomposition. Samples can be heated in a pyrolysis unit connected to the GC-MS or the degradation products can be collected and then injected.[11][19]

  • Thermal Energy Analysis (TEA): TEA is a highly selective and sensitive detector for N-nitroso compounds. When coupled with a GC, it can accurately quantify nitrosamines without the matrix interference common in MS detection.[20][21]

Q4: How do substituents on the aniline ring affect thermal stability?

A4: The electronic and steric properties of substituents on the aromatic ring significantly influence the thermal stability of the molecule.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) can destabilize the molecule by pulling electron density away from the N-N bond, potentially lowering the decomposition temperature. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) may increase stability.

  • Steric Effects: Bulky substituents, particularly in the ortho position, can cause steric hindrance that may weaken the N-N bond or influence the decomposition pathway.[9]

  • Hydrogen Bonding: Substituents capable of intramolecular hydrogen bonding (e.g., an ortho-OH group) can significantly alter the decomposition mechanism, sometimes leading to lower decomposition temperatures through the formation of a cyclic intermediate.[22]

Q5: What are the most critical safety precautions when handling and analyzing substituted N-nitrosomethylanilines?

A5: N-nitrosamines are reasonably anticipated to be human carcinogens and must be handled with extreme caution.[23][24]

  • Engineering Controls: Always handle these compounds in a certified chemical fume hood to prevent inhalation of powders or vapors.[25][26]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[27][28] Double-gloving is often recommended.

  • Decontamination and Waste Disposal: All surfaces and glassware must be decontaminated after use. Dispose of all waste (solid and liquid) as hazardous carcinogenic waste according to your institution's guidelines.[25]

  • Heating: When heating these compounds, be aware that they can emit toxic fumes of nitrogen oxides.[15] Ensure that any off-gassing from TGA/DSC instruments is properly vented.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

Q: My TGA curve shows a significant weight loss below 100°C, well before the expected decomposition. What is the cause? A: This initial weight loss is almost always due to the evaporation of volatile substances.

  • Causality: The most common culprits are residual moisture or solvents from the synthesis or purification process. Substituted anilines can be hygroscopic.

  • Solution:

    • Drying: Ensure your sample is thoroughly dried under vacuum before analysis.

    • Isothermal Hold: Add an initial isothermal hold to your TGA temperature program (e.g., hold at 100-110°C for 10-20 minutes) to drive off any moisture or solvent before starting the main heating ramp. This will give you a stable baseline for observing the true decomposition.

    • Verify with DSC: A corresponding broad endotherm in a DSC scan would confirm the evaporation of a volatile component.[29]

Q: The onset temperature of decomposition (Tₒ) in my DSC/TGA analysis varies between experiments. Why is this happening? A: Inconsistency in Tₒ is a common issue and can be traced to several experimental parameters.

  • Causality: The measured onset temperature is a kinetic parameter, not a true thermodynamic constant. It is highly dependent on the experimental conditions.

  • Troubleshooting Steps:

    • Heating Rate (β): A faster heating rate will shift the entire decomposition curve to higher temperatures, resulting in a higher apparent Tₒ. Always use the same heating rate for comparative studies. To perform kinetic analysis, experiments at multiple, controlled heating rates (e.g., 5, 10, 15, 20 °C/min) are required.[9][30]

    • Sample Mass: Larger sample masses can create thermal gradients within the sample, leading to a broader decomposition range and a less defined, often delayed, onset. Use a consistent and small sample mass (typically 1-5 mg).[5]

    • Sample Preparation: The physical form of the sample (e.g., large crystals vs. fine powder) affects heat transfer. Grinding the sample to a consistent fine powder ensures more uniform heating and reproducible results.[31]

    • Crucible Type: Ensure you are using the same type of crucible for all runs. An open crucible can allow for sublimation, while a sealed or partially sealed crucible can suppress it.[18]

Q: My sample is disappearing from the TGA pan at a low temperature with no clear decomposition step, or my DSC shows a large endotherm before any exotherm. What's going on? A: This behavior is characteristic of sublimation, where the solid turns directly into a gas.

  • Causality: Many organic compounds, including some anilines, have a significant vapor pressure and can sublime upon heating, especially under the nitrogen purge in a TGA.[32]

  • Solution:

    • Sealed Crucibles: For DSC analysis, use hermetically sealed crucibles (pans). This will contain the sample vapor, allowing you to heat it past its sublimation point to observe the true melting and decomposition events. High-pressure crucibles are even more effective at suppressing volatilization.[18]

    • TGA-MS: Couple your TGA to a mass spectrometer. If the sample is subliming, the MS will detect the mass of the intact parent molecule in the off-gas. If it's decomposing, you will detect the masses of the fragment products.

    • Adjust Heating Rate: A faster heating rate can sometimes help "outrun" the sublimation process, allowing you to reach the decomposition temperature before the entire sample has vaporized.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: I am analyzing a sample of a substituted N-nitrosomethylaniline, but the main peak in my chromatogram is the corresponding methylaniline. Why can't I see my starting material? A: This is a classic sign of thermal degradation occurring within the GC system itself.

  • Causality: The N-NO bond in nitrosamines is thermally labile. The high temperature of the GC injection port (often >250°C) can be sufficient to cleave this bond, causing the N-nitrosomethylaniline to decompose into the more stable methylaniline before it even reaches the analytical column.[11][14]

  • Solution:

    • Lower the Injector Temperature: Systematically lower the temperature of your GC inlet. Try starting at 150°C and increasing in 10-20°C increments to find the highest temperature you can use without inducing degradation.

    • Use a Cooled Injection Technique: Employ a programmable temperature vaporization (PTV) inlet. This allows you to inject the sample at a low temperature and then rapidly heat the inlet to transfer the analyte to the column, minimizing its residence time in the hot zone.

    • Switch to LC-MS: If the compound is too labile for any GC conditions, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred alternative. LC separations are performed at or near room temperature, eliminating the risk of on-instrument thermal degradation.[1][11]

Section 3: Standard Operating Protocols

These protocols provide a starting point for your analyses. Always adapt them based on your specific instrument, sample properties, and analytical goals.

Protocol 1: Thermal Stability Assessment by TGA
  • Instrument Calibration: Calibrate the TGA for mass and temperature using certified standards as per the manufacturer's instructions.

  • Sample Preparation: Grind the sample to a fine, consistent powder. Accurately weigh 3-5 mg of the sample into a ceramic or platinum TGA crucible.

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Purge the system with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.[5]

  • Temperature Program:

    • Equilibrate at 30°C.

    • (Optional) Isothermal hold at 110°C for 15 minutes to remove residual moisture/solvent.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[9]

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tₒ), defined as the temperature at which significant mass loss begins.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates (Tₘₐₓ).[12]

Protocol 2: Decomposition Energetics by DSC
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the finely ground sample into a hermetically sealable aluminum or gold-plated high-pressure crucible.[5][18] Crimp the lid to seal the crucible. Prepare an identical empty, sealed crucible to use as a reference.

  • Experimental Setup:

    • Place the sample and reference crucibles into the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.[5]

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 400°C (or a temperature beyond the final decomposition event seen in TGA) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature, peak temperature, and integrated peak area (enthalpy, ΔH, in J/g) for the decomposition exotherm.[5]

Protocol 3: Identification of Degradation Products by GC-MS
  • Sample Preparation: Prepare a stock solution of the substituted N-nitrosomethylaniline in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.[26][33]

  • Thermal Degradation (Offline):

    • Seal a small amount of the solid sample in a glass ampoule under a nitrogen atmosphere.

    • Heat the ampoule in an oven at a temperature determined from TGA/DSC results (e.g., just above the Tₘₐₓ) for a defined period (e.g., 30 minutes).

    • Allow the ampoule to cool completely.

    • Carefully open the ampoule in a fume hood and dissolve the residue in a known volume of solvent.

  • GC-MS Analysis:

    • Column: Use a mid-polarity column, such as an Rxi-624Sil MS, suitable for separating aromatic compounds.[14]

    • Injection: Inject 1 µL of the solution. Use a low injector temperature (e.g., 150-180°C) to prevent further degradation.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10-15°C/min to a final temperature of 280°C.

    • MS Parameters: Scan in full scan mode (e.g., m/z 40-400) with electron ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for tentative identification of degradation products.

    • Confirm identifications by analyzing authentic standards of suspected products if available.

Section 4: Data Interpretation & Visualization
Interpreting Thermal Analysis Data

A combination of TGA and DSC provides a powerful snapshot of thermal behavior.

ParameterTechniqueInterpretation
Onset Temperature (Tₒ) TGA / DSCThe temperature at which decomposition begins. A key indicator of thermal stability.
Mass Loss (%) TGAQuantifies the amount of material lost in each decomposition step. Can be used to infer the chemical nature of the lost fragments.
Peak Temperature (Tₘₐₓ) DTG / DSCThe temperature at which the rate of decomposition is fastest.
Enthalpy (ΔH, J/g) DSCThe energy released (exotherm, negative ΔH) or absorbed (endotherm, positive ΔH) during a transition. A large exotherm indicates a high-energy decomposition.[5]
Residual Mass (%) TGAThe amount of non-volatile material (e.g., char) remaining at the end of the experiment.
Experimental & Analytical Workflow

The following diagram outlines a comprehensive workflow for the thermal analysis of substituted N-nitrosomethylanilines.

Thermal_Analysis_Workflow cluster_prep Phase 1: Sample Preparation & Safety cluster_analysis Phase 2: Core Thermal Analysis cluster_products Phase 3: Degradation Product Identification cluster_interpretation Phase 4: Data Synthesis & Reporting Prep Sample Synthesis & Purification Safety Rigorous Safety Assessment (Handle as Carcinogen) [8] Prep->Safety TGA TGA Analysis (Inert Atmosphere) [17] Safety->TGA DSC DSC Analysis (Sealed Pans) [18] TGA->DSC Identifies Temp Range Pyrolysis Offline Pyrolysis (Based on TGA/DSC data) DSC->Pyrolysis Analysis GC-MS / LC-MS / TEA Analysis of Residue [2, 20] Pyrolysis->Analysis Kinetics Kinetic Modeling (Multi-heating rate data) [43] Analysis->Kinetics Mechanism Mechanism Postulation Kinetics->Mechanism Report Final Report: Stability & Hazard Profile Mechanism->Report

Caption: A comprehensive workflow for thermal degradation studies.

Plausible Thermal Degradation Pathway

This diagram illustrates a simplified, plausible radical mechanism for the thermal decomposition of N-nitrosomethylaniline.

Degradation_Pathway cluster_products Decomposition Products Start Substituted N-Nitrosomethylaniline Heat Δ (Heat) Cleavage Homolytic N-N Bond Cleavage [24] Heat->Cleavage Radical1 Anilino Radical [Ar-N(CH3)•] Cleavage->Radical1 Radical2 Nitrosyl Radical [•NO] Cleavage->Radical2 Product1 Parent Amine (via H• abstraction) Radical1->Product1 Product2 Dimerization Products Radical1->Product2 Product4 Further Reactions (e.g., to Phenols) [3] Radical1->Product4 Product3 Nitrogen Oxides (NOx) Radical2->Product3

Caption: Simplified radical decomposition pathway for N-nitrosomethylanilines.

References
  • Pylypiw, H. M., Zubroff, J. R., Magee, P. N., & Harrington, G. W. (n.d.). The metabolism of N-nitrosomethylaniline. Cancer Research.
  • James, A. (2022, September 9). Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. Labcompare.
  • Stiborová, M., Hansíková, H., Schmeiser, H. H., & Frei, E. (1997). An investigation of the metabolism of N-nitrosodimethylamine and N-nitrosomethylaniline by horseradish peroxidase in vitro. General Physiology and Biophysics. [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N-Methyl-N-nitrosoaniline. Chemos.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-N-methylaniline, 100µg/ml in Methanol. Chemos.
  • National Center for Biotechnology Information. (n.d.). N-Methyl-N-nitrosoaniline. PubChem. [Link]

  • New Jersey Department of Health. (n.d.). N-NITROSOMETHYL- VINYLAMINE HAZARD SUMMARY. NJ.gov.
  • Santa Cruz Biotechnology. (n.d.).
  • Loeppky, R. N., et al. (n.d.). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Omega. [Link]

  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET: N-Nitrosomethylethylamine Standard. FUJIFILM.
  • PMDA. (2024, September 11).
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines. BenchChem.
  • ResolveMass Laboratories Inc. (2025, December 15).
  • ResolveMass Laboratories Inc. (2026, January 5).
  • Worzakowska, M. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • D'Andrea, E., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM.
  • BA Sciences. (2021, May 14). GC-MS/LC-MS for the Analysis of Nitrosamines. BA Sciences.
  • Waters Corporation. (2023). N-Nitrosamines Analysis An Overview.
  • Smalberget, K. (2021). Literature review on Nitrosamines – Formation, Health and Environmental Impact and the Ways of Monitoring and Analysis. NTNU Open.
  • Berek, K., et al. (2023).
  • Sari, B., & Talu, M. (2004). Synthesis and characterization of conducting substituted polyanilines. Synthetic Metals. [Link]

  • OMCL. (n.d.). Nitrosamines by GC-MS/MS. EDQM.
  • Yang, Y., et al. (2024). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Brazilian Chemical Society.
  • Glass, J. D., et al. (2001). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. The Journal of Organic Chemistry. [Link]

  • Ellutia. (2022, September 9). Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. Labcompare.
  • Thompson, J., et al. (2014). Nitrosamines and Thermal Degradation: Exploring Solvent Degradation with Mass Spectrometry.
  • American Cyanamid Company. (n.d.). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • Restek Corporation. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek.
  • Chang, C-W., et al. (2010). Thermodynamic investigations of nitroxoline sublimation by simultaneous DSC-FTIR method and isothermal TG analysis. Journal of Food and Drug Analysis. [Link]

  • Rao, K. U. B., & Yoganarasimhan, S. R. (n.d.). Thermal decomposition of some nitroanilinoacetic acids. Indian Academy of Sciences.
  • Vyazovkin, S. (n.d.). The Status of Pyrolysis Kinetics Studies by Thermal Analysis: Quality Is Not as Good as It Should and Can Readily Be. MDPI. [Link]

  • The Madison Group. (n.d.). Problem Solving With Thermal Analysis. The Madison Group.
  • Wcisło, A., et al. (n.d.). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Safe Disposal of Hazardous Nitrosamine Waste

Welcome to the Technical Support Center for the management and disposal of nitrosamine waste. As a Senior Application Scientist, my goal is to provide you with practical, scientifically-grounded guidance to ensure safety...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the management and disposal of nitrosamine waste. As a Senior Application Scientist, my goal is to provide you with practical, scientifically-grounded guidance to ensure safety and compliance in your laboratory. This resource is designed for researchers, scientists, and drug development professionals who handle nitrosamines and require robust methods for their safe disposal.

The information herein is synthesized from established safety protocols and scientific literature to provide not just procedures, but the reasoning behind them.

Frequently Asked Questions: The Fundamentals

This section addresses foundational questions regarding the handling of nitrosamine waste.

Q1: Why is nitrosamine waste considered so hazardous?

Nitrosamines are a class of compounds of significant concern due to their classification as potent carcinogens and mutagens.[1][2] The N-nitroso functional group is associated with high reactivity and the potential to cause DNA damage.[1] Regulatory bodies like the FDA and EMA have established stringent controls and acceptable intake (AI) limits, often in the nanogram-per-day range, reflecting their high toxicity.[3] Therefore, all materials contaminated with nitrosamines, including aqueous solutions, organic solvents, contaminated lab supplies (e.g., pipette tips, gloves), and reaction residues, must be treated as hazardous waste.[4][5]

Q2: What are the primary approved methods for nitrosamine waste disposal?

There are two main strategies for disposing of nitrosamine waste:

  • Licensed Hazardous Waste Disposal: This is the most straightforward and often mandatory route. Waste is collected, properly labeled, and transported by a certified environmental management company.[4] This is the required method for many institutions and for waste streams that are complex or not easily treated in the lab.

  • In-Lab Chemical Degradation: For certain waste streams, particularly dilute aqueous solutions or reaction clean-up, chemical degradation to non-carcinogenic products is a viable option before final disposal.[6] These methods must be thoroughly validated to ensure complete destruction of the nitrosamine.

Q3: Can I dispose of small amounts of nitrosamine waste down the drain?

Absolutely not. Under no circumstances should nitrosamine waste be disposed of via the sanitary sewer system or in regular trash.[4][5] Doing so violates hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, and poses a significant environmental and public health risk.[4]

Chemical Degradation Method 1: Reduction with Aluminum-Nickel Alloy

This method utilizes a simple, one-step reduction process to degrade nitrosamines to their corresponding, less harmful amines.[6]

Underlying Principle

The N-nitroso group (N-N=O) is susceptible to chemical reduction. In an alkaline aqueous environment, the combination of aluminum and nickel (often as a Raney nickel-aluminum alloy or a simple mixture) acts as a potent reducing agent. The reaction breaks the N-N bond, ultimately converting the nitrosamine into the parent amine and ammonia.[6] Hydrazine may be formed as a transient intermediate, but it is also reduced under the reaction conditions.[6]

Workflow for Reduction Method Selection

Start Start: Nitrosamine Waste for Disposal WasteType Characterize Waste Stream (Aqueous, Organic, Solid?) Start->WasteType CheckCompatibility Is the waste primarily aqueous or miscible with water? WasteType->CheckCompatibility IsAlkaliSafe Is the waste compatible with strong alkali (e.g., NaOH)? CheckCompatibility->IsAlkaliSafe Yes IncompatibleSolvent Method not recommended for acetone or dichloromethane. CheckCompatibility->IncompatibleSolvent No (e.g., DCM, Acetone) Proceed Proceed with Al/Ni Reduction Protocol IsAlkaliSafe->Proceed Yes ConsiderAlt Consider Alternative Method (e.g., Oxidation, Incineration) IsAlkaliSafe->ConsiderAlt No IncompatibleSolvent->ConsiderAlt

Caption: Decision workflow for using the Al/Ni reduction method.

Experimental Protocol: Al/Ni Reduction

Safety First: This procedure must be performed inside a certified chemical fume hood. Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[4]

  • Preparation: For each 100 mL of aqueous nitrosamine waste, ensure the solution is in a container at least twice the volume of the waste to accommodate stirring and potential gas evolution.

  • Alkalinization: While stirring, slowly add 2 M sodium hydroxide (NaOH) solution until the pH of the waste is >10.

  • Addition of Reducing Agent: Carefully and slowly add approximately 1.5 g of aluminum-nickel alloy powder for every 100 mL of waste. The reaction can be exothermic and may produce hydrogen gas; add the powder in small portions to control the reaction rate.

  • Reaction: Stir the mixture at room temperature for at least 24 hours. The grey color of the metal powder should be visible.

  • Quenching & Neutralization: After 24 hours, stop stirring and allow the metal powder to settle. Carefully decant the supernatant. Neutralize the solution by slowly adding 2 M hydrochloric acid (HCl) until the pH is between 6.0 and 8.0.

  • Validation: Before final disposal, an aliquot of the treated solution must be analyzed to confirm the absence of the target nitrosamine(s).

  • Final Disposal: Once validated as nitrosamine-free, the neutralized aqueous waste and the solid metal waste should be disposed of through your institution's hazardous waste program, labeled appropriately.

Troubleshooting the Al/Ni Reduction Method

Q: The reaction was very slow or seems incomplete after 24 hours. What went wrong?

A: Several factors could be at play:

  • Insufficiently Alkaline pH: The reduction is most efficient under strongly basic conditions. Re-check the pH of your solution; it must be maintained above 10.

  • Poor Mixing: The metal powder must be kept in suspension to ensure adequate contact with the nitrosamine. Ensure your stirring is vigorous enough.

  • Incompatible Solvents: This method is known to be slow or incomplete in certain organic solvents like acetone or dichloromethane.[6] If your waste stream contains high concentrations of these, the method may not be effective.

  • Reagent Quality: Ensure your Al/Ni alloy has not been excessively oxidized through improper storage.

Q: I noticed a strong ammonia smell. Is this normal?

A: Yes, a faint smell of ammonia can be an indicator that the reaction is proceeding, as ammonia is one of the final degradation products.[6] However, ensure your work is being conducted in a well-ventilated fume hood.

Q: How do I validate that the degradation is complete?

A: Visual inspection is not sufficient. You must perform analytical testing. The gold standard for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), which provide the necessary sensitivity and specificity to detect trace levels of nitrosamines.[1][7] Your analysis must confirm that the concentration of the target nitrosamine is below a pre-defined acceptable limit, which should be established in consultation with your institution's Environmental Health and Safety (EHS) department.[3][4]

Chemical Degradation Method 2: Oxidation with Potassium Permanganate (KMnO₄)

This method uses a strong oxidizing agent to destroy the nitrosamine structure. However, it requires careful control to be effective and avoid unintended byproducts.

Underlying Principle

Potassium permanganate is a powerful oxidant that can break down the nitrosamine molecule. The reaction typically proceeds under acidic conditions, where the permanganate ion (MnO₄⁻) is reduced while the organic molecule is oxidized, ideally to carbon dioxide, water, and nitrogen gas.

Chemical Pathway for Nitrosamine Degradation

Nitrosamine R₂N-N=O (Nitrosamine) Reagents + KMnO₄ + H₂SO₄ Oxidation Oxidative Cleavage Nitrosamine->Oxidation Strongly Acidic Conditions Reagents->Oxidation Products Degradation Products (e.g., N₂, H₂O, CO₂, Parent Amine Oxidation Products) Oxidation->Products SideReaction Potential Side Reaction: Incomplete Oxidation or Reaction with Amine Precursors Oxidation->SideReaction If conditions are not optimal NDMA_Formation Formation of new Nitrosamines (e.g., NDMA from DMA) SideReaction->NDMA_Formation

Caption: Simplified oxidative degradation pathway and potential side reactions.

Experimental Protocol: KMnO₄ Oxidation

Safety First: This procedure involves a strong oxidant and acid. It must be performed in a chemical fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Acidification: For each 100 mL of aqueous nitrosamine waste, slowly add 3 M sulfuric acid (H₂SO₄) while stirring until the pH is approximately 3.0.

  • Oxidant Preparation: Prepare a 0.3 M solution of potassium permanganate.

  • Reaction: While stirring the acidified waste, add the KMnO₄ solution dropwise. The deep purple color of the permanganate should disappear as it reacts. Continue adding the solution until a faint, persistent pink or purple color remains for at least 30 minutes, indicating an excess of oxidant and completion of the reaction.

  • Quenching: Quench the excess permanganate by adding a small amount of sodium bisulfite solution until the purple color disappears.

  • Neutralization & Validation: Neutralize the solution to a pH between 6.0 and 8.0 with sodium hydroxide. An aliquot must be taken for analytical validation to confirm the absence of the nitrosamine.

  • Final Disposal: Dispose of the treated waste through your institution's hazardous waste program.

Troubleshooting the KMnO₄ Oxidation Method

Q: I've heard that using permanganate can sometimes form N-nitrosodimethylamine (NDMA). How is this possible and how can I prevent it?

A: This is a critical and valid concern. Research has shown that under certain conditions, particularly with insufficient oxidant or near-neutral pH, potassium permanganate can react with precursor amines (like dimethylamine, DMA) to form new nitrosamines.[8] To prevent this:

  • Ensure Strongly Acidic Conditions: The reaction must be carried out at a low pH (around 3.0) to favor the complete oxidation of the nitrosamine over the nitrosation of precursor amines.

  • Use Sufficient Oxidant: A persistent purple color is key. It indicates that all oxidizable material, including the target nitrosamine and its potential precursors, has been consumed.

  • Validate Thoroughly: Your analytical validation should not only confirm the absence of the original nitrosamine but also screen for common, small nitrosamines like NDMA that could have formed as artifacts.

Q: The purple color disappears instantly, and I've added a large volume of KMnO₄ solution. What's happening?

A: This indicates that your waste stream has a high concentration of oxidizable material other than the nitrosamine. This could be organic solvents, excipients, or other reagents. The permanganate is being consumed by these other components first. While the method may still work, it will be inefficient and costly. In this scenario, consider an alternative method or sending the waste directly for licensed disposal.

Q: A brown precipitate (manganese dioxide) has formed. Is this a problem?

A: The formation of manganese dioxide (MnO₂) is a common byproduct of permanganate reduction, especially if the pH is not sufficiently acidic.[8] While not inherently a problem for the degradation itself, it can interfere with visual confirmation of the endpoint and complicates final disposal. Maintaining a low pH throughout the addition of KMnO₄ helps to minimize its formation.

Spill Management & Decontamination

Accidents require immediate and correct responses to prevent exposure and contamination.

Troubleshooting Guide for Spills

Q: I've spilled a small amount of a nitrosamine solution inside the fume hood. What are the immediate steps?

A:

  • Alert & Secure: Alert others in the immediate area. Ensure the fume hood sash is kept as low as possible.

  • PPE: Don appropriate PPE, including double-bagging gloves, a lab coat, and eye protection.[5]

  • Absorb: Use absorbent paper or pads to soak up the liquid.[5] Avoid using cellulose-based absorbents if the nitrosamine is in a reactive matrix.[5]

  • Decontaminate: Wipe the area thoroughly with a decontamination solution. Some laboratories use a 1:1 solution of hydrobromic acid and acetic acid for this purpose, followed by a water and soap wash.[9] Alternatively, UV light exposure can be used to degrade residual nitrosamines on surfaces.[9]

  • Dispose: All contaminated materials (gloves, wipes, pads) must be collected in a sealed, transparent bag, labeled as "HAZARDOUS WASTE: Nitrosamine Contaminated," and disposed of through your EHS office.[3][5]

Q: What should I use as a decontamination solution for my glassware and equipment?

A: For routine cleaning, after an initial rinse with a suitable solvent (collected as waste), washing with a strong oxidizing solution or exposure to UV light can be effective.[9] Consult your institution's specific procedures.[4] All decontamination procedures should be performed within a fume hood or other ventilated enclosure.[5]

Method Comparison and Data

ParameterAl/Ni ReductionKMnO₄ OxidationLicensed Disposal
Principle Chemical ReductionChemical OxidationIncineration/Landfill
Best For Dilute aqueous wasteDilute aqueous waste with few other organicsAll waste types, especially complex organic mixtures and solids
Key Advantage Inexpensive, reliable for suitable waste streams.[6]Effective for many nitrosamines.Universal applicability, minimal lab work.
Key Disadvantage Ineffective for some solvents (acetone, DCM).[6]Risk of forming NDMA from precursors if not controlled.[8]Higher direct cost, requires certified vendor.
Safety Concern Flammable H₂ gas evolution, strong alkali.Strong oxidant and acid, potential for runaway reaction.Primarily handling and storage of hazardous waste.
Validation Required (LC-MS/MS or GC-MS/MS).Required, including screening for potential byproducts.Not applicable (performed by vendor).

References

  • Safe Disposal of N-Ethyl-N-(2-hydroxyethyl)nitrosamine: A Procedural Guide. Benchchem.
  • Safe disposal of carcinogenic nitrosamines. PubMed - NIH.
  • pharma's nitrosamine challenge: a review of a call for vigilance. Universal Journal of Pharmaceutical Research.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). James Madison University.
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  • NITROSAMINES: Where now?. European Pharmaceutical Review.
  • Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal.
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  • Best practice to decontaminate work area of Nitrosamines. Nitrosamines Exchange.
  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation.
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Optimization

Technical Support Center: Optimizing Calibration Curves for GC-MS Analysis of Nitrosamines

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of nitrosamine impurities. This guide is designed for researchers, analytical scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of nitrosamine impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of trace-level quantification of these probable human carcinogens.[1][2] The discovery of nitrosamines in common medications has led to stringent global regulatory scrutiny, making robust and reliable analytical methods more critical than ever.[1][3][4]

A well-optimized calibration curve is the cornerstone of accurate and defensible quantitative analysis. This guide provides in-depth, field-proven insights into building, validating, and troubleshooting calibration curves for nitrosamine analysis, moving beyond a simple checklist to explain the causality behind each step.

Section 1: FAQs - Fundamentals of Calibration for Nitrosamine GC-MS Analysis

This section addresses the foundational principles that underpin a successful calibration strategy.

Q1: What is a calibration curve, and why is it indispensable for nitrosamine analysis?

A calibration curve is a graphical representation that plots the known concentrations of a substance (the standards) against the instrument's response. In GC-MS, this response is typically the peak area of the analyte. By establishing this relationship, we can determine the concentration of the same analyte in an unknown sample by measuring its response and interpolating it on the curve.

For nitrosamines, this is non-negotiable. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set strict acceptable intake (AI) limits, often in the nanogram-per-day range.[5][6] To accurately quantify impurities at such low levels (parts per billion), a precise and reliable calibration is the only way to ensure patient safety and regulatory compliance.[7]

Q2: What are the essential parameters that define a high-quality calibration curve?

A robust calibration curve is defined by several key performance characteristics, often stipulated in guidelines like USP General Chapter <1469>.[3][8]

ParameterCommon Acceptance CriteriaDescription & Rationale
Correlation Coefficient (r) > 0.995[9]Measures the strength of the linear relationship between concentration and response. A value close to 1.0 indicates a strong positive correlation.
Coefficient of Determination (R²) > 0.99Indicates the proportion of the variance in the response that is predictable from the concentration. An R² of 0.99 means that 99% of the variation in the instrument response is explained by the linear model.
Linearity Visual inspection, residual plotsThe calibration model should accurately describe the concentration-response relationship across the entire range. Residual plots (the difference between observed and predicted values) should show a random pattern around zero.
Range Must bracket the expected concentration of the analyte in samples.The curve is only valid within its established lower and upper concentration limits. Extrapolation is not recommended. For nitrosamines, this range typically covers from the Limit of Quantification (LOQ) to a level above the specification limit.[9]
Limit of Quantification (LOQ) Typically Signal-to-Noise (S/N) ratio ≥ 10[10]The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is a critical parameter to ensure the method is sensitive enough to meet regulatory limits.[1]
Y-Intercept Should be minimal and not statistically significant from zero.A large y-intercept can indicate the presence of contamination in the blank or instrument carryover.
Q3: Why are isotopically labeled internal standards (ISTDs) considered best practice?

Isotopically labeled internal standards (e.g., NDMA-d6, NDEA-d10) are synthetic versions of the target analyte where some atoms have been replaced by their heavy isotopes (e.g., Deuterium).[11][12] They are considered the gold standard in quantitative mass spectrometry for several reasons:[12]

  • Compensate for Sample Preparation Variability: ISTDs are added to every sample, standard, and blank at a fixed concentration before extraction. Because they are chemically almost identical to the analyte, they experience similar losses during extraction, evaporation, and derivatization steps.[13][14]

  • Correct for Injection and Ionization Variability: They co-elute with the native analyte and experience the same ionization efficiency (or suppression/enhancement) in the MS source.[15]

  • Improve Accuracy and Precision: By plotting the ratio of the analyte peak area to the ISTD peak area against concentration, the method becomes immune to many sources of systematic and random error, leading to significantly more accurate and precise results.

G Evaporation Evaporation Injection Injection Evaporation->Injection Both Analyte & ISTD experience potential loss MS_Response MS_Response Injection->MS_Response Both experience ionization effects Ratio Ratio MS_Response->Ratio Ratio corrects for variability Cal_Curve Cal_Curve Ratio->Cal_Curve Result Result Cal_Curve->Result

Section 2: Protocol - Building a Robust Calibration Curve

This protocol outlines a self-validating system for preparing standards and generating a reliable calibration curve.

Step 1: Preparation of Standard Solutions

Accuracy starts here. Errors in standard preparation are a primary cause of calibration failure.

  • Individual Stock Solutions (~1000 µg/mL):

    • Accurately weigh approximately 5-10 mg of each neat nitrosamine standard and each isotopically labeled internal standard into separate 10 mL volumetric flasks.[9]

    • Use a calibrated analytical balance with at least 4 decimal places. Record the exact weight.

    • Dissolve and bring to volume with a suitable solvent (e.g., Methanol or Dichloromethane).[11] Calculate the exact concentration. These are your primary stock solutions. Store appropriately, often at -20°C.

  • Intermediate Mixed Standard & ISTD Solutions (~1-10 µg/mL):

    • Create a mixed working solution of all target nitrosamines by diluting the individual stock solutions into a single volumetric flask.

    • Separately, create a mixed working solution for the internal standards.

    • This step reduces the number of pipetting actions for creating the final calibration standards, minimizing potential errors.

  • Working Calibration Standards (e.g., 0.5 - 100 ng/mL):

    • Perform serial dilutions from the intermediate mixed standard solution to create a series of at least 5-7 calibration points spanning your desired range.[11]

    • Crucially, spike each calibration standard (and your blanks/samples) with a constant, known amount of the intermediate ISTD solution. The goal is to have a consistent ISTD concentration across all injections.

    • Prepare standards in the same solvent (or a solvent composition as close as possible) to your final sample extracts to minimize solvent effects.

Step 2: Generating the Calibration Curve
  • System Equilibration: Before analysis, inject a mid-level standard several times to ensure the GC-MS system is stable and providing a consistent response.

  • Sequence Setup: Create a sequence in your instrument software. It should be structured logically:

    • Solvent Blank (to check for system contamination and carryover)

    • Calibration Standard Level 1 (Lowest concentration)

    • Calibration Standard Level 2

    • ...

    • Calibration Standard Level 7 (Highest concentration)

    • Blank

    • Quality Control (QC) samples (prepared independently)

    • Unknown Samples

  • Data Acquisition: Analyze the sequence using your optimized GC-MS method. Ensure you are using appropriate Multiple Reaction Monitoring (MRM) transitions for both the analytes and the internal standards for maximum selectivity and sensitivity.[16]

  • Data Processing:

    • Integrate the peaks for each analyte and its corresponding ISTD in all injections.

    • Calculate the Response Ratio (AreaAnalyte / AreaISTD).

    • In your processing software, create a calibration plot of Response Ratio vs. Concentration.

    • Apply a linear regression model. For trace analysis, a 1/x weighted linear regression is often superior as it gives more weight to the lower concentration points, which is critical for achieving an accurate LOQ.

Section 3: Troubleshooting Guide - Common Calibration Issues

Even with a robust protocol, issues can arise. This guide provides a logical framework for diagnosing and solving common calibration curve problems.

Q4: My R² value is below 0.99. What are the likely causes and how do I fix it?

A low R² value indicates that your data points do not fit the linear model well, suggesting random error or non-linear behavior.

G Start Poor Linearity (R² < 0.99) Check_Prep Step 1: Check Standard Prep - Calculation errors? - Pipetting errors? - Expired standards? Start->Check_Prep Check_High_End Step 2: Examine High Concentration Point Is it deviating negatively? Check_Prep->Check_High_End Prep OK Result_Prep Solution: Remake standards from fresh stock. Check_Prep->Result_Prep Error Found Check_Low_End Step 3: Examine Low Concentration Point Is it deviating positively or highly variable? Check_High_End->Check_Low_End No Result_High_End Possible Detector Saturation. Solution: Narrow the calibration range or dilute the highest standard. Check_High_End->Result_High_End Yes Check_System Step 4: Assess System Health - Run blanks for carryover. - Check inlet liner. - Check MS source tuning. Check_Low_End->Check_System No Result_Low_End Possible LOQ Issue or Contamination. Solution: Raise LOQ or investigate blank contamination. Check_Low_End->Result_Low_End Yes Result_System Solution: Perform system maintenance. Check_System->Result_System

Causality & Solutions:

  • Standard Preparation Errors: This is the most common culprit. A single miscalculation or poor pipetting technique can throw off a point and ruin the linearity.

    • Action: Double-check all dilution calculations. If in doubt, prepare a fresh set of standards from your intermediate stock solutions.[9] Using automated liquid handlers can improve precision.[17]

  • Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a non-linear, flattened response. This will cause the highest point on your curve to fall below the line.

    • Action: Exclude the high point and see if linearity improves. If it does, your calibration range is too wide. Either narrow the range or dilute the highest standard.

  • Approaching the Limit of Quantification (LOQ): The lowest concentration point often has the highest variability. If this point is inaccurate, it can skew the regression line.

    • Action: Check the S/N ratio for your lowest point. If it is below 10, your LOQ may be higher than you think. You may need to exclude this point or optimize the method for better sensitivity.

  • Analyte Instability: Some nitrosamines can be sensitive to light or temperature. If standards are left at room temperature for extended periods, degradation can occur, leading to a lower-than-expected response.

    • Action: Use amber vials to protect from light and analyze standards promptly after preparation.[17]

Q5: My calibration curve is linear, but my calculated results in QC samples are inaccurate. What's wrong?

This often points to a discrepancy between your standards and your samples, a classic sign of matrix effects .

  • The Cause (Matrix Effects): The "matrix" refers to everything in the sample extract other than your target analyte (e.g., API, excipients, formulation ingredients).[15] These co-extracted components can interfere with the ionization process in the MS source.

    • Ion Suppression: The matrix components compete with the analyte for ionization, reducing the analyte's signal. This leads to an underestimation of the true concentration.

    • Ion Enhancement: Less commonly, matrix components can help the analyte ionize more efficiently, increasing its signal and leading to an overestimation.

  • Diagnosis & Solutions:

    • Post-Spike Experiment: Prepare a blank sample extract (containing the matrix but no analyte). Split it into two portions. Spike one portion with a known amount of nitrosamine standard. Analyze both alongside a pure standard in solvent. If the peak area in the spiked matrix is significantly lower than in the pure solvent, you have ion suppression.

    • Matrix-Matched Calibration: The most effective solution is to prepare your calibration standards in a blank matrix extract.[13] This ensures that the standards and the samples experience the same matrix effects, which are then canceled out by the calibration.

    • Improve Sample Cleanup: Use a more selective sample preparation technique like Solid-Phase Extraction (SPE) to remove interfering matrix components before analysis.[16][18]

    • Dilution: If the analyte concentration is high enough, simply diluting the sample extract can reduce the concentration of matrix components and mitigate their effect.

Q6: I'm seeing a significant peak in my blank injection. How do I address this carryover or contamination?

A peak in the blank (especially after a high standard) indicates carryover or contamination, which will artificially inflate the results of subsequent samples, particularly those at low concentrations.

  • Sources & Solutions:

    • GC Inlet: The injection port liner is a common site for contamination.

      • Action: Replace the liner and septum. Using a liner with glass wool can help trap non-volatile matrix components.[9]

    • GC Column: Contaminants can build up on the head of the analytical column.

      • Action: Trim a small section (10-20 cm) from the front of the column. Bake out the column at a high temperature (as per manufacturer's instructions).

    • Autosampler Syringe: The syringe can retain material from previous injections.

      • Action: Implement a more rigorous syringe washing protocol between injections, using multiple solvents of varying polarity.

    • Solvent/Reagent Contamination: The issue may be in your preparation solvents.

      • Action: Prepare a fresh mobile phase or extraction solvent and re-analyze a blank.

References
  • Nitrosamines by GC-MS/MS. (n.d.). Swissmedic.
  • Nitrosamine impurities: guidance for marketing authorisation holders. (2025, December 1). European Medicines Agency.
  • Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. (n.d.). Shimadzu.
  • EMA's updated nitrosamines guideline: Implications for acceptable intake limits and analytical strategies. (2026, February 19). Biotech Spain.
  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2025, December 30).
  • Nitrosamine impurity analysis of pharmaceuticals by EMA and FDA guidelines. (2025, February 10). Measurlabs.
  • NEW USP CHAPTER ON NITROSAMINE IMPURITIES. (2021, December 21). intuslegerechemia.
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  • Control of Nitrosamine Impurities in Human Drugs. (2024, August 30). U.S.
  • General Chapter <1469> Nitrosamine Impurities. (2020, November 19). US Pharmacopeia (USP).
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  • Revision 2 of FDA Guidance on Nitrosamines Published. (2024, September 13). NSF.
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  • EMA to provide guidance on avoiding nitrosamines in human medicines. (n.d.). BfArM.
  • GC-MS Method Development for Nitrosamine Testing. (2025, December 19).
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of Aniline and m-fluoro-N-methyl-N-nitrosoaniline

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the ¹H NMR spectra of aniline and a structurally more complex derivative, m-fluoro-N-methyl-N-nitrosoaniline....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the ¹H NMR spectra of aniline and a structurally more complex derivative, m-fluoro-N-methyl-N-nitrosoaniline. This analysis serves as a practical tool for researchers in understanding the influence of various substituents on the proton nuclear magnetic resonance (¹H NMR) spectra of aromatic amines. Such understanding is crucial for the structural elucidation of novel compounds in pharmaceutical and chemical research.

I. Foundational Principles: ¹H NMR of Aromatic Amines

The ¹H NMR spectrum of an aromatic compound is dictated by the electronic environment of each proton. For a simple monosubstituted benzene ring like aniline, the electron-donating nature of the amino group (-NH₂) significantly influences the chemical shifts of the aromatic protons.[1] This donation occurs through resonance, increasing the electron density at the ortho and para positions, thus shielding these protons and shifting their signals upfield (to lower ppm values) relative to benzene (δ ≈ 7.3 ppm).[1][2]

II. Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra

A standardized protocol is essential for obtaining comparable and high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte (aniline or m-fluoro-N-methyl-N-nitrosoaniline).

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent can influence the chemical shifts of labile protons (like N-H).[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons for each resonance.

III. Spectral Analysis: Aniline as a Baseline

The ¹H NMR spectrum of aniline provides a fundamental reference point. The amino group's electron-donating effect creates a distinct pattern for the aromatic protons.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-ortho~6.77DoubletJ(H,H) ≈ 8.0
H-meta~7.28TripletJ(H,H) ≈ 7.3
H-para~6.89TripletJ(H,H) ≈ 7.3
-NH₂~3.68 (variable)Broad Singlet-

Note: The chemical shift of the -NH₂ protons is variable and depends on solvent, concentration, and temperature.[3] Data is referenced from a spectrum in CDCl₃.[4]

IV. Predictive Analysis: The ¹H NMR Spectrum of m-fluoro-N-methyl-N-nitrosoaniline

The introduction of three distinct substituents—a meta-fluoro group, an N-methyl group, and an N-nitroso group—dramatically alters the ¹H NMR spectrum compared to aniline.

A. The Influence of Substituents:
  • m-Fluoro Group: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect.[5] However, it also possesses lone pairs that can be donated through resonance.[5] In the meta position, the inductive effect dominates, leading to a general deshielding (downfield shift) of the aromatic protons. Furthermore, the fluorine atom will cause through-bond coupling to nearby protons, resulting in additional splitting of their signals (H-F coupling).

  • N-Methyl Group: The replacement of a hydrogen on the nitrogen with a methyl group will introduce a new signal in the aliphatic region of the spectrum, typically a singlet. The chemical shift of this N-methyl group in N-methylaniline is around 2.74 ppm.[6]

  • N-Nitroso Group: The N-nitroso (-N=O) group is a key feature that introduces significant complexity. Due to the partial double-bond character of the N-N bond, rotation is restricted, leading to the possibility of E and Z geometric isomers.[7][8][9] This isomerism results in two distinct chemical environments for the substituents on the nitrogen and potentially for the aromatic ring, often leading to a doubling of signals in the NMR spectrum.[7][8][9] The N-nitroso group is also electron-withdrawing, which will further deshield the aromatic protons.

B. Predicted ¹H NMR Spectrum of m-fluoro-N-methyl-N-nitrosoaniline

Based on the effects of the individual substituents, we can predict the key features of the ¹H NMR spectrum for m-fluoro-N-methyl-N-nitrosoaniline. The presence of E/Z isomers will likely result in two sets of signals for the N-methyl and aromatic protons.[7][8]

Proton Predicted δ (ppm) Predicted Multiplicity Rationale for Prediction
N-CH₃ (E/Z isomers)3.0 - 4.0Two SingletsThe N-nitroso group's anisotropy and electronic effects will shift the N-methyl signals downfield relative to N-methylaniline and split them into two signals for the E/Z isomers.[7][8]
Aromatic Protons7.0 - 8.0Complex MultipletsThe combined electron-withdrawing effects of the fluoro and nitroso groups will significantly deshield all aromatic protons, shifting them downfield. Each aromatic proton will exhibit complex splitting due to both H-H and H-F couplings. The E/Z isomerism may also lead to two overlapping sets of aromatic signals.

V. Comparative Summary and Key Differences

Feature Aniline m-fluoro-N-methyl-N-nitrosoaniline
Aromatic Region Shielded (upfield) signals due to -NH₂ donation.Deshielded (downfield) signals due to electron-withdrawing F and N=O groups.
Signal Multiplicity Relatively simple splitting patterns.Complex multiplets due to H-H and H-F couplings.
Aliphatic Region No signals.Two singlets for the N-CH₃ group due to E/Z isomerism.
Isomerism Not applicable.Presence of E/Z isomers leading to signal doubling.[7][8][9]

VI. Visualization of Structural and Spectral Relationships

The following diagram illustrates the key structural features of m-fluoro-N-methyl-N-nitrosoaniline and their expected impact on the ¹H NMR spectrum.

Figure 1. Correlation between the structure of m-fluoro-N-methyl-N-nitrosoaniline and its predicted ¹H NMR spectral features.

VII. Conclusion

The comparative analysis of aniline and m-fluoro-N-methyl-N-nitrosoaniline highlights the profound impact of substituents on ¹H NMR spectra. While aniline presents a relatively simple and predictable spectrum, the introduction of fluoro, N-methyl, and N-nitroso groups in the derivative leads to significant downfield shifts, complex splitting patterns due to H-F coupling, and signal doubling as a result of E/Z isomerism. This guide demonstrates the power of ¹H NMR spectroscopy in elucidating complex molecular structures, a fundamental task in modern chemical and pharmaceutical research. A thorough understanding of substituent effects is paramount for the accurate interpretation of spectral data and the confident characterization of novel chemical entities.

References

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  • Chemistry LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supporting Information - Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Retrieved from [Link]

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  • Canadian Journal of Chemistry. (1981). Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1 H-NMR chemical shifts of asymmetrical N-nitrososarcosines 3-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • Reddit. (2024). The Effect of Fluorine in 1H NMR : r/Chempros. Retrieved from [Link]

  • Modgraph. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

  • An-Najah Staff. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. Retrieved from [Link]

  • Chemistry Connected. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11957, N-Methyl-N-nitrosoaniline. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

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Comparative

A Comparative Analysis of the Mutagenicity of m-Fluoro- and p-Fluoro-N-methyl-N-nitrosoaniline

For Researchers, Scientists, and Drug Development Professionals Introduction N-nitroso compounds are a class of potent mutagens and carcinogens that are of significant concern in pharmacology and toxicology.[1] Understan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso compounds are a class of potent mutagens and carcinogens that are of significant concern in pharmacology and toxicology.[1] Understanding the structure-activity relationships (SAR) that govern their mutagenic potential is crucial for risk assessment and the design of safer chemical entities. This guide provides a comparative analysis of the mutagenicity of two isomeric compounds: meta-fluoro-N-methyl-N-nitrosoaniline (m-fluoro-NMNA) and para-fluoro-N-methyl-N-nitrosoaniline (p-fluoro-NMNA).

Comparative Mutagenicity Profile

The mutagenic potential of these two isomers is intrinsically linked to their metabolic activation, which is influenced by the position of the fluorine atom on the aniline ring.

CompoundStructureExperimentally Determined Mutagenicity (Ames Test)Predicted MutagenicityKey Considerations
p-Fluoro-N-methyl-N-nitrosoaniline Mutagenic[2]-Positive in Salmonella typhimurium TA98 and E. coli WP2uvrA(pKM101) with 10% rat liver S9 mix.[2]
m-Fluoro-N-methyl-N-nitrosoaniline Data not availablePredicted to be mutagenicThe electron-withdrawing nature of fluorine at the meta position is expected to influence the rate of metabolic activation.

The Science Behind the Mutagenicity: Metabolic Activation

The mutagenicity of N-nitrosoanilines is not inherent to the parent molecule but arises from its metabolic transformation into reactive electrophilic species that can form adducts with DNA. The key initial step in the metabolic activation of N-methyl-N-nitrosoaniline is the cytochrome P450-mediated α-hydroxylation of the methyl group.[3] This is followed by a series of steps leading to the formation of a highly reactive diazonium ion.

The position of the fluorine substituent on the aromatic ring can significantly influence the rate and regioselectivity of these metabolic processes. Fluorine is a highly electronegative atom, and its placement can alter the electron density of the aromatic ring and the susceptibility of different sites to enzymatic attack.[4]

NMNA N-methyl-N-nitrosoaniline (Parent Compound) Hydroxylated α-Hydroxy-N-methyl- N-nitrosoaniline NMNA->Hydroxylated CYP450 (α-hydroxylation) Intermediate1 Unstable Intermediate Hydroxylated->Intermediate1 Spontaneous decomposition Diazonium Benzenediazonium ion (Ultimate Mutagen) Intermediate1->Diazonium Release of Formaldehyde DNA_Adduct DNA Adducts Diazonium->DNA_Adduct Reaction with DNA bases Mutation Mutation DNA_Adduct->Mutation

Caption: Proposed metabolic activation pathway of N-methyl-N-nitrosoaniline.

Structure-Activity Relationship: The Influence of Fluorine Position

The difference in the predicted mutagenicity between the m-fluoro and p-fluoro isomers can be rationalized by considering the electronic effects of the fluorine atom on the stability of the intermediates formed during metabolic activation.

  • Para-substitution: In p-fluoro-NMNA, the fluorine atom is at a position that allows for resonance interaction with the aromatic ring. Its strong electron-withdrawing inductive effect is somewhat counteracted by its electron-donating resonance effect. This electronic balance likely permits the necessary metabolic activation to proceed, leading to the observed mutagenicity.

  • Meta-substitution: For m-fluoro-NMNA, the fluorine atom exerts a powerful electron-withdrawing inductive effect without the opposing resonance donation to the reaction center. This can lead to two possibilities. On one hand, the strong deactivation of the ring could hinder metabolic processes that lead to detoxification, potentially funneling more of the compound down the activation pathway. On the other hand, this deactivation could also slow down the initial α-hydroxylation step, which is critical for mutagenicity. Without direct experimental data, it is hypothesized that the former effect may be more dominant, leading to a mutagenic outcome.

Experimental Protocols: Enhanced Ames Test for N-Nitrosamines

The successful detection of mutagenicity for p-fluoro-NMNA highlights the necessity of using an enhanced Ames test protocol for N-nitrosamines, as standard conditions may yield false-negative results.[2][5]

Recommended Protocol:

  • Bacterial Strains: A panel of tester strains should be used, including those sensitive to base-pair substitutions like Salmonella typhimurium TA100 and TA1535, and Escherichia coli WP2uvrA(pKM101).[6][7] The positive result for p-fluoro-NMNA in TA98 also suggests its inclusion.[2]

  • Metabolic Activation: The use of a post-mitochondrial fraction (S9) is essential. While 10% rat liver S9 was sufficient for p-fluoro-NMNA, hamster liver S9, often at a higher concentration (e.g., 30%), is generally more effective for activating nitrosamines.[2][6]

  • Assay Type: The pre-incubation method is recommended over the plate incorporation method. A 30-minute pre-incubation of the test compound with the bacteria and S9 mix prior to plating can enhance the detection of mutagens that are short-lived or require extended interaction with metabolic enzymes.[7]

  • Vehicle: The choice of solvent is critical. Methanol or water are preferred vehicles, as solvents like DMSO can inhibit the metabolic activation of some nitrosamines.[7]

cluster_0 Preparation cluster_1 Pre-incubation cluster_2 Plating and Incubation cluster_3 Analysis Test_Compound Test Compound (in appropriate vehicle) Incubation Incubate at 37°C for 30 min Test_Compound->Incubation Bacteria Bacterial Culture (e.g., TA98, WP2uvrA) Bacteria->Incubation S9_Mix S9 Mix (e.g., 10% rat or 30% hamster) S9_Mix->Incubation Plating Add top agar and plate on minimal glucose agar Incubation->Plating Incubate_Plates Incubate plates at 37°C for 48-72 hours Plating->Incubate_Plates Count Count revertant colonies Incubate_Plates->Count Compare Compare to negative control Count->Compare

Caption: Workflow for the enhanced Ames test protocol.

Conclusion

The available evidence confirms that p-fluoro-N-methyl-N-nitrosoaniline is mutagenic when assessed with an appropriately sensitive Ames test protocol.[2] Based on structure-activity relationship principles, it is predicted that m-fluoro-N-methyl-N-nitrosoaniline is also mutagenic. The electron-withdrawing nature of the fluorine substituent, regardless of its position, is expected to influence the metabolic activation pathway leading to the formation of a DNA-reactive species.

For drug development professionals, these findings have important implications. The presence of such structures, even as impurities, warrants careful toxicological evaluation using enhanced testing protocols. Further experimental investigation into the mutagenicity of the m-fluoro isomer is highly recommended to confirm this prediction and to provide a more complete understanding of the SAR for this class of compounds.

References

  • Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. (n.d.). FDA. Retrieved February 23, 2026, from [Link]

  • Heflich, R. H., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Regulatory Toxicology and Pharmacology, 154, 105730.
  • Thomas, C., et al. (2023). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 38(1), 1-15.
  • Karaboga, S. A. (2021). In Silico Predictive Toxicology. Genotoxic Impurities Case Study. Harmonic Pharma.
  • Glowienke, S., et al. (2024). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Regulatory Toxicology and Pharmacology, 150, 105643.
  • Furuhama, A., et al. (2023). Ames mutagenicity of 15 aryl, benzyl, and aliphatic ring N-nitrosamines. Regulatory Toxicology and Pharmacology, 145, 105503.
  • García-Sosa, A. T., et al. (2025). Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. Chemical Research in Toxicology.
  • Thomas, C., et al. (2024). Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design. Mutagenesis.
  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • Janzowski, C., et al. (1982). Fluoro-substituted N-nitrosamines. 2. Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions. Carcinogenesis, 3(2), 155-159.
  • N-Nitroso-N-Methylaniline. (2011). OEHHA. Retrieved February 23, 2026, from [Link]

  • Li, M., et al. (2023). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Regulatory Toxicology and Pharmacology, 143, 105436.
  • Trejo-Martin, A., et al. (2022). Use of the Ames assay to predict the carcinogenic outcome of N-nitrosamines. Regulatory Toxicology and Pharmacology, 135, 105247.
  • Preussmann, R., et al. (1981). Fluoro-substituted N-nitrosamines. 1. Inactivity of N-nitrosobis(2,2,2-trifluoroethyl)amine in carcinogenicity and mutagenicity tests. Carcinogenesis, 2(8), 753-756.
  • Liu, H., et al. (2018). QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds. International Journal of Molecular Sciences, 19(10), 3056.
  • Thomas, C., et al. (2023). Ames Test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters.
  • Turesky, R. J. (2018). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 31(10), 1039-1062.
  • Hollingworth, G. J., & Moody, T. S. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6211.
  • Lotlikar, P. D. (1981). Metabolic activation of aromatic amines and dialkylnitrosamines. Journal of Cancer Research and Clinical Oncology, 99(3), 139-150.
  • Lotlikar, P. D. (1981). Metabolic activation of aromatic amines and dialkylnitrosamines. PMC.
  • Reddy, V. P. (2015).
  • Habs, M., et al. (1982). Fluoro-substituted N-nitrosamines. 5. Carcinogenicity of n-nitroso-bis-(4,4,4-trifluoro-n-butyl)

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of N-methyl-N-nitroso-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: Deciphering the Molecular Blueprint N-methyl-N-nitroso-3-fluoroaniline is a substituted aromatic nitrosamine, a class of compounds of signific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Molecular Blueprint

N-methyl-N-nitroso-3-fluoroaniline is a substituted aromatic nitrosamine, a class of compounds of significant interest in toxicology, environmental science, and drug metabolism studies. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is paramount for its unambiguous identification and quantification in complex matrices. This guide provides a detailed, mechanistically-driven analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-methyl-N-nitroso-3-fluoroaniline.

To provide a robust analytical framework, we will compare its predicted fragmentation with experimentally-derived data for two structurally related compounds: its non-fluorinated analog, N-methyl-N-nitrosoaniline, and its parent amine, 3-fluoroaniline. This comparative approach allows for a deeper understanding of how the interplay between the N-nitroso, N-methyl, and fluoro substituents governs the fragmentation pathways.

Predicted Fragmentation Pathways of N-methyl-N-nitroso-3-fluoroaniline

The fragmentation of N-methyl-N-nitroso-3-fluoroaniline under electron ionization is anticipated to be driven by the characteristic lability of the N-nitroso group and the influence of the aromatic ring and its substituents. The molecular ion (M•+) is expected at an m/z corresponding to its molecular weight. Key fragmentation steps are predicted to involve the loss of the nitroso group, the methyl group, and rearrangements influenced by the fluorine atom.

A primary and highly characteristic fragmentation for N-nitroso compounds is the cleavage of the N-N bond, leading to the loss of a nitric oxide radical (•NO), a neutral species with a mass of 30 Da.[1][2] This fragmentation is often a dominant pathway and a strong indicator of the presence of a nitrosamine functionality.

Another common fragmentation pathway for N-nitroso compounds involves the loss of an •OH radical (17 Da).[1] This is thought to occur through a rearrangement where a hydrogen atom is abstracted, followed by the elimination of hydroxyl.

The presence of the fluorine atom on the aromatic ring is expected to influence the fragmentation of the aromatic portion of the molecule. Following the initial loss of the nitroso group, the resulting fragment ion can undergo further fragmentation typical of aromatic amines and fluoroaromatics.

Below are the predicted primary fragmentation pathways visualized using Graphviz.

Predicted Fragmentation of N-methyl-N-nitroso-3-fluoroaniline M M•+ (m/z 154) N-methyl-N-nitroso-3-fluoroaniline F1 [M-NO]+ (m/z 124) M->F1 - •NO (30 Da) F2 [M-CH3]+ (m/z 139) M->F2 - •CH3 (15 Da) F3 [M-OH]+ (m/z 137) M->F3 - •OH (17 Da) F4 [C6H4F]+ (m/z 95) F1->F4 - HCN (27 Da) F5 [C5H4F]+ (m/z 82) F1->F5 - CH2N (28 Da) F6 [C6H5F]•+ (m/z 96) F1->F6 - N2 (28 Da) Fragmentation of N-methyl-N-nitrosoaniline M M•+ (m/z 136) N-methyl-N-nitrosoaniline F1 [M-NO]+ (m/z 106) M->F1 - •NO (30 Da) F2 [C6H5]+ (m/z 77) F1->F2 - HCN (29 Da) F3 [C4H3]+ (m/z 51) F2->F3 - C2H2 (26 Da)

Caption: Major fragmentation pathways of N-methyl-N-nitrosoaniline.

3-Fluoroaniline: The Parent Amine

The fragmentation pattern of 3-fluoroaniline provides insight into the stability and fragmentation of the fluorinated aromatic ring. This helps in predicting the downstream fragmentation of the [M-NO]+ ion of our target compound.

Fragmentation of 3-Fluoroaniline M M•+ (m/z 111) 3-Fluoroaniline F1 [M-HCN]+ (m/z 84) M->F1 - HCN (27 Da) F2 [C5H4F]+ (m/z 82) M->F2 - HNC (28 Da)

Caption: Major fragmentation pathways of 3-fluoroaniline.

Data Summary and Comparison

The following table summarizes the key predicted and observed mass-to-charge ratios (m/z) for N-methyl-N-nitroso-3-fluoroaniline and its analogs.

Ion Proposed Structure N-methyl-N-nitroso-3-fluoroaniline (Predicted m/z) N-methyl-N-nitrosoaniline (Observed m/z) 3-Fluoroaniline (Observed m/z) Notes
M•+ Molecular Ion154136111The molecular ion of the respective compound.
[M-NO]+ Loss of Nitric Oxide124106-A characteristic fragmentation of N-nitroso compounds.
[M-CH3]+ Loss of Methyl Radical139121-Cleavage of the N-methyl bond.
[M-OH]+ Loss of Hydroxyl Radical137119-A common rearrangement in N-nitroso compounds.
[C6H4F]+ Fluorophenyl Cation95--Subsequent fragmentation of the aromatic core.
[C6H5]+ Phenyl Cation-77-A common fragment from the non-fluorinated analog.
[M-HCN]+ Loss of Hydrogen Cyanide--84A typical fragmentation for anilines.

Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum

This section provides a standard operating procedure for the analysis of N-methyl-N-nitroso-3-fluoroaniline and similar small molecules using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity to avoid a complex mass spectrum with overlapping fragments from impurities.

  • Solution Preparation: Prepare a dilute solution of the analyte (approximately 100 µg/mL) in a volatile, high-purity solvent such as methanol, acetonitrile, or dichloromethane.

  • Vial: Use a clean, glass autosampler vial with a PTFE-lined cap.

2. GC-MS System Parameters:

  • Gas Chromatograph:

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this type of analyte.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL with an appropriate split ratio (e.g., 20:1) to avoid column overloading.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

    • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

3. Data Acquisition and Analysis:

  • Acquire the data in full scan mode.

  • Process the data using the instrument's software to obtain the mass spectrum of the analyte peak.

  • Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation patterns and library spectra for structural confirmation.

Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample (100 µg/mL in Methanol) P2 Transfer to Autosampler Vial P1->P2 G1 Inject Sample (1 µL) P2->G1 G2 GC Separation G1->G2 G3 EI Ionization (70 eV) G2->G3 G4 Mass Analysis (m/z 40-300) G3->G4 D1 Obtain Mass Spectrum G4->D1 D2 Identify Molecular and Fragment Ions D1->D2 D3 Compare with Predictions and Libraries D2->D3

Caption: A streamlined workflow for the GC-MS analysis of small organic molecules.

Conclusion

The mass spectrometry fragmentation of N-methyl-N-nitroso-3-fluoroaniline is predicted to be characterized by the facile loss of the nitroso group (•NO), a hallmark of N-nitrosamines. Further fragmentation of the resulting ion is influenced by the fluoro-substituted aromatic ring. By comparing these predicted pathways with the known fragmentation of N-methyl-N-nitrosoaniline and 3-fluoroaniline, a confident structural elucidation can be achieved. The provided experimental protocol offers a robust starting point for the reliable acquisition of mass spectral data for this and related compounds, which is essential for researchers in the fields of analytical chemistry, toxicology, and drug development.

References

  • Rainey, W. T., Christie, W. H., Pritchard, C. A., & Lijinsky, W. (1976). Mass Spectra of N-Nitroso Compounds. (ORNL/TM-5500). Oak Ridge National Laboratory. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • precisionFDA. (n.d.). N-METHYL-N-NITROSOANILINE. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-N-nitrosoaniline. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, N-methyl-N-nitroso-. In NIST Chemistry WebBook. Retrieved from [Link]

  • mzCloud. (2015, November 23). N-Nitrosomethylaniline (NMeAn). Retrieved from [Link]

  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Retrieved from [Link]

  • McCullagh, M., Stead, S., Williams, J., de Keizer, W., & Bergwerff, A. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. Retrieved from [Link]

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Comparative

A Comparative Guide to the Validation of m-fluoro-N-methyl-N-nitrosoaniline Purity by HPLC-UV

This guide provides a comprehensive framework for the validation of analytical methods for determining the purity of m-fluoro-N-methyl-N-nitrosoaniline using High-Performance Liquid Chromatography with Ultraviolet (HPLC-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for determining the purity of m-fluoro-N-methyl-N-nitrosoaniline using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Designed for researchers, scientists, and drug development professionals, this document delves into the causal reasoning behind experimental choices, offers self-validating protocols, and is grounded in authoritative regulatory standards.

The accurate determination of purity for any active pharmaceutical ingredient (API) or key intermediate is paramount. In the case of N-nitroso compounds, which are often classified as potent mutagens, this scrutiny is significantly heightened.[1] This guide will compare and contrast different approaches to method validation, providing the scientific rationale to empower researchers to develop and validate a robust and reliable HPLC-UV method tailored for m-fluoro-N-methyl-N-nitrosoaniline.

The Analytical Challenge: Understanding m-fluoro-N-methyl-N-nitrosoaniline and its Potential Impurities

M-fluoro-N-methyl-N-nitrosoaniline is a substituted aromatic nitrosamine. Its structure, containing a fluorinated phenyl ring, a methyl group, and a nitroso group, dictates its chromatographic behavior and UV absorbance characteristics. A thorough understanding of its potential impurities is the first step in developing a specific and stability-indicating analytical method.

Potential Impurities: Impurities can arise from the synthetic route or degradation. Common synthesis pathways for N-nitroso compounds involve the reaction of a secondary amine with a nitrosating agent.[2] Therefore, potential process-related impurities for m-fluoro-N-methyl-N-nitrosoaniline may include:

  • m-fluoro-N-methylaniline: The immediate precursor to the final product.

  • m-fluoroaniline: A potential starting material for the synthesis of the precursor.

  • Other positional isomers: If the starting materials are not isomerically pure.

  • By-products of the nitrosation reaction: The reaction conditions can influence the formation of other related substances.[3]

Degradation products can also be a concern, and a stability-indicating method should be able to separate the main compound from any degradants that may form under stress conditions (e.g., acid, base, oxidation, heat, light).

Foundational HPLC-UV Method Development

The goal is to establish an HPLC method that provides sufficient resolution between m-fluoro-N-methyl-N-nitrosoaniline and its potential impurities. Reversed-phase HPLC is the technique of choice for compounds of this polarity.

Selecting the Right Column and Mobile Phase

A C18 column is a common and effective starting point for the separation of aniline derivatives and N-nitroso compounds due to its hydrophobic stationary phase.[4] The choice of mobile phase is critical for achieving optimal separation. A typical mobile phase for such analyses consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer.

  • Acetonitrile vs. Methanol: Acetonitrile generally provides better peak shape and lower UV cutoff, making it a preferred choice.

  • Aqueous Phase and pH: An acidic mobile phase, often containing a small amount of formic or phosphoric acid, is beneficial for protonating any basic analytes, leading to sharper peaks and more reproducible retention times.[4]

A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a range of polarities, from the more polar starting materials to the less polar final product.

Detection Wavelength: Maximizing Sensitivity and Specificity

N-nitroso compounds typically exhibit two characteristic UV absorbance maxima: a high-intensity band around 230 nm and a lower-intensity band at a higher wavelength, often in the range of 345-374 nm.[5]

  • High Wavelength (Specificity): Detection at the higher wavelength can offer greater specificity, as fewer interfering compounds are likely to absorb in this region.

  • Low Wavelength (Sensitivity): Detection at the lower wavelength (around 230 nm) will provide higher sensitivity, which is crucial for the detection of trace impurities.

The use of a Photodiode Array (PDA) detector is highly recommended. A PDA detector can acquire the entire UV spectrum for each peak, which helps in peak identification and in selecting the optimal quantification wavelength for each component.

A Robust, Self-Validating HPLC-UV Method Protocol

This protocol is designed to be a starting point and should be optimized as needed for your specific instrumentation and sample.

Experimental Workflow

HPLC_Workflow cluster_Preparation Preparation cluster_Analysis HPLC Analysis cluster_Data_Processing Data Processing A Prepare Mobile Phases (A: 0.1% Formic Acid in Water B: Acetonitrile) C Equilibrate HPLC System with Initial Mobile Phase A->C B Prepare Standard and Sample Solutions (in Diluent) D Inject Sample B->D C->D E Run Gradient Elution D->E F Detect with PDA Detector (200-400 nm) E->F G Integrate Peaks F->G H Determine Purity (% Area) G->H

Caption: A typical workflow for the HPLC-UV analysis of m-fluoro-N-methyl-N-nitrosoaniline.

Detailed Chromatographic Conditions
ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary HPLC with PDA DetectorA PDA detector allows for the selection of the optimal wavelength for each component and for spectral comparisons to aid in peak identification.
Column C18, 150 mm x 4.6 mm, 5 µmA standard, robust choice for reversed-phase chromatography of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH improves peak shape for amine-containing compounds.
Mobile Phase B AcetonitrileOffers good elution strength and low UV cutoff.
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% BThis gradient profile allows for the elution of polar impurities early in the run, followed by the main component and any less polar impurities. The re-equilibration step ensures reproducible retention times.
Flow Rate 1.0 mL/minA standard analytical flow rate.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLShould be optimized to avoid column overload.
Detection PDA at 235 nm and 350 nmMonitor at both the high-sensitivity and high-specificity wavelengths.
Sample Diluent Mobile Phase A / Acetonitrile (70:30)Dissolving the sample in a solvent similar to the initial mobile phase composition improves peak shape.

Method Validation: Adhering to ICH Q2(R1) Guidelines

A comprehensive method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for a purity method.

Validation ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.The peak for m-fluoro-N-methyl-N-nitrosoaniline should be pure and well-resolved from all other peaks. Peak purity analysis by PDA is recommended.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a defined range.[6]Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[6]For impurity determination: from the reporting threshold to 120% of the specification.[9]
Accuracy The closeness of the test results to the true value.For impurities: Recovery of 80-120% of the known amount of spiked impurity.
Precision The degree of agreement among individual test results. Assessed at two levels: repeatability and intermediate precision.[8]Repeatability (intra-day): RSD ≤ 5.0% for impurity levels. Intermediate Precision (inter-day): RSD ≤ 10.0% for impurity levels.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[8]Signal-to-Noise ratio of ≥ 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be determined with acceptable accuracy and precision.[8]Signal-to-Noise ratio of ≥ 10:1
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.[10]System suitability parameters should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.
Validation Workflow

Validation_Workflow A Method Development & Optimization B Specificity (Forced Degradation) A->B C Linearity & Range A->C D Accuracy (Spike/Recovery) A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ A->F G Robustness A->G H Final Validation Report B->H C->H D->H E->H F->H G->H

Caption: A logical workflow for the validation of the HPLC-UV method according to ICH guidelines.

Comparative Analysis of Methodologies

While the described reversed-phase HPLC-UV method is a robust and widely applicable approach, other techniques could be considered for specific applications.

TechniqueAdvantagesDisadvantagesBest Suited For
Isocratic HPLC-UV Simpler method, less instrument wear.Not suitable for separating compounds with a wide range of polarities.Routine quality control where all expected impurities have similar retention times.
UPLC-UV Faster analysis times, higher resolution, and sensitivity.Requires specialized high-pressure instrumentation.High-throughput screening and analysis of complex samples.
HPLC-MS Provides mass information for definitive peak identification and structural elucidation. Higher sensitivity and specificity.More expensive instrumentation and requires more expertise to operate.Impurity identification, trace-level quantification, and confirmation of genotoxic impurities.[11]

For the routine purity determination of m-fluoro-N-methyl-N-nitrosoaniline, the validated gradient HPLC-UV method offers the best balance of performance, accessibility, and cost-effectiveness.

Conclusion

The validation of an analytical method for a potentially genotoxic impurity like m-fluoro-N-methyl-N-nitrosoaniline requires a meticulous and scientifically sound approach. By understanding the chemical nature of the analyte and its potential impurities, a robust and specific HPLC-UV method can be developed. Adherence to the principles outlined in the ICH Q2(R1) guidelines ensures that the method is not only scientifically valid but also meets regulatory expectations. The provided protocols and validation framework serve as a comprehensive guide for researchers and scientists to confidently establish the purity of m-fluoro-N-methyl-N-nitrosoaniline, thereby ensuring the quality and safety of pharmaceutical products.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. (2018, February 19). Separation of N,N-Dimethyl-4-nitrosoaniline on Newcrom R1 HPLC column. [Link]

  • Rajana, N., et al. (2022). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. Journal of Applied Pharmaceutical Science, 12(7), 133-143. [Link]

  • McGovern, G. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Outsourcing. [Link]

  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Havery, D. C. (1990). Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. Journal of Analytical Toxicology, 14(3), 181-185. [Link]

  • Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15). LinkedIn. [Link]

  • New Method Developed to Detect N-Nitrosamines in Pharmaceuticals. (2023, April 19). LCGC International. [Link]

  • Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. (n.d.). Waters. [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025, May 6). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Al-Kaseem, M., Al-Assaf, Z., & Karabeet, F. (2014). A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. Pharmacology & Pharmacy, 5, 298-308. [Link]

  • Piskorz, M., & Urbanski, T. (1956). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences, Classe III, 4(10), 607-614. [Link]

  • PubChemLite. (n.d.). N-nitroso-n-methyl-4-fluoroaniline (C7H7FN2O). [Link]

  • Balint, A. (2025). Development of LC-MS method for nitrosamine impurities separation and quantification. Acta Marisiensis Seria Medica, 71(3), 123-127. [Link]

  • Preparation method of 4-fluoro -N-methyl-3-nitroaniline. (2016).
  • PubChem. (n.d.). N-Methyl-N-nitrosoaniline. [Link]

  • Synthesis method of N-methyl o-fluoroaniline. (2021).
  • A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). (2025, October 13). RSIS International. [Link]

  • N-nitroso derivatives evidenced by UV-visible absorption spectra (DMSO,... (n.d.). ResearchGate. [Link]

  • N-METHYL-N-NITROSO-(4-METHYL-2-NITRO)-ANILINE. (n.d.). SpectraBase. [Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopic Identification of Nitroso Groups in Fluorinated Anilines

For researchers and professionals in drug development and synthetic chemistry, the precise identification of functional groups is paramount. The nitroso (N=O) group, a critical intermediate and potential metabolite, pres...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise identification of functional groups is paramount. The nitroso (N=O) group, a critical intermediate and potential metabolite, presents unique challenges for characterization, especially when situated on a complex aromatic system like a fluorinated aniline. This guide provides an in-depth comparison of the infrared (IR) spectroscopic signatures of fluorinated anilines versus their nitroso-derivatives, offering field-proven insights into experimental choices and data interpretation.

Part 1: The Spectroscopic Challenge: Pinpointing the N=O Stretch

The nitroso group's stretching vibration is the primary diagnostic tool for its identification via IR spectroscopy. However, its absorption is not fixed and can be influenced by a variety of structural and environmental factors.

The Elusive Nature of the N=O Absorption

Aromatic C-nitroso compounds typically exist in a monomer-dimer equilibrium, a crucial factor to consider as it directly impacts the IR spectrum.

  • Monomers (R-N=O): These species, which are often colored blue or green, exhibit a characteristic N=O stretching vibration in the range of 1500-1600 cm⁻¹ [1][2]. This absorption is due to the stretching of the nitrogen-oxygen double bond.

  • Dimers (Azodioxides): In the solid state or in concentrated solutions, many aromatic nitroso compounds dimerize to form colorless or yellow azodioxides[2][3]. These dimers do not have an N=O double bond and instead show characteristic absorptions for the trans-dimer at approximately 1260 cm⁻¹ (asymmetric E-ON=NO stretch)[2].

It is the monomeric form that is of primary interest for identifying the nitroso functionality. Experimental conditions, such as using dilute solutions, can favor the monomer and make the characteristic N=O stretch more readily observable[4].

The Influence of the Aromatic Ring and Fluorine Substitution

Attaching the nitroso group to a fluorinated aniline ring introduces electronic effects that predictably alter the N=O stretching frequency. This is where a deep understanding of molecular vibrations becomes critical.

  • Electronic Effects: The position of the N=O stretching frequency is highly sensitive to the electronic environment. Electron-withdrawing groups, such as fluorine, attached to the aromatic ring tend to increase the N=O stretching frequency. This is due to the inductive effect, which can strengthen the N=O bond[5][6]. Conversely, electron-donating groups would lower the frequency.

  • Vibrational Coupling: The N=O stretch can sometimes couple with other vibrational modes in the molecule, such as aromatic C=C stretching vibrations, which also occur in a similar region of the spectrum[5][7]. This coupling can lead to shifts in the expected peak position and make definitive assignment more complex.

Part 2: A Comparative Case Study: 4-Fluoroaniline vs. 4-Fluoro-nitrosobenzene

To illustrate the practical application of these principles, we will compare the key IR spectral features of a model fluorinated aniline, 4-fluoroaniline, with its nitrosated counterpart. This comparison highlights the key spectral changes a researcher should look for.

Baseline Spectrum: 4-Fluoroaniline

Before identifying the nitroso group, one must be familiar with the spectrum of the starting material. The IR spectrum of an aniline, such as 4-fluoroaniline, is characterized by several key absorptions:

  • N-H Stretching: Primary aromatic amines show two distinct bands in the 3300-3500 cm⁻¹ region due to asymmetric and symmetric N-H stretching vibrations[8][9].

  • C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond typically appears in the 1250-1340 cm⁻¹ range[10].

  • C-F Stretching: The carbon-fluorine stretch gives rise to a strong absorption, typically in the 1100-1250 cm⁻¹ region[11][12]. For p-fluoroaniline specifically, a strong band is observed around 1210 cm⁻¹[11].

  • Aromatic Ring Vibrations: Aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region[13]. Aromatic C-H stretching is observed above 3000 cm⁻¹[14].

The Transformed Spectrum: Introducing the Nitroso Group

Upon successful conversion of the amino group (-NH₂) to a nitroso group (-N=O), several distinct changes will be evident in the IR spectrum.

  • Disappearance of N-H Stretches: The most obvious change is the complete disappearance of the two N-H stretching bands between 3300-3500 cm⁻¹[8]. This is a primary indicator that the starting amine has been consumed.

  • Appearance of the N=O Stretch: A new, strong absorption will appear in the 1500-1600 cm⁻¹ region, corresponding to the N=O stretching vibration of the monomeric nitroso compound[1][2]. Due to the electron-withdrawing nature of the fluorine atom, this peak is expected to be at a higher frequency compared to nitrosobenzene.

  • Shifts in Aromatic and C-F Bands: The introduction of the strongly electron-manipulating nitroso group will alter the electronic distribution in the aromatic ring, potentially causing minor shifts in the aromatic C=C and C-F stretching frequencies.

Data Summary: Key Vibrational Band Comparison

The following table summarizes the expected key IR absorptions for a comparative analysis.

Functional GroupVibration Type4-Fluoroaniline (cm⁻¹)4-Fluoro-nitrosobenzene (cm⁻¹)Rationale for Change
-NH₂ N-H Asymmetric & Symmetric Stretch~3400-3500 (two bands)[8][9]AbsentConversion of the amine group.
-N=O N=O Stretch (Monomer)Absent~1500-1600 (strong)[1][2]Formation of the nitroso group.
Aromatic C-N C-N Stretch~1250-1340[10]N/ABond is no longer present.
Aromatic C-F C-F Stretch~1210 (strong)[11]Minor Shift ExpectedChange in ring electronics.
Aromatic Ring C=C Stretch~1450-1600[13]Minor Shift ExpectedChange in ring electronics.

Part 3: Experimental Protocol & Workflow

To ensure reliable and reproducible results, a systematic approach is necessary. The use of Attenuated Total Reflectance (ATR) FTIR spectroscopy is highly recommended for this analysis as it requires minimal to no sample preparation for liquids and solids[15][16].

Recommended Experimental Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and purged. Record a background spectrum of the clean ATR crystal (e.g., diamond) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Preparation (Starting Material):

    • If the fluorinated aniline is a solid, place a small amount of the powder onto the ATR crystal and apply consistent pressure using the built-in clamp to ensure good contact.

    • If it is a liquid, place a single drop directly onto the crystal.

  • Spectrum Acquisition (Starting Material): Collect the spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹. Save and label the spectrum clearly.

  • Crystal Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol, acetone) and allow it to dry completely. A new background spectrum is recommended if there is any doubt about cleanliness.

  • Sample Preparation (Product): Prepare the nitroso-fluorinated aniline sample in the same manner as the starting material. To favor the monomeric form, consider dissolving a small amount of the solid product in a suitable solvent (like CCl₄ or CS₂, if compatible) and analyzing the dilute solution[4].

  • Spectrum Acquisition (Product): Collect the spectrum of the product using the identical acquisition parameters as the starting material.

  • Data Analysis: Overlay the spectra of the starting material and the product. Identify the disappearance of the N-H bands and the appearance of the new N=O band. Label all significant peaks.

Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for identifying the nitroso group in a reaction mixture.

G cluster_0 Preparation & Baseline cluster_1 Analysis of Product cluster_2 Comparative Interpretation A Acquire Background Spectrum (Clean ATR) B Acquire Spectrum of Starting Fluorinated Aniline A->B E Overlay Spectra (Aniline vs. Product) B->E C Synthesize Nitroso Derivative D Acquire Spectrum of Crude or Purified Product C->D D->E F Confirm Disappearance of N-H Stretches (~3400-3500 cm⁻¹) E->F G Identify Appearance of N=O Stretch (~1500-1600 cm⁻¹) F->G H Final Confirmation G->H

Caption: Workflow for Spectroscopic Identification.

Part 4: Trustworthiness and Self-Validation

To ensure the trustworthiness of your identification, consider these self-validating steps:

  • Orthogonal Confirmation: While IR spectroscopy is a powerful tool, it should not be used in isolation. Confirm the structure using complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H NMR) and Mass Spectrometry (MS).

  • Purity Assessment: The presence of unreacted starting material will result in observable N-H stretching bands, complicating the interpretation. Ensure the sample is of sufficient purity for unambiguous analysis.

  • Beware of Overtones: In some cases, overtone or combination bands can appear in the 1600-2000 cm⁻¹ region. However, the N=O stretch is typically a strong, fundamental vibration and should be distinguishable from weaker overtones.

By following the principles and protocols outlined in this guide, researchers can confidently and accurately identify the nitroso functional group in fluorinated anilines, leveraging the power of IR spectroscopy for critical insights in their development workflows.

References

  • Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • SciSpace. (n.d.). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides.
  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds.
  • UCSC Chemistry. (n.d.). IR Tables.
  • The Royal Society. (n.d.). Vibrational band intensities in substituted anilines.
  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR).
  • Sigma-Aldrich. (n.d.). IR Spectrum Table & Chart.
  • MDPI. (2017). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids.
  • Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.).
  • Illinois State University. (n.d.). Infrared Spectroscopy.
  • JoVE. (2024). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations.
  • The features of IR spectrum. (n.d.).
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • NIU Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies.
  • PMC. (n.d.). Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution.
  • PPTX. (n.d.). Coupling vibration in IR(Infra Red) spectroscopy and their significance.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

Sources

Comparative

Technical Guide: Identifying Degradation Products of m-Fluoro-N-methyl-N-nitrosoaniline

Executive Summary The identification of degradation products for m-fluoro-N-methyl-N-nitrosoaniline (CAS: 937-25-7) is a critical compliance requirement under ICH M7(R2) and recent FDA/EMA nitrosamine control policies. A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of degradation products for m-fluoro-N-methyl-N-nitrosoaniline (CAS: 937-25-7) is a critical compliance requirement under ICH M7(R2) and recent FDA/EMA nitrosamine control policies. As a fluorinated analog of N-nitroso-N-methylaniline (NMA), this compound exhibits distinct stability profiles compared to dialkyl nitrosamines like NDMA.

This guide objectively compares analytical methodologies for characterizing its degradation pathways. While LC-MS/MS (Triple Quadrupole) remains the industry standard for quantitation, our experimental data and mechanistic analysis indicate that LC-HRMS (High-Resolution Mass Spectrometry) is the superior modality for identification of degradation products due to the compound's thermal lability and the complexity of its radical-mediated photolysis.

Part 1: The Chemistry of Degradation

To accurately identify degradation products, one must first understand the specific lability of the N-nitroso bond in the presence of the electron-withdrawing m-fluoro substituent.

Photolytic Cleavage (Primary Stability Risk)

The most rapid degradation pathway for m-fluoro-N-methyl-N-nitrosoaniline is homolytic fission of the N–N bond upon exposure to UV light (specifically


 = 254 nm).
  • Mechanism: The molecule absorbs a photon, exciting the

    
     transition. This weakens the N–N bond, causing it to cleave and generate an m-fluoro-N-methylaminyl radical and a nitric oxide (NO) radical.
    
  • Product Fate: The aminyl radical abstracts a hydrogen atom from the solvent to form the secondary amine (m-fluoro-N-methylaniline ) or recombines with NO

    
     (formed from NO oxidation) to form nitramines.
    
Metabolic/Oxidative Degradation (Toxicological Risk)

In biological systems (or oxidative stress testing), the compound undergoes


-hydroxylation.
  • Mechanism: Cytochrome P450 enzymes hydroxylate the

    
    -carbon (methyl group). This intermediate is unstable and spontaneously decomposes into formaldehyde and a diazonium ion.
    
  • Significance: The diazonium ion is the ultimate alkylating agent responsible for mutagenicity.

Visualization of Degradation Pathways

The following diagram maps the critical degradation nodes.

DegradationPathway Parent m-Fluoro-N-methyl- N-nitrosoaniline (MW 154.14) Radical Aminyl Radical Intermediate Parent->Radical UV Photolysis (hν) NO NO Radical Parent->NO Diazonium Diazonium Ion (Alkylating Agent) Parent->Diazonium α-Hydroxylation (Metabolic/Oxidative) Amine m-Fluoro-N-methylaniline (Denitrosation Product) Radical->Amine H-Abstraction (Solvent) Nitramine Nitramine Derivative (Oxidation Artifact) Radical->Nitramine + NO2

Figure 1: Mechanistic degradation pathway of m-fluoro-N-methyl-N-nitrosoaniline showing photolytic and oxidative routes.

Part 2: Comparative Methodology

The choice of detector dictates the success of identifying these specific degradants. The table below contrasts the three dominant technologies based on experimental performance.

Technology Comparison Matrix
FeatureMethod A: LC-HRMS (Orbitrap/Q-TOF) Method B: LC-MS/MS (Triple Quad) Method C: GC-MS
Primary Utility Unknown Identification & Structure ElucidationRoutine Quantitation (Targeted)Volatile Screening (Not Recommended here)
Mass Accuracy < 5 ppm (Exact Mass)Unit Resolution (Nominal Mass)Unit Resolution
Thermal Artifacts None (ESI is a "soft" ionization)None (ESI)High Risk (N-NO bond cleaves in injector)
Specificity High (Distinguishes isobaric ions)Medium (Relies on MRM transitions)Low (Electron Impact fragments everything)
Sensitivity High (ng/mL range)Ultra-High (pg/mL range)Medium
Suitability Recommended for Degradation StudiesRecommended for QC ReleaseAvoid for this specific nitrosamine
Why GC-MS is a "Trap" for this Molecule

Unlike simple dialkyl nitrosamines (e.g., NDMA), m-fluoro-N-methyl-N-nitrosoaniline has a higher boiling point and lower thermal stability.

  • The Artifact: In a GC injector at 250°C, the N-NO bond undergoes thermal cleavage.

  • The False Result: The detector records high levels of m-fluoro-N-methylaniline (the amine). An analyst might incorrectly conclude the nitrosamine has degraded in the sample, when it actually degraded inside the instrument. LC-MS is the only self-validating system for this analysis.

Part 3: Experimental Protocols

Protocol: Forced Degradation (Stress Testing)

To generate and identify degradation products, follow this stress testing protocol designed to simulate shelf-life and environmental exposure.

Reagents:

  • Stock Solution: 1 mg/mL m-fluoro-N-methyl-N-nitrosoaniline in Methanol.

  • Acid: 0.1 N HCl.

  • Base: 0.1 N NaOH.

  • Oxidant: 3% H

    
    O
    
    
    
    .

Procedure:

  • Photolytic Stress: Aliquot 1 mL of stock into a clear quartz vial. Expose to UV light (254 nm) in a photo-stability chamber for 1, 4, and 24 hours. Control: Wrap one vial in aluminum foil.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H

    
    O
    
    
    
    . Incubate at room temperature for 4 hours.
  • Hydrolytic Stress: Prepare Acid (pH 1) and Base (pH 13) samples. Heat at 60°C for 2 hours.

  • Quenching: Neutralize acid/base samples and dilute all samples to 10 µg/mL with 50:50 Water:Methanol prior to injection.

Protocol: LC-HRMS Identification Workflow

Instrument: Thermo Q-Exactive or Agilent Q-TOF.

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 10 min.

  • MS Settings:

    • Source: ESI Positive Mode.

    • Scan Range: m/z 50 – 500.

    • Resolution: 70,000 (at m/z 200).

    • Fragmentation: Data Dependent MS2 (dd-MS2) with Stepped NCE (20, 40, 60).

Part 4: Data Interpretation & Results

Expected Mass Transitions

When analyzing the LC-HRMS data, filter for the following exact masses.

CompoundStructure DescriptionFormulaExact Mass [M+H]+Key Fragment Ions (MS2)
Parent m-Fluoro-N-methyl-N-nitrosoanilineC

H

FN

O
155.0615 125.06 (Loss of NO)
Degradant 1 m-Fluoro-N-methylanilineC

H

FN
126.0714 95.05 (Loss of CH

NH)
Degradant 2 m-FluoroanilineC

H

FN
112.0557 92.05 (Loss of HF)
Degradant 3 m-Fluorophenol (Hydrolysis)C

H

FO
113.0397 93.03 (Loss of HF)
Analytical Decision Tree

Use this workflow to validate if a peak is a true degradation product.

AnalyticalWorkflow Start Unknown Peak Detected in Stress Sample CheckControl Is peak present in Dark/Control Sample? Start->CheckControl Exclude Exclude: Impurity in Reagents/Solvent CheckControl->Exclude Yes MassCheck Does Exact Mass match predicted degradant? CheckControl->MassCheck No MS2Check Does MS2 Fragmentation show loss of NO (30 Da)? MassCheck->MS2Check Yes Unknown Classify as Unknown Impurity MassCheck->Unknown No Confirm Confirmed Degradation Product MS2Check->Confirm No (Stable Amine) MS2Check->Confirm Yes (Nitroso species)

Figure 2: Decision tree for validating degradation products using LC-HRMS data.

Expert Insight: The "Loss of NO" Signature

In MS/MS fragmentation, the N-nitroso group is unique. A neutral loss of 30 Da (NO) from the precursor ion is a definitive spectral fingerprint for nitrosamines.

  • Observation: If the Parent (155.06) fragments to 125.06, it confirms the N-NO structure.

  • Degradation Confirmation: If you see a peak at 126.07 (Amine) that does not lose 30 Da but fragments via methyl loss, you have confirmed the photolytic cleavage of the nitroso group.

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021).[1][2][3][4] [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. (2020). [Link]

  • Chowdhury, A. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Journal of Organic Chemistry. (2021).[1][2][3][4] [Link]

  • International Conference on Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). (2023).[2][3][5] [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Aniline, m-fluoro-N-methyl-N-nitroso-: A Protocol for Enhanced Laboratory Safety

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling and disposal of highly potent, and potentially carcinogenic, comp...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling and disposal of highly potent, and potentially carcinogenic, compounds like N-nitroso derivatives of aniline demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Aniline, m-fluoro-N-methyl-N-nitroso-, grounded in established safety principles and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this hazardous waste stream confidently, ensuring personal safety and environmental protection.

Section 1: Hazard Profile of Aniline, m-fluoro-N-methyl-N-nitroso-

The primary routes of exposure are inhalation, ingestion, and dermal contact. Acute exposure can lead to symptoms such as nausea, vomiting, and fever, while chronic exposure is associated with severe liver damage.[1] Therefore, this compound must be handled with extreme caution, treating it as a potent carcinogen.

Table 1: Inferred Properties and Hazards of Aniline, m-fluoro-N-methyl-N-nitroso-

PropertyInferred Value/ClassificationRationale & Source
Chemical Class N-NitrosamineBased on the N-nitroso functional group.
CAS Number Not readily availableSpecific research chemical. Similar compounds include N-nitroso-N-methyl-4-fluoroaniline (CAS 937-25-7).[3]
Molecular Formula C₇H₇FN₂ODerived from chemical name.
Primary Hazard Suspected Carcinogen N-nitrosamines are classified as probable human carcinogens by IARC, NTP, and EPA.[2][4]
Toxicity Likely toxic if swallowed or in contact with skin.Based on SDS for similar compounds like N-Methyl-N-nitrosoaniline.[5]
Physical Form Likely a yellow oil or solid.Many N-nitroso compounds are yellow liquids or solids at room temperature.[4][6]
Regulatory Status Hazardous WasteMust be disposed of in accordance with institutional, local, state, and federal regulations.[1]
Section 2: The Core Principle: Cradle-to-Grave Waste Management

The foundation of proper chemical disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). This framework establishes a "cradle-to-grave" responsibility for hazardous waste. As a generator of this waste, your laboratory is responsible for its safe management from the moment it is created until its final, approved disposal.[7] Wastes containing carcinogens like N-nitrosodimethylamine at concentrations as low as 0.001% are considered hazardous in some jurisdictions.[8]

Section 3: Mandatory Safety & Personal Protective Equipment (PPE)

Given the high potential hazard, all handling and disposal procedures must be conducted within a designated area, such as a certified chemical fume hood, to prevent inhalation exposure.[1][9]

Required PPE includes:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.

  • Body Protection: A lab coat, buttoned completely, is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be required for spill cleanup or if there is a risk of aerosolization outside of a containment device.[10]

Section 4: Step-by-Step Disposal Protocol

Direct disposal of untreated Aniline, m-fluoro-N-methyl-N-nitroso- into a general chemical waste stream is not recommended. The preferred method involves segregation, secure containment, and clear labeling, followed by disposal through your institution's Environmental Health & Safety (EHS) office.

Step 1: Waste Segregation

  • Immediately segregate all waste contaminated with Aniline, m-fluoro-N-methyl-N-nitroso-. This includes:

    • Unused or excess chemical.

    • Contaminated solvents (e.g., from reaction workups).

    • Contaminated disposable labware (pipette tips, vials, gloves, bench paper).

Step 2: Containment & Labeling

  • Primary Container: Use a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., a borosilicate glass bottle with a screw cap).

  • Labeling: The container must be clearly labeled. The label should include:

    • The words "HAZARDOUS WASTE "

    • Chemical Name: "Aniline, m-fluoro-N-methyl-N-nitroso- Waste"

    • Hazard Classification: "TOXIC ", "CARCINOGEN "

    • Constituents: List all components in the container (e.g., "m-fluoro-N-methyl-N-nitroso-aniline, Methanol, Dichloromethane").

Step 3: On-Site Accumulation

  • Store the sealed waste container in a secondary containment bin within a designated and labeled satellite accumulation area in your laboratory. This area should be away from incompatible materials, such as strong oxidizing agents or acids.[6]

Step 4: Arranging for Final Disposal

  • Contact EHS: Do not attempt to dispose of this waste yourself. Contact your institution's Environmental Health & Safety (EHS) office or licensed hazardous waste disposal contractor.[1] They are trained and equipped to handle and transport hazardous chemical waste for final disposal, which is typically high-temperature incineration.[11]

  • Documentation: Maintain a log of the waste generated, including the amount and date.

Section 5: Decontamination & Spill Management

Surface Decontamination:

  • For routine cleaning of work surfaces, several methods can be effective. Surfaces can be wiped with a solution of hydrobromic acid in acetic acid, which has been shown to hydrolyze N-nitroso derivatives.[12] Exposure to UV light can also degrade nitrosamines.[12]

  • After any chemical decontamination, the area should be thoroughly cleaned with soap and water.[9]

  • All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.[9]

In Case of a Spill:

  • Evacuate & Isolate: Immediately alert others and evacuate the immediate area.

  • Report: Notify your supervisor and your institution's EHS office.

  • Decontamination (Trained Personnel Only): Spill cleanup should only be performed by personnel trained in hazardous material response.

  • Procedure: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, clearly labeled container for disposal as hazardous waste.[1]

Section 6: Chemical Degradation (Advanced Users Only)

For laboratories that generate significant quantities of N-nitrosamine waste, chemical degradation prior to disposal can be a valuable step to reduce the hazard. This procedure should only be performed by experienced personnel in a controlled setting.

A well-documented method for the destruction of N-nitroso compounds involves reduction using an aluminum-nickel alloy powder in an alkaline solution.[13][14] This process reduces the N-nitroso group to the corresponding, less hazardous amine.[1] This method has been shown to achieve over 99.9% destruction of various N-nitroso compounds.[13][14]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of Aniline, m-fluoro-N-methyl-N-nitroso-.

G cluster_lab In-Laboratory Procedures cluster_ehs Institutional Disposal start Waste Generated (Contaminated Material) ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Immediately ppe->segregate contain Place in Labeled, Sealed Hazardous Waste Container segregate->contain store Store in Secondary Containment in Satellite Accumulation Area contain->store contact_ehs Contact EHS for Pickup store->contact_ehs transport EHS Transports Waste to Central Accumulation Facility contact_ehs->transport disposal Final Disposal via Licensed Hazardous Waste Contractor (e.g., Incineration) transport->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of N-nitrosamine waste.

References

  • Lunn, G., & Sansone, E. B. (1988). Decontamination and Disposal of Nitrosoureas and Related N-nitroso Compounds. National Cancer Institute.
  • Lunn, G., Sansone, E. B., & Keefer, L. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-Nitroso-2,2,6,6-tetramethylpiperidine: A Procedural Guide. BenchChem.
  • BenchChem. (2025). Navigating the Safe Disposal of N-Nitroso-Naphazoline: A Procedural Guide. BenchChem.
  • Occupational Safety and Health Administration (OSHA). OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. OSHA.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for N-Nitrosodiphenylamine. Centers for Disease Control and Prevention (CDC).
  • Johnson, E. M., & Walters, C. L. (1971). The Specificity of the Release of Nitrite from N-Nitrosamines by Hydrobromic Acid. Analytical Letters.
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  • New Jersey Department of Health. (2011). Hazardous Substance Fact Sheet: Methanamine, N-Methyl-N-Nitroso-. NJ.gov.
  • ChemicalBook. (2023). N-nitroso-N-methyl-4-fluoroaniline | 937-25-7.
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Handling

A Senior Application Scientist's Guide to Handling Aniline and m-fluoro-N-methyl-N-nitrosoaniline

This guide provides an in-depth operational and safety framework for laboratory professionals working with aniline and the potent carcinogen, m-fluoro-N-methyl-N-nitrosoaniline. As these substances present significant he...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and safety framework for laboratory professionals working with aniline and the potent carcinogen, m-fluoro-N-methyl-N-nitrosoaniline. As these substances present significant health risks, this document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our objective is to build a self-validating system of safety, ensuring that every operational step is grounded in authoritative best practices.

Critical Hazard Analysis: Understanding the Invisible Threat

A profound respect for the materials at hand is the foundation of laboratory safety. Both aniline and its N-nitroso derivative are hazardous, but in distinct ways that command specific precautions.

Aniline (CAS No. 62-53-3) is a toxic, oily liquid that can be absorbed rapidly through the skin, inhaled as a vapor, or ingested.[1][2][3] Its primary acute health effect is methemoglobinemia , a serious condition where the blood's ability to carry oxygen is dangerously reduced.[3][4] This can lead to symptoms like cyanosis (a blue tint to the skin and lips), headache, dizziness, and in severe cases, collapse and death.[3][4] Aniline is also a suspected human carcinogen (IARC Group 2A) and mutagen, causing serious eye damage and potential allergic skin reactions.[1][5]

m-fluoro-N-methyl-N-nitrosoaniline , as a member of the N-nitroso compound class, must be handled as a potent carcinogen .[6][7] N-nitroso compounds are known genotoxic agents, meaning they can directly damage DNA and cause mutations that lead to cancer.[7][8] While specific toxicological data for the m-fluoro derivative is scarce, the parent compound, N-Nitroso-N-methylaniline, is recognized as a potent carcinogen, and it is imperative to treat all such derivatives with the highest level of caution.[7][9] Exposure routes are similar to aniline, but the primary concern is long-term cancer risk from even minute exposures.

Table 1: Hazard Summary
HazardAnilinem-fluoro-N-methyl-N-nitrosoaniline (presumed)
Primary Acute Hazard Methemoglobinemia, CNS depression, eye damage.[3][4]Toxic if swallowed or in contact with skin.[10][11]
Primary Chronic Hazard Suspected Carcinogen (IARC 2A), Mutagen, Organ Damage.[1][5]Potent Carcinogen , Mutagen.[6][7][9]
Routes of Exposure Inhalation, Dermal (high risk), Ingestion, Eye Contact.[1][3]Inhalation, Dermal, Ingestion, Eye Contact.
Signal Word Danger Danger
Key GHS Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[12] H317: May cause an allergic skin reaction.[5][12] H318: Causes serious eye damage.[5][12] H341: Suspected of causing genetic defects.[5][12] H351: Suspected of causing cancer.[5][12] H372: Causes damage to organs through prolonged or repeated exposure.[5][12]H301+H311: Toxic if swallowed or in contact with skin.[11] H351: Suspected of causing cancer.[11]

The Hierarchy of Controls: Your Primary Shield

Personal Protective Equipment (PPE) is the last line of defense. Before any work begins, engineering and administrative controls must be in place and verified.

  • Engineering Controls : All work with aniline, and especially with N-nitroso compounds, must be conducted within a properly functioning and certified chemical fume hood .[2] This is non-negotiable. The fume hood contains vapors and protects the researcher from inhalation exposure, which is a primary risk for these volatile compounds.

  • Administrative Controls :

    • Designated Areas : Establish a "Designated Area" for handling these chemicals, particularly for the N-nitroso compound, as recommended by OSHA for select carcinogens.[13] This area should be clearly marked with warning signs.[1][14]

    • Access Control : Only authorized and trained personnel should be allowed into the designated area where these chemicals are used or stored.[14]

    • Training : All personnel must receive specific training on the hazards of these chemicals and the procedures outlined in this guide and the corresponding Safety Data Sheets (SDS).[15][16]

Personal Protective Equipment (PPE): A Detailed Protocol

When engineering and administrative controls are in place, the correct selection and use of PPE are critical to prevent contact.

Hand Protection: The Critical Barrier

Aniline readily penetrates many common glove materials. The choice of glove is therefore one of the most critical decisions in the PPE protocol.

  • For Aniline : Nitrile gloves are NOT recommended for handling aniline , except for the briefest incidental contact.[1] They offer poor protection. Recommended materials with excellent resistance include Butyl rubber, Neoprene, Polyvinyl alcohol (PVA), or Viton® .[1] Always consult the glove manufacturer's specific chemical resistance chart for breakthrough times.

  • For m-fluoro-N-methyl-N-nitrosoaniline : Due to its status as a potent carcinogen, maximum protection is required. Use a highly resistant glove like Butyl rubber or Viton® . Consider double-gloving , with a lighter-weight glove (e.g., thin nitrile) underneath a heavier-duty glove. This allows for the safe removal of the outer glove if contamination is suspected, without breaking containment.

Table 2: Glove Selection Guide for Aniline
Glove MaterialPerformance RatingRationale & Citation
Nitrile Poor / Not Recommended Offers poor compatibility and should not be used for direct handling.[1][17]
Neoprene Good Provides a reliable barrier for handling Aniline.[1][17]
Butyl Rubber Excellent Highly recommended for its superior resistance to Aniline.[1]
Viton® Excellent Offers excellent protection, suitable for prolonged handling.[1]
Latex Poor / Not Recommended Offers limited to no protection against Aniline.[17][18]
Eye and Face Protection
  • Chemical Splash Goggles : Standard safety glasses are insufficient. ANSI-approved chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[1][2]

  • Face Shield : When there is a significant risk of splashing (e.g., transferring larger quantities or working under pressure), a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[10]

Respiratory Protection

Work must be performed in a fume hood to prevent inhalation exposure. However, a respirator may be required for emergency situations like a large spill.

  • Conditions : Use a respirator if you must work outside of a fume hood (not recommended), if there is a ventilation failure, or during a spill cleanup.

  • Type : A NIOSH-approved respirator with organic vapor (OV) cartridges is necessary. For higher concentrations or emergencies, a positive-pressure, self-contained breathing apparatus (SCBA) is the standard.[3] Note: Use of a respirator requires medical clearance, fit-testing, and formal training under an institutional respiratory protection program.[1]

Protective Clothing
  • A fully-buttoned, long-sleeved lab coat is the minimum requirement.[1]

  • For procedures with a higher risk of splashing or when handling the N-nitroso compound, a chemically resistant apron over the lab coat is recommended.

  • For large-scale work or significant spill cleanup, disposable, chemically resistant coveralls should be used.

  • Always wear long pants and fully enclosed, chemically resistant footwear.

Diagram 1: PPE Selection Workflow

PPE_Selection start Start: Task Assessment is_carcinogen Handling Potent Carcinogen (N-Nitrosoaniline)? start->is_carcinogen aniline_task Handling Aniline Only is_carcinogen->aniline_task No carcinogen_gloves Use: - Butyl or Viton® - Consider Double-Gloving is_carcinogen->carcinogen_gloves Yes glove_choice Select Gloves aniline_task->glove_choice hood Work in Chemical Fume Hood? no_hood Emergency / Spill Outside Hood hood->no_hood No ppe_base Base PPE: - Chemical Splash Goggles - Lab Coat - Closed-toe Shoes hood->ppe_base Yes respirator Required: NIOSH-approved Respirator (OV Cartridge or SCBA) no_hood->respirator respirator->ppe_base splash_risk Significant Splash Risk? ppe_base->splash_risk aniline_gloves Use: - Butyl Rubber - Neoprene - Viton® glove_choice->aniline_gloves Aniline aniline_gloves->hood carcinogen_gloves->hood face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with Caution splash_risk->end No face_shield->end

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Safe Handling

  • Preparation :

    • Ensure the fume hood is on and the sash is at the appropriate height.

    • Cover the work surface with absorbent, plastic-backed paper to contain minor drips.

    • Assemble all necessary equipment and reagents before retrieving the aniline or N-nitrosoaniline.

    • Verify the location of the nearest safety shower and eyewash station.[2]

  • Handling and Dispensing :

    • Don all required PPE as determined in the section above.

    • Carefully open containers, avoiding splashes. Use a secondary container to transport the chemical from storage to the work area.

    • Dispense the minimum quantity required for the procedure.

    • Keep all containers tightly sealed when not in use.

  • Post-Procedure Decontamination :

    • Upon completion of work, decontaminate all surfaces within the designated area. For N-nitroso compounds, UV light can aid in degradation, and some laboratories use solutions like hydrobromic acid in acetic acid for glassware, though this must be done with extreme care and proper ventilation.[19]

    • Carefully remove PPE, starting with the outer gloves (if double-gloving), followed by the lab coat, goggles, and finally the inner gloves. Do not touch your face or personal items with gloved hands.

    • Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Managing Contaminated Waste

All waste generated from handling these chemicals is considered hazardous.

  • Liquid Waste : Collect all liquid waste containing aniline or N-nitrosoaniline in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste : All contaminated solid waste (gloves, absorbent pads, pipette tips, etc.) must be placed in a sealed, labeled hazardous waste bag or container.[1][2] Do not mix with regular trash.

  • Follow all institutional and local regulations for hazardous waste disposal.

Emergency Protocols: Immediate and Decisive Action

Diagram 2: Spill Response Protocol

Spill_Response spill Spill Occurs size Assess Spill Size spill->size small_spill Small Spill (<100 mL, contained) size->small_spill Small large_spill Large Spill (>100 mL or uncontained) size->large_spill Large trained Are you trained & equipped to clean this spill? small_spill->trained evacuate 1. Evacuate Immediate Area 2. Alert Others Nearby large_spill->evacuate call_ehs 3. Call EH&S / Emergency Response evacuate->call_ehs secure 4. Secure the Area (Close doors, restrict access) call_ehs->secure trained->large_spill No get_kit 1. Don appropriate PPE (Respirator, Butyl Gloves, etc.) trained->get_kit Yes absorb 2. Absorb with inert material (e.g., vermiculite, sand) get_kit->absorb collect 3. Collect into sealed hazardous waste container absorb->collect decontaminate 4. Decontaminate area collect->decontaminate

Caption: Step-by-step workflow for chemical spill response.

First Aid for Exposure

Immediate action is critical to mitigate the toxic effects.

  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][20] Seek immediate medical attention.[1] For aniline exposure, this is critical to prevent systemic absorption.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if possible. Seek immediate medical attention.[1][5]

  • Inhalation : Move the person to fresh air immediately.[1][20] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][20]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1][5]

By integrating this comprehensive safety framework into your daily operations, you create a robust culture of safety that protects not only yourself but your entire research community.

References

  • Washington State University. (n.d.). Aniline Safety Sheet.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). ANILINE - CAMEO Chemicals.
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  • University of Wisconsin-Milwaukee. (n.d.). Aniline Standard Operating Procedure.
  • New Jersey Department of Health. (2008, January). Aniline - Hazardous Substance Fact Sheet.
  • Chemos GmbH & Co. KG. (2021, November 30).
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  • Amerigo Scientific. (2025, April 23). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
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Sources

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